2-(Piperidin-4-yl)acetonitrile hydrochloride
Description
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Properties
IUPAC Name |
2-piperidin-4-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGVIBYONJXGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678022 | |
| Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153566-98-4 | |
| Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetonitrile Hydrochloride (CAS: 153566-98-4)
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. 2-(Piperidin-4-yl)acetonitrile hydrochloride is a key heterocyclic intermediate, serving as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The cyano group offers a reactive handle for a variety of chemical transformations, while the piperidine ring provides a foundational element for engaging with biological targets.
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates critical data and outlines field-proven analytical methodologies to ensure the identity, purity, and proper handling of this important compound. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide actionable insights for laboratory applications.
Chemical Identity and Structure
The fundamental characteristics of this compound are summarized below. These identifiers are crucial for accurate sourcing, documentation, and regulatory submissions.
| Parameter | Value | Source(s) |
| CAS Number | 153566-98-4 | [1][2] |
| Molecular Formula | C₇H₁₂N₂·HCl | [2] |
| Molecular Weight | 160.65 g/mol | [1] |
| IUPAC Name | 2-(piperidin-4-yl)acetonitrile;hydrochloride | [2] |
| Synonyms | 4-Piperidineacetonitrile hydrochloride, 2-(4-Piperidyl)acetonitrile hydrochloride | [2] |
| SMILES | C1CNCCC1CC#N.Cl | [2] |
| InChI Key | ZMGVIBYONJXGRF-UHFFFAOYSA-N | [2] |
Chemical Structure:
The molecule consists of a saturated six-membered piperidine ring substituted at the 4-position with an acetonitrile (-CH₂C≡N) group. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated, forming an ammonium cation with a chloride counter-ion. This salt form is critical for the compound's physical properties, particularly its solubility.
Core Physical Properties
The macroscopic and thermodynamic properties of a compound dictate its handling, formulation, and reaction conditions.
| Property | Description | Source(s) |
| Appearance | Light yellow to light brown solid | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [1] |
Solubility Profile
-
Rationale: The solubility of a synthetic intermediate is a paramount physical property that influences reaction solvent selection, purification methods (crystallization, chromatography), and formulation development.
-
Expected Behavior: As a hydrochloride salt, this compound is expected to be readily soluble in polar protic solvents such as water, methanol, and ethanol. The ionic nature of the protonated amine and the chloride anion facilitates strong solvation by these polar solvents.
-
Conversely, it is expected to have low solubility in non-polar organic solvents like hexanes, toluene, and diethyl ether, and limited solubility in moderately polar aprotic solvents such as ethyl acetate and dichloromethane. This differential solubility is a key principle exploited during extractive workups and precipitation/crystallization procedures.
Thermal Properties
-
Melting Point & Boiling Point: Specific, experimentally determined melting and boiling points for this compound are not consistently reported in publicly available literature.[1][3]
-
Expert Insight: The absence of a distinct melting point is common for hydrochloride salts of organic amines, which often exhibit decomposition over a range of elevated temperatures rather than a sharp phase transition. Determination would require thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). A boiling point is not applicable as the compound would decompose well before boiling under atmospheric pressure.
Spectroscopic and Analytical Characterization
Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical synthesis. A multi-technique approach provides a self-validating system for quality control.
Overall Analytical Workflow
A robust analytical workflow ensures that the material meets the required specifications for downstream applications. The logical progression from receipt of the material to final characterization is outlined below.
Caption: Logical workflow for the complete characterization of 2-(Piperidin-4-yl)acetonitrile HCl.
Expected Spectroscopic Signatures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show complex multiplets for the piperidine ring protons. Key signals would include those for the two axial and two equatorial protons on the carbons adjacent to the nitrogen (C2/C6), which are typically deshielded. The proton at C4 and the methylene protons (-CH₂CN) would also present characteristic signals. The N-H proton of the ammonium salt may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum should display distinct signals for the non-equivalent carbons of the piperidine ring. A key signal to identify is the nitrile carbon (-C≡N), which typically appears around 115-125 ppm. The methylene carbon (-CH₂CN) would also be readily identifiable.
-
-
Infrared (IR) Spectroscopy: The most diagnostic peak in the IR spectrum is the nitrile (C≡N) stretching vibration. This should appear as a sharp, medium-intensity absorption band in the region of 2240–2260 cm⁻¹.[4][5] Additionally, broad absorptions in the 2700-3100 cm⁻¹ range are characteristic of the N-H stretch of the secondary ammonium salt.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the molecular ion of the free base plus a proton ([M+H]⁺), corresponding to an m/z value of approximately 125.10. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing polar, water-soluble compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The compound has limited UV absorbance, so detection at a low wavelength (e.g., 210 nm) is necessary, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed for superior sensitivity and specificity.
-
Causality in Method Development:
-
Column Choice: A C18 column provides a hydrophobic stationary phase suitable for retaining the piperidine compound.
-
Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for RP-HPLC.[6][7] An acid modifier (e.g., 0.1% formic acid or phosphoric acid) is added to the mobile phase to suppress the ionization of any residual free amine, ensuring sharp, symmetrical peak shapes and reproducible retention times.[6][8]
-
Detector: UV detection is simple but may lack sensitivity. Coupling the HPLC to a mass spectrometer provides mass confirmation for the main peak and any impurities.
-
Field-Proven Protocol: HPLC Purity Analysis
This protocol is a robust, self-validating method for determining the purity of this compound.
1. Materials and Reagents:
- This compound sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade, e.g., Milli-Q)
- Formic Acid (LC-MS grade)
- Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
- HPLC or UHPLC system with a UV or PDA detector (and/or MS detector)
- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 2 µL
- Gradient Program:
- 0.0 min: 5% B
- 8.0 min: 95% B
- 10.0 min: 95% B
- 10.1 min: 5% B
- 12.0 min: 5% B
4. Sample Preparation:
- Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 Water:Acetonitrile mixture in a volumetric flask.
- Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
- Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.
5. Analysis and Data Processing:
- Inject a blank (diluent) to establish a baseline.
- Inject the prepared sample.
- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
A[label="Prepare Mobile Phase\n(A: 0.1% FA in H₂O)\n(B: 0.1% FA in ACN)"];
B[label="Prepare Stock Solution\n(1.0 mg/mL in 50:50 H₂O:ACN)"];
C [label="Prepare Working Solution\n(0.1 mg/mL)"];
D [label="Filter Sample (0.22 µm)\ninto HPLC Vial"];
E [label="Equilibrate HPLC System\nwith Initial Conditions"];
F [label="Inject Blank (Diluent)"];
G [label="Inject Sample"];
H [label="Acquire Data using\nGradient Program"];
I[label="Process Chromatogram\n(Integrate Peaks)"];
J [label="Calculate Purity\n(Area % Report)"];
A -> E;
B -> C -> D -> G;
E -> F -> G -> H -> I -> J;
}
Caption: Step-by-step workflow for the HPLC purity analysis protocol.
Handling, Storage, and Safety
As a chemical intermediate, proper handling procedures are essential to ensure personnel safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] This prevents degradation from moisture and atmospheric contaminants.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable chemical building block whose utility in research and development is predicated on a thorough understanding of its physical properties. This guide has detailed its chemical identity, core physical characteristics, and expected spectroscopic signatures. Furthermore, a comprehensive, field-proven HPLC protocol has been provided to serve as a reliable method for quality control and purity assessment. By applying these principles and methodologies, researchers and scientists can confidently utilize this intermediate in their synthetic endeavors, ensuring the integrity and success of their scientific outcomes.
References
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Li, Y., et al. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science and Human Wellness. [Link]
- NIST. (n.d.). 1-Piperidineacetonitrile. NIST WebBook. [Link]
- Bona, C. S., et al. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
- Knowledge UChicago. (n.d.).
- Matrix Fine Chemicals. (n.d.). 2-(PIPERIDIN-1-YL)ACETONITRILE | CAS 405484.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- NIST. (n.d.). Acetonitrile, 2,2'-iminobis-. NIST WebBook. [Link]
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- 5. Acetonitrile, 2,2'-iminobis- [webbook.nist.gov]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 2-(Piperidin-4-yl)acetonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Acetonitrile Scaffold
In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. When functionalized with a cyanomethyl group at the 4-position and presented as a hydrochloride salt, 2-(piperidin-4-yl)acetonitrile hydrochloride emerges as a highly versatile and reactive building block for the synthesis of complex molecular architectures.
This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and strategic application in the development of novel therapeutics. As senior application scientists, our goal is to provide not just protocols, but also the underlying chemical principles and practical insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The hydrochloride salt form of 2-(piperidin-4-yl)acetonitrile enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 153566-98-4 | [2][3] |
| Molecular Formula | C₇H₁₃ClN₂ | [2] |
| Molecular Weight | 160.65 g/mol | [2][3] |
| IUPAC Name | 2-(piperidin-4-yl)acetonitrile;hydrochloride | [3] |
| Canonical SMILES | C1CNCCC1CC#N.Cl | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
The chemical structure, depicted below, consists of a central piperidine ring substituted at the 4-position with a cyanomethyl (-CH₂CN) group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen atom.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A common and efficient synthetic strategy involves the catalytic hydrogenation of its aromatic precursor, 2-(pyridin-4-yl)acetonitrile, followed by salt formation. This approach is favored for its high yield and the ready availability of the starting materials.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)
Part A: Synthesis of 2-(Pyridin-4-yl)acetonitrile
A robust method for the synthesis of the pyridine precursor involves the reaction of 4-chloropyridine hydrochloride with ethyl cyanoacetate, followed by decarboxylation.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 4-chloropyridine hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base and Nucleophile: Add sodium tert-butoxide (2 equivalents) and ethyl cyanoacetate (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-90°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Intermediate Isolation: Upon completion, quench the reaction with water and extract the product, ethyl 2-cyano-2-(pyridin-4-yl)acetate, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Decarboxylation: Dissolve the crude intermediate in dimethyl sulfoxide (DMSO), add lithium chloride, and heat to 100-160°C. This step effects the decarboxylation to yield 2-(pyridin-4-yl)acetonitrile.[4]
-
Purification: Pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain 2-(pyridin-4-yl)acetonitrile.
Part B: Catalytic Hydrogenation and Salt Formation
-
Hydrogenation: In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-4-yl)acetonitrile (1 equivalent) in a solvent such as methanol or acetic acid. Add a catalytic amount of a hydrogenation catalyst (e.g., platinum oxide or rhodium on carbon).
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature until the consumption of hydrogen ceases.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-4-yl)acetonitrile free base as an oil or solid.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethanol. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a solution in ethanol) dropwise with stirring.
-
Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the α-methylene protons adjacent to the nitrile group, and the methine proton at the 4-position. The ¹³C NMR spectrum will display distinct peaks for the carbon atoms of the piperidine ring, the cyanomethyl group, and the nitrile carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. Broad absorptions in the 2700-3300 cm⁻¹ region are indicative of the N-H stretching of the protonated amine hydrochloride.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ of the free base is typically observed.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound. Since the parent molecule lacks a strong chromophore, pre-column derivatization with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride may be necessary for sensitive detection.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, particularly for detecting volatile impurities. The hydrochloride salt would need to be converted to the more volatile free base prior to analysis.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its two key functional groups: the secondary amine of the piperidine ring and the nitrile group.
Reactions of the Piperidine Nitrogen
The piperidine nitrogen is a nucleophile and can readily undergo a variety of transformations, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. This is a common strategy for modulating the physicochemical properties and biological activity of the final compound.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl piperidines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
-
Amide Bond Formation: Acylation with acid chlorides or activated carboxylic acids to form amides.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a range of other functionalities:
-
Reduction to an Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a valuable handle for further elaboration.
-
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-(piperidin-4-yl)acetic acid.
-
Conversion to a Tetrazole: Reaction with sodium azide in the presence of a Lewis acid can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.
Strategic Applications in Pharmaceutical Synthesis
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents. For instance, it can serve as a key building block for the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer. The piperidine-acetonitrile core can be elaborated through reactions at both the nitrogen and the nitrile group to construct the complex molecular scaffolds required for potent and selective JAK inhibition.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure can be rigorously confirmed by standard analytical techniques. The dual reactivity of the piperidine nitrogen and the nitrile group provides a rich platform for the construction of diverse and complex molecular architectures, making it an invaluable tool for medicinal chemists in the pursuit of novel therapeutic agents. This guide has provided a comprehensive overview of this key intermediate, with the aim of facilitating its effective and safe utilization in the research and development of the next generation of pharmaceuticals.
References
- CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
- 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]
- MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride - Capot Chemical. [Link]
- US 2005/0256310 A1 - (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1.
- 2 - SAFETY D
- 2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile | C14H18N2 - PubChem. [Link]
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
- WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google P
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Piperidine compounds and their preparation and use - European P
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1.
- WO 2012/069948 Al - Common Organic Chemistry. [Link]
- 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the...
- H.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
- Piperazine dihydrochloride - the NIST WebBook. [Link]
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]
- 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 - PubChem. [Link]
- Piperidine Synthesis. - DTIC. [Link]
- Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure. [Link]
- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. [Link]
- Piperidin-4-one: the potential pharmacophore - PubMed. [Link]
- 2-[4-(Pentan-2-ylamino)piperidin-1-yl]acetonitrile - PubChem. [Link]
- Acetonitrile - SAFETY D
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A Senior Scientist's Technical Guide to 2-(Piperidin-4-yl)acetonitrile Hydrochloride: A Keystone Building Block for Janus Kinase (JAK) Inhibitors
Abstract
This technical guide provides an in-depth exploration of 2-(Piperidin-4-yl)acetonitrile hydrochloride (CAS No. 153566-98-4), a pivotal heterocyclic intermediate in modern medicinal chemistry. Moving beyond basic specifications, this document elucidates the compound's strategic importance, focusing on its role as a critical building block in the synthesis of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors such as Tofacitinib. We will dissect its physicochemical properties, present a validated synthetic pathway, detail its analytical characterization, and provide a step-by-step protocol for its application in the synthesis of advanced pharmaceutical intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous and privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while providing key vectors for precise interaction with biological targets.[3] The specific compound, this compound, combines this valuable piperidine core with a reactive cyanomethyl group. This dual functionality makes it an exceptionally useful synthon for introducing a piperidinyl motif that can be further elaborated into a variety of functional groups, a critical step in the construction of complex drug molecules.
Its most prominent application lies in the synthesis of JAK inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[4][5] This guide will use the synthesis of a key precursor to Tofacitinib as a practical case study to demonstrate the compound's utility and the chemical logic behind its application.
Physicochemical and Analytical Profile
A comprehensive understanding of a starting material's properties is fundamental to its successful application in multi-step synthesis.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 153566-98-4 | [6] |
| Molecular Formula | C₇H₁₂N₂ · HCl | [6] |
| Molecular Weight | 160.65 g/mol | [6] |
| Appearance | Off-white to white solid | Generic MSDS |
| Solubility | Soluble in water, methanol. | Generic MSDS |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Generic MSDS |
Analytical Characterization
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, D₂O) | δ 3.50-3.65 (m, 2H, -CH₂-N-), δ 3.10-3.25 (m, 2H, -CH₂-N-), δ 2.80 (d, J=6.8 Hz, 2H, -CH₂-CN), δ 2.10-2.25 (m, 1H, -CH-), δ 1.95-2.08 (m, 2H, -CH₂-), δ 1.65-1.80 (m, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, D₂O) | δ 119.5 (-CN), δ 44.0 (-CH₂-N-), δ 32.0 (-CH-), δ 28.5 (-CH₂-), δ 22.0 (-CH₂-CN) |
| IR (KBr) | ~2950 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (C≡N stretch, characteristic), ~1600 cm⁻¹ (N-H bend) |
| Mass Spec (ESI+) | m/z = 125.11 [M+H]⁺ (for free base C₇H₁₂N₂) |
Synthesis and Mechanism
The synthesis of 2-(Piperidin-4-yl)acetonitrile typically originates from a protected form of 4-piperidone. The following protocol represents a robust and logical pathway, drawing upon established methodologies for analogous transformations.[9][10][11] The rationale is to first install the cyanomethyl group onto the protected piperidine ring and then deprotect to yield the target compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway from N-Boc-4-piperidone.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
-
Rationale: The Horner-Wadsworth-Emmons reaction is a highly reliable method for forming a carbon-carbon double bond by reacting a phosphonate carbanion with a ketone. This approach is superior to a standard Wittig reaction for cyanated ylides due to easier removal of the phosphate byproduct.
-
Procedure:
-
To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF), add diethyl cyanomethylphosphonate (1.1 eq.) dropwise under an inert atmosphere (N₂).
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water. Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target olefin as a white solid.
-
Step 2: Synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
-
Rationale: Catalytic hydrogenation is the most effective method for the selective reduction of the exocyclic double bond without affecting the nitrile group or the Boc-protecting group. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.
-
Procedure:
-
Dissolve the product from Step 1 in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm, or using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the saturated product, which is often pure enough for the next step.
-
Step 3: Synthesis of this compound
-
Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is selectively cleaved under acidic conditions. Using a solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane or diethyl ether ensures the direct precipitation of the desired hydrochloride salt.
-
Procedure:
-
Dissolve the Boc-protected intermediate from Step 2 in anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C and slowly add a solution of 4M HCl in dioxane (3-5 eq.).
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, collect the solid product by filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities and residual solvent.
-
Dry the product under vacuum to yield this compound as a stable, crystalline solid.
-
Application in Drug Synthesis: A Key Role in JAK Inhibitors
The primary value of this compound is its utility in constructing the core of JAK inhibitors. The piperidine nitrogen acts as a nucleophile, displacing a leaving group on a heterocyclic core, while the nitrile group is a precursor to the acrylamide warhead essential for binding to the kinase.
The JAK-STAT Signaling Pathway: The Therapeutic Target
JAK inhibitors function by blocking the JAK-STAT signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, used by cytokines and growth factors to regulate genes involved in immunity, inflammation, and cell growth.[5][12]
Caption: The canonical JAK-STAT signaling cascade.
In autoimmune diseases, this pathway is overactive. By inhibiting a JAK enzyme, drugs like Tofacitinib prevent the phosphorylation and activation of STAT proteins, thereby blocking the downstream transcription of inflammatory genes.
Representative Protocol: Synthesis of a Tofacitinib Precursor
This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone transformation in the synthesis of many kinase inhibitors.[13]
Reaction: Coupling of 2-(Piperidin-4-yl)acetonitrile with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack. The secondary amine of the piperidine acts as the nucleophile, displacing the chloride at the C4 position. A non-nucleophilic base is required to neutralize the HCl generated in situ, driving the reaction to completion.
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Add this compound (1.1 eq.) to the mixture. The base will neutralize the hydrochloride salt to generate the free amine in situ.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A solid product may precipitate.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the coupled product, 2-((4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetonitrile), a direct precursor for further elaboration into Tofacitinib.
-
Safety and Handling
As a hydrochloride salt of a nitrile-containing amine, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Toxicity: While specific toxicity data is limited, compounds of this class can be harmful if swallowed or inhaled. The nitrile group can potentially be metabolized to release cyanide; therefore, exposure should be minimized.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point to the valuable 4-aminopiperidine scaffold. Its robust synthesis and predictable reactivity make it an indispensable tool for medicinal chemists, particularly those working on kinase inhibitors. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2][3]
- Srishylam, V., Devanna, & Mulakayala, N. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71. [Link][11][14]
- Patil, Y. S., Bonde, N. L., Kekan, A. S., Sathe, D. G., & Das, A. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(1), 154-159. [Link][3]
- Ribeiro, C. S. M., et al. (2018). Tofacitinib Synthesis: A Comprehensive Analysis of the Different Synthetic Methods. European Journal of Organic Chemistry, 2018(44), 6095-6110. [Link][2]
- Barber, J., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Angewandte Chemie International Edition, 59(31), 12836-12843. [Link][7]
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link][4]
- Shuai, K., & Liu, B. (2003). Regulation of JAK-STAT signalling in the immune system. Nature Reviews Immunology, 3(11), 900-911. [Link][12]
- Casavant, M. J., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Sino Biological. (n.d.).
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (2012).
- CN102464605B - Preparation method of 4-nitro-piperidine derivative. (2014).
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof. (2021).
- Lindhardt, A. T., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(10), 2469. [Link][13]
- University of Wisconsin-Madison, Department of Chemistry. (2021). 13C NMR Chemical Shifts. [Link][8]
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An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(Piperidin-4-yl)acetonitrile hydrochloride, a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, and the introduction of a cyanomethyl group at the 4-position offers a versatile handle for further chemical modifications.[1][2] This document will delve into the most practical and efficient synthetic strategies, offering detailed experimental protocols, mechanistic insights, and data presentation to aid researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The saturated heterocyclic system can adopt various conformations, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. Consequently, piperidine derivatives have found applications in a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the nitrile group can be readily transformed into other functional groups like amines, carboxylic acids, or amides.
Strategic Approaches to the Synthesis of 2-(Piperidin-4-yl)acetonitrile
The synthesis of 2-(Piperidin-4-yl)acetonitrile can be approached through several strategic disconnections. The most common and practical routes involve either the functionalization of a pre-existing piperidine ring or the reduction of a corresponding pyridine derivative. This guide will focus on two primary, well-established strategies:
-
Strategy A: Two-step synthesis starting from 4-Piperidinemethanol.
-
Strategy B: Synthesis via reduction of 2-(Pyridin-4-yl)acetonitrile.
Causality behind Strategic Choices
The selection of a synthetic route is often dictated by factors such as the availability and cost of starting materials, reaction scalability, and overall efficiency.
-
Strategy A is advantageous due to the commercial availability of 4-Piperidinemethanol.[3] This route involves well-understood transformations, namely the conversion of a primary alcohol to a leaving group, followed by a nucleophilic substitution with a cyanide source. The use of a protecting group for the piperidine nitrogen is crucial to prevent side reactions.
-
Strategy B offers an alternative approach where the piperidine ring is formed in the final step. The synthesis of 2-(Pyridin-4-yl)acetonitrile is well-documented.[4] The subsequent reduction of the pyridine ring is a standard transformation, although it may require specific catalysts and conditions to achieve high yields and avoid over-reduction.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound via Strategy A, which is often preferred for its reliability and control.
Strategy A: Two-Step Synthesis from 4-Piperidinemethanol
This strategy involves three key stages:
-
N-protection of 4-Piperidinemethanol.
-
Conversion of the hydroxyl group to a sulfonate ester followed by nucleophilic substitution with cyanide.
-
Deprotection of the piperidine nitrogen and formation of the hydrochloride salt.
Diagram of the Synthetic Workflow (Strategy A):
Caption: Synthetic workflow for this compound starting from 4-Piperidinemethanol.
Protocol 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)
-
Rationale: The Boc (tert-butoxycarbonyl) protecting group is employed to prevent the secondary amine of the piperidine from interfering with the subsequent mesylation and cyanation steps. It is stable under the basic conditions of the next steps and can be readily removed under acidic conditions.
-
Procedure:
-
To a stirred solution of 4-Piperidinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for example, triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by silica gel column chromatography if necessary to yield pure N-Boc-4-piperidinemethanol.
-
Protocol 2: Synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (N-Boc-2-(piperidin-4-yl)acetonitrile)
-
Rationale: This two-step, one-pot procedure first converts the primary alcohol into a good leaving group (mesylate), which is then displaced by a cyanide ion in a nucleophilic substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent solvent for Sₙ2 reactions involving anionic nucleophiles.
-
Procedure:
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
In a separate flask, prepare a solution of sodium cyanide (NaCN, 2.0 eq) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Carefully add the activated mesylate solution to the sodium cyanide solution in DMSO at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N-Boc-2-(piperidin-4-yl)acetonitrile.
-
Protocol 3: Deprotection and Hydrochloride Salt Formation
-
Rationale: The Boc group is efficiently cleaved under strongly acidic conditions. The use of a solution of hydrogen chloride in an anhydrous solvent like dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt.[5]
-
Procedure:
-
Dissolve the purified N-Boc-2-(piperidin-4-yl)acetonitrile (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Cool the solution to 0 °C.
-
Slowly add a saturated solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M solution, excess) or bubble HCl gas through the solution.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be partially evaporated, or a non-polar solvent like diethyl ether can be added to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | N-Boc-4-piperidinemethanol | 4-Piperidinemethanol | (Boc)₂O, Et₃N | DCM | 90-98% | >98% |
| 2 | N-Boc-2-(piperidin-4-yl)acetonitrile | N-Boc-4-piperidinemethanol | 1. MsCl, Et₃N2. NaCN | DCM, DMSO | 75-85% | >97% |
| 3 | This compound | N-Boc-2-(piperidin-4-yl)acetonitrile | HCl in Dioxane | Dioxane | 92-99% | >99% |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.
Safety and Handling
-
Sodium Cyanide (NaCN): Extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with care in a fume hood.
-
Hydrogen Chloride (HCl): Corrosive and can cause severe burns. Use in a well-ventilated area and wear appropriate PPE.
Conclusion
This guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for their drug discovery programs. The presented strategy offers good yields and high purity, making it suitable for both small-scale and larger-scale preparations. The versatility of the nitrile functionality in the final product opens up a wide array of possibilities for the synthesis of novel piperidine-based compounds with potential therapeutic applications.
References
- Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubChem. (n.d.). 4-Piperidinemethanol.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- ResearchGate. (2014). Chloroacetonitrile.
- RSC Publishing. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic.
- U.S. Department of Defense. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
- National Center for Biotechnology Information. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PubMed Central.
- ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Wordpress.
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The 4-Substituted Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide:
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in over a hundred commercially available drugs, spanning therapeutic areas from oncology to central nervous system disorders, underscores its status as a "privileged scaffold."[4] This guide delves into the specific biological significance of the 4-substituted piperidine core, a uniquely versatile and powerful framework in drug design. We will explore the fundamental principles that make this scaffold so effective, from its inherent structural properties and synthetic accessibility to its profound impact on pharmacological activity across a diverse range of biological targets. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent nucleus in the creation of next-generation therapeutics.
Part 1: The Structural and Physicochemical Advantages of the 4-Substituted Piperidine Scaffold
The efficacy of the 4-substituted piperidine motif is not accidental; it stems from a unique combination of stereochemical and physicochemical properties that can be precisely manipulated by medicinal chemists.
Conformational Control and Receptor Engagement
The piperidine ring predominantly adopts a low-energy chair conformation. The substituent at the C4 position can occupy either an axial or equatorial position, and this choice has profound implications for biological activity. The orientation of the C4-substituent dictates its interaction with the target protein's binding pocket. For instance, studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines, which are fragments of morphine, revealed that bulkier 4-alkyl groups favor a phenyl axial conformation, a critical factor in modulating their affinity and efficacy at opioid receptors.[5] This ability to control the three-dimensional presentation of a key pharmacophoric element is a cornerstone of its utility.
A Strategic Exit Vector for Property Modulation
The C4 position serves as an ideal "exit vector" for introducing chemical diversity.[6] Substituents can be appended at this position to probe specific regions of a target's binding site or to fine-tune the molecule's overall properties without disturbing the core interactions governed by the rest of the scaffold. This modularity allows for a systematic and rational approach to lead optimization.
Tuning Physicochemical and Pharmacokinetic Profiles
The nature of the C4-substituent directly impacts critical drug-like properties. Strategic modifications can be used to:
-
Modulate Lipophilicity: Adjusting the LogP/LogD by introducing polar or non-polar groups at C4 can optimize solubility, permeability, and oral bioavailability. For example, in the development of renin inhibitors for hypertension, the introduction of a polar hydroxyl group at the 4-position of the piperidine ring significantly improved oral bioavailability compared to non-hydroxylated analogues.[7]
-
Enhance Metabolic Stability: The piperidine ring itself is relatively stable to metabolism, but substitution can block potential sites of oxidation.[8] For instance, blocking the 6-position of a piperidine-substituted quinolone with a trifluoromethyl group was shown to reduce clearance rates and increase oral bioavailability in GnRH antagonists.[9]
-
Improve CNS Penetration: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. The properties of the C4-substituent can be tailored to achieve the optimal balance of lipophilicity and polarity required for CNS penetration.[10][11]
Part 2: Synthetic Accessibility of the 4-Substituted Piperidine Core
The widespread use of this scaffold is also due to its synthetic tractability. Robust and versatile synthetic routes allow for the efficient creation of diverse libraries of 4-substituted piperidines.
Key Synthetic Strategies
-
Functionalization of 4-Piperidones: A common and powerful approach begins with commercially available N-protected 4-piperidones. The ketone at the C4 position is a versatile handle for a wide range of chemical transformations, including Wittig reactions, Grignard additions, and reductive aminations, to install the desired C4-substituent.[12][13]
-
Multicomponent Reactions (MCRs): For rapid library synthesis, MCRs are exceptionally efficient. The Ugi four-component reaction (Ugi-4CR), for example, can generate highly complex 1,4,4-trisubstituted piperidines in a single step from simple, commercially available starting materials, a strategy successfully employed to discover novel coronavirus inhibitors.[14]
-
Cyclization Methods: Various intramolecular cyclization strategies can be used to construct the piperidine ring itself, with the C4-substituent introduced either before or during the ring-forming step.[1][2]
General Synthetic Workflow
The following diagram illustrates a common synthetic paradigm starting from a 4-piperidone precursor, highlighting the key stages of functionalization and diversification.
Caption: A generalized workflow for the synthesis of diverse 4-substituted piperidines.
Part 3: A Spectrum of Pharmacological Activities
The true significance of the 4-substituted piperidine scaffold is demonstrated by its successful application across a remarkable range of therapeutic areas. The C4-substituent is often the key determinant of potency and selectivity.
Central Nervous System (CNS) Agents
The piperidine core is a cornerstone of CNS drug discovery.[11]
-
Opioid Receptor Modulators: This is perhaps the most classic example. The 4-phenylpiperidine scaffold is the basis for potent analgesics like fentanyl and meperidine. Structure-activity relationship (SAR) studies have shown that the nature of the 4-acyl or 4-alkyl group is critical for affinity and efficacy at μ- and δ-opioid receptors.[15][16][17]
-
Muscarinic M1 Agonists: For treating cognitive deficits in Alzheimer's disease and schizophrenia, 4-substituted piperidines have been developed as potent and selective M1 agonists. Optimization of substituents on a benzimidazolone moiety attached via the piperidine N1 position, while maintaining a core 4-substituted structure, led to compounds with excellent CNS penetration and in vivo efficacy.[10]
-
Sigma (σ1) Receptor Ligands: These ligands have potential applications in treating cancer and neurodegenerative diseases. Research has shown that N-methylpiperidines with a 4-(2-aminoethyl) scaffold exhibit high σ1 receptor affinity and selectivity.[18]
Antiviral Therapeutics
Recently, this scaffold has emerged as a powerful platform for developing novel antiviral agents.
-
Coronavirus Inhibitors: A detailed SAR study of 1,4,4-trisubstituted piperidines identified compounds with low micromolar activity against human coronavirus strains, including SARS-CoV-2. The study revealed that specific combinations of substituents at the C4 and N1 positions were essential for potent antiviral activity.[14]
-
HIV and Influenza Inhibitors: Piperidine-substituted purine derivatives have been developed as potent agents against both HIV-1 and influenza A/H1N1.[19][20] Specific compounds demonstrated inhibitory potencies significantly greater than established drugs like rimantadine.[19]
Anticancer Agents
4-Substituted piperidines have shown significant promise in oncology.
-
Inhibition of Cell Proliferation and Migration: Certain derivatives, such as 2-amino-4-(1-piperidine) pyridine, have been shown to inhibit the proliferation of colon cancer cells by arresting the cell cycle and suppressing the epithelial-mesenchymal transition (EMT), a key process in metastasis.[21]
-
Topoisomerase II-α Inhibition: A series of 3,5-bis(ylidene)-4-piperidinone-1-carboxamides, which are structurally constrained 4-piperidones, revealed high potency against colon, breast, and skin cancer cell lines, with evidence suggesting their mechanism involves the inhibition of topoisomerase II-α.[22]
Cardiovascular Drugs
-
Direct Renin Inhibitors: In the fight against hypertension, a structure-based design approach led to the discovery of cis-3,5-disubstituted piperidines as highly potent and orally bioavailable direct renin inhibitors. A key finding was that introducing a hydroxyl group at the 4-position maintained high potency while significantly improving pharmacokinetic properties.[7]
Summary of Structure-Activity Relationships
The following table summarizes the diverse biological activities and the corresponding C4-substitutions that drive them.
| Therapeutic Target/Area | Nature of C4-Substitution | Resulting Biological Effect | Reference(s) |
| μ-Opioid Receptor (Analgesia) | Aryl, Anilido, Acyl groups | Potent agonism, leading to strong analgesic effects. | [16],[17] |
| Coronavirus Replication | Aryl, Cyclohexyl, Amide functionalities | Inhibition of viral replication in vitro. | [14] |
| Renin (Hypertension) | Introduction of a 4-hydroxyl group | Maintained high potency with improved oral bioavailability. | [7] |
| Sigma-1 (σ1) Receptor | 2-Aminoethyl chains | High affinity and selectivity, leading to antiproliferative effects in cancer cells. | [18] |
| Neurokinin-1 (NK1) Receptor | Benzyl ether side chains | High-affinity antagonism, useful for antiemetic applications. | [23] |
| Dipeptidyl Peptidase IV (DPP-IV) | Phenyl- and pyrimidine-linked groups | Potent inhibition, for anti-diabetic therapy. | [24] |
Part 4: Key Experimental Methodologies
The trustworthiness of any chemical probe or drug candidate relies on robust and reproducible experimental protocols. This section details methodologies for the synthesis and biological evaluation of 4-substituted piperidines.
Experimental Protocol 1: Synthesis of a 1,4,4-Trisubstituted Piperidine Library via Ugi Four-Component Reaction (Ugi-4CR)
This protocol describes an efficient method for generating a diverse library of compounds for screening, adapted from methodologies used to identify coronavirus inhibitors.[14]
Objective: To rapidly synthesize a diverse set of α-aminoacyl amide derivatives bearing a 1,4,4-trisubstituted piperidine scaffold.
Materials:
-
N-Boc-4-piperidone
-
Various primary amines (R1-NH2)
-
Various carboxylic acids (R2-COOH)
-
Various isocyanides (R3-NC)
-
Methanol (MeOH) as solvent
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) in methanol, add the primary amine (1.1 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Component Addition: To the reaction mixture, add the carboxylic acid (1.1 eq.) followed by the isocyanide (1.1 eq.).
-
Reaction Progression: Seal the reaction vessel and stir at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected Ugi product.
-
Deprotection (if required): Dissolve the purified N-Boc protected product in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2-4 hours.
-
Final Isolation: Concentrate the solution under reduced pressure. Neutralize with a saturated solution of NaHCO3 and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify as needed to yield the final 1,4,4-trisubstituted piperidine.
Experimental Protocol 2: In Vitro Antiviral Activity Assay (HCoV-229E)
This protocol outlines the evaluation of synthesized compounds for their ability to inhibit coronavirus replication in a cell-based assay.[14]
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of test compounds against Human Coronavirus 229E (HCoV-229E).
Materials:
-
Host cells (e.g., human lung fibroblasts, Huh-7 cells)
-
HCoV-229E viral stock
-
Test compounds dissolved in DMSO
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
384-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 384-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cell plates.
-
Cytotoxicity Arm (Uninfected): To a subset of plates, add only the compound dilutions (no virus) to determine the CC50. Incubate for 72 hours.
-
Antiviral Arm (Infected): To the remaining plates, add HCoV-229E at a predetermined multiplicity of infection (MOI). Incubate for 72 hours.
-
Viability Assessment: After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Data Analysis:
-
CC50 Calculation: For the cytotoxicity arm, plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
EC50 Calculation: For the antiviral arm, the signal reflects the number of cells protected from virus-induced cytopathic effect (CPE). Plot the percentage of CPE reduction against the compound concentration and fit the data to determine the EC50 value.
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Integrated Discovery Workflow
The synergy between chemical synthesis and biological evaluation is critical for successful drug discovery.
Caption: An integrated workflow from synthesis to biological hit identification.
Conclusion and Future Outlook
The 4-substituted piperidine scaffold represents a triumph of medicinal chemistry, demonstrating how a simple heterocyclic core can be strategically decorated to interact with a vast array of biological targets. Its inherent conformational features, combined with the synthetic tractability of the C4-position, provide an unparalleled platform for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties. From potent analgesics to novel antiviral and anticancer agents, its impact on human health is undeniable and continues to grow.
Future research will undoubtedly uncover new applications for this versatile scaffold. The combination of modern synthetic methods, such as photocatalysis and flow chemistry, with advanced computational modeling will enable the creation of even more sophisticated and precisely targeted 4-substituted piperidine-based therapeutics. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries built around this privileged core will ensure its place at the forefront of drug discovery for years to come.
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The Piperidine Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs underscores its status as a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine in drug design and development. It delves into the fundamental physicochemical properties that confer its "druggability," examines its versatile applications across diverse therapeutic areas, and details the synthetic strategies employed to harness its potential. Through an analysis of key drug case studies, detailed experimental protocols, and visualizations of its molecular interactions, this document serves as an essential resource for professionals dedicated to the discovery of novel therapeutics.
The Physicochemical Advantages of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design is not accidental; it is rooted in a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3] These inherent properties provide a robust foundation for medicinal chemists to build upon, allowing for the fine-tuning of a compound's characteristics to achieve desired therapeutic effects.
Core Physicochemical Properties
The utility of the piperidine ring can be distilled down to several key properties that make it an attractive building block for medicinal chemists.
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.2.[1][2] At physiological pH (around 7.4), this nitrogen is predominantly protonated. This positive charge is crucial for forming strong ionic interactions and hydrogen bonds with acidic residues, such as aspartate and glutamate, commonly found in the binding pockets of target proteins.[2] This ability to form strong, specific interactions is a cornerstone of the binding affinity for many piperidine-containing drugs.[2]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, with the "chair" conformation being the most stable.[1][2] This inherent flexibility is a significant advantage in drug design. It enables the molecule to orient its various substituents in optimal three-dimensional arrangements (either axial or equatorial) to fit precisely within the binding sites of diverse biological targets.[2][3] This adaptability allows a single scaffold to be tailored for a wide range of proteins.
-
Balanced Lipophilicity and Solubility: The piperidine ring itself possesses a favorable balance of lipophilic (the hydrocarbon backbone) and hydrophilic (the nitrogen atom) character.[1][4] This balance is critical for achieving good "drug-like" properties, influencing both solubility in aqueous environments (like blood plasma) and the ability to permeate lipid membranes to reach intracellular targets.[3] Furthermore, the scaffold serves as an excellent handle for modification; substituents can be added to systematically modulate the overall lipophilicity (logP/logD) of the final compound to optimize its pharmacokinetic profile.[4]
-
Metabolic Stability: The piperidine ring is generally a metabolically stable scaffold.[3] While it can be metabolized, its saturated nature makes it less susceptible to oxidative metabolism compared to aromatic rings like pyridine. Strategic placement of substituents can further enhance this stability by sterically hindering access to metabolic enzymes, thereby improving the drug's half-life and bioavailability.[3]
The interplay of these properties is summarized in the table below.
| Property | Typical Value/State | Significance in Drug Design |
| Basicity (pKa) | ~11.2 (for the conjugate acid)[2] | Predominantly protonated at physiological pH, enabling strong ionic interactions and hydrogen bonds with target proteins.[1][2] |
| Conformation | Flexible, with a low-energy "chair" form[2] | Allows optimal spatial orientation of substituents to fit diverse biological targets, enhancing binding affinity and selectivity.[2][3] |
| Solubility | Balanced hydrophilic/hydrophobic character[1] | Provides a good starting point for aqueous solubility and membrane permeability, which can be fine-tuned with substituents.[3][4] |
| Metabolic Stability | Generally robust[3] | Less prone to rapid breakdown compared to many other cyclic structures, contributing to improved pharmacokinetic profiles (e.g., longer half-life).[3] |
The Piperidine Scaffold in Action: Therapeutic Versatility
The piperidine nucleus is a cornerstone in the production of drugs across an astonishingly wide range of therapeutic areas.[5] Its derivatives have been successfully developed as agents targeting the central nervous system (CNS), cancer, infectious diseases, and more.[6][7]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to be protonated at physiological pH is key, as this charged state can facilitate interactions with neurotransmitter receptors that often have anionic sites.
-
Antipsychotics: Many typical and atypical antipsychotics feature a piperidine ring. For example, Haloperidol , a butyrophenone derivative, contains a 4-substituted piperidine ring that is crucial for its potent antagonism of dopamine D2 receptors.
-
Analgesics: The piperidine ring is the core structure of the entire class of phenylpiperidine opioids, including Fentanyl and its analogs. The piperidine nitrogen and the specific substitution patterns are essential for binding to mu-opioid receptors to produce potent analgesic effects.
-
ADHD Medications: Methylphenidate (Ritalin), a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), is a piperidine derivative that functions by blocking the reuptake of dopamine and norepinephrine.
-
Alzheimer's Disease: Donepezil , a leading treatment for Alzheimer's disease, utilizes a piperidine moiety.[5] It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the brain.[2][8]
Oncology
In recent years, the piperidine scaffold has been increasingly incorporated into anticancer agents, where it contributes to kinase inhibition and the modulation of other signaling pathways.[1] Ten piperidine-containing anti-cancer drugs were approved by the US FDA between 2017 and 2023.[1] For instance, derivatives are used in drugs that induce cell cycle arrest or cell death in cancer cells.[9]
Other Therapeutic Areas
The application of piperidine scaffolds extends far beyond CNS and oncology. It is a key structural component in:
Case Study: Donepezil for Alzheimer's Disease
Donepezil is an exemplary case of how the piperidine scaffold is leveraged to achieve a specific therapeutic outcome.
-
Mechanism of Action: Donepezil is a selective and reversible inhibitor of acetylcholinesterase (AChE).[2] In Alzheimer's disease, there is a deficit of cholinergic neurotransmission. By inhibiting AChE, Donepezil increases the concentration of acetylcholine at the synaptic cleft, enhancing neuronal communication.[2]
-
Role of the Piperidine Scaffold: The piperidine nitrogen in Donepezil is protonated at physiological pH. This allows it to form a crucial hydrogen bond with the peripheral anionic site (PAS) of the AChE enzyme. This interaction helps to correctly orient the rest of the molecule within the enzyme's active site gorge, leading to potent inhibition. The piperidine ring itself provides a rigid anchor and a suitable framework for connecting the other key pharmacophoric elements of the drug.
Synthetic Strategies for Piperidine Scaffolds
The widespread use of piperidines is supported by a rich and diverse body of synthetic chemistry.[5][10] The development of efficient, cost-effective, and stereoselective methods for constructing and functionalizing the piperidine ring is a critical task in modern organic chemistry.[5]
Common Synthetic Routes
Several classical and modern methods are employed to synthesize the piperidine core.
-
Catalytic Hydrogenation of Pyridines: This is one of the most direct and widely used methods.[11] Substituted pyridines are reduced using hydrogen gas and a metal catalyst (e.g., Platinum oxide (PtO₂), Palladium, Rhodium, or Cobalt) to yield the corresponding piperidine.[5][12] This method is robust but can sometimes require harsh conditions.
-
Reductive Amination: This strategy involves the reaction of a 1,5-dicarbonyl compound (like glutaraldehyde) with a primary amine, followed by reduction of the resulting cyclic imine in situ. It is a powerful method for creating N-substituted piperidines.
-
Intramolecular Cyclization Reactions: A variety of methods rely on forming the ring through an intramolecular bond formation. These include aza-Diels-Alder reactions and intramolecular Michael additions, which offer excellent control over stereochemistry.[5]
Example Protocol: Catalytic Hydrogenation of a Pyridine Derivative
This protocol describes a general procedure for the synthesis of a piperidine via the hydrogenation of a corresponding pyridine, a foundational technique in medicinal chemistry.[12]
Objective: To synthesize a substituted piperidine from a substituted pyridine precursor.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 - 0.1 mol%)
-
Ethanol (or Acetic Acid, as solvent)
-
Hydrogen gas (H₂) supply
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite or other filtering aid
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly rated for the intended pressure.
-
Charging the Vessel: To the pressure vessel, add the substituted pyridine and the solvent (e.g., ethanol). Stir the mixture to dissolve the starting material.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution. Causality Note: PtO₂ is a pre-catalyst that is reduced in situ to active platinum black. It is often preferred for its stability and activity.
-
System Purge: Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can be a safety hazard and can poison the catalyst.
-
Hydrogenation: After purging, introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed.
-
Reaction Completion: The reaction is complete when hydrogen uptake ceases. This can take several hours to overnight, depending on the substrate and conditions.
-
Venting and Filtration: Carefully vent the excess hydrogen gas and purge the system again with inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Causality Note: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.
-
Solvent Removal: Rinse the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude piperidine product can be purified by standard techniques such as distillation, crystallization, or column chromatography, if necessary.
Future Directions and Conclusion
The piperidine scaffold remains a central and indispensable tool in drug discovery.[5][7] Its journey from a simple heterocyclic amine to the core of blockbuster drugs is a testament to its remarkable chemical and biological properties. Future research will likely focus on the development of novel, more efficient, and highly stereoselective synthetic methodologies to access increasingly complex and three-dimensionally diverse piperidine derivatives.[11][13] The exploration of chiral piperidine scaffolds, in particular, is a promising strategy for enhancing biological activity and selectivity while improving pharmacokinetic properties.[4][14]
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An In-depth Technical Guide to the Reactivity Profile of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone in the synthesis of diverse molecular architectures, 2-(piperidin-4-yl)acetonitrile hydrochloride presents a unique combination of reactive functionalities. The presence of a secondary amine within the piperidine ring, coupled with the versatile nitrile group, makes this molecule a pivotal intermediate for the construction of complex chemical entities, particularly in the realm of drug discovery. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the reactivity profile of this compound. We will delve into the core chemical transformations this compound can undergo, supported by field-proven insights and detailed experimental frameworks. Our focus will be on the "why" behind the "how," offering a deeper understanding of the reaction mechanisms and the rationale for specific experimental choices.
Molecular Structure and Physicochemical Properties
This compound is a salt, rendering it a stable, crystalline solid that is more readily handled and stored than its freebase counterpart. The molecule's reactivity is primarily dictated by two key functional groups: the secondary amine of the piperidine ring and the nitrile group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 153566-98-4 | [1] |
| Molecular Formula | C₇H₁₃ClN₂ | N/A |
| Molecular Weight | 160.65 g/mol | N/A |
| Appearance | Light yellow to light brown solid | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
The protonated secondary amine in the hydrochloride salt form is generally unreactive towards electrophiles. Therefore, in most reactions targeting the piperidine nitrogen, a base is required to liberate the free, nucleophilic secondary amine. The nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack and can also be hydrolyzed or reduced to other valuable functional groups.
Core Reactivity Profile: A Dual Functional Handle
The synthetic utility of this compound stems from its ability to undergo selective transformations at either the piperidine nitrogen or the nitrile group. This dual reactivity allows for a modular approach to the synthesis of complex molecules.
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A Technical Guide to the Aqueous Solubility Determination of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Abstract
Aqueous solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering a compound's journey from discovery to clinical application. This in-depth guide provides a comprehensive framework for characterizing the aqueous solubility of 2-(Piperidin-4-yl)acetonitrile hydrochloride, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of solubility for ionizable hydrochloride salts, present validated, step-by-step experimental protocols for both thermodynamic and kinetic solubility assessment, and discuss the critical factors that influence solubility outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and reproducible solubility data.
Introduction: The Critical Role of Solubility
This compound is a piperidine-containing scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a common motif in CNS-active agents and other drug classes. As a hydrochloride salt, the compound's solubility is expected to be significantly enhanced compared to its free base form, particularly in acidic environments.[1]
Understanding the precise solubility of this intermediate is paramount for several reasons:
-
In Vitro Assay Integrity: In early-stage drug discovery, low solubility can cause compound precipitation in biological assays, leading to unreliable and misleading structure-activity relationship (SAR) data.[2][3]
-
Formulation Development: For pre-formulation and formulation scientists, solubility data dictates the choice of excipients, delivery systems (e.g., oral, parenteral), and predicts potential challenges in achieving desired dosage forms.
-
Biopharmaceutical Classification: According to the International Council for Harmonisation (ICH) M9 guidelines, solubility is a key parameter in the Biopharmaceutics Classification System (BCS), which can be used to justify biowaivers for in vivo bioequivalence studies.[4][5][6][7][8]
This guide will provide the necessary theoretical and practical knowledge to accurately determine this crucial parameter.
Theoretical Framework: pH-Dependent Solubility of a Basic Hydrochloride Salt
This compound is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). Its solubility in aqueous media is not a single value but rather a profile that is highly dependent on pH.
The key principles are:
-
Ionization: The piperidine nitrogen can be protonated (ionized, BH+) or deprotonated (neutral, B). The ionized form is significantly more polar and thus more water-soluble than the neutral form.[9]
-
Henderson-Hasselbalch Equation: The relationship between pH, the acid dissociation constant (pKa) of the piperidine, and the ratio of the ionized to neutral forms is described by the Henderson-Hasselbalch equation.[10][11][12][13] For a weak base, the equation is:
pH = pKa + log([B] / [BH+])
Where:
-
[B] is the concentration of the neutral free base.
-
[BH+] is the concentration of the protonated (ionized) form.
-
-
pH-Solubility Profile:
-
At low pH (well below the pKa), the compound exists almost entirely in its protonated, highly soluble form (BH+). The solubility is high and is referred to as the salt solubility (S_salt_).
-
As the pH increases and approaches the pKa, more of the neutral, less soluble free base (B) begins to form, and the total solubility starts to decrease.
-
At high pH (well above the pKa), the compound is predominantly in its neutral form. The solubility at this point is at its minimum and is known as the intrinsic solubility (S₀).
-
Precise pH control and accurate pKa determination are therefore essential for interpreting solubility data.[10]
Experimental Protocols for Solubility Determination
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[14][15] It is most relevant for late-stage lead optimization and pre-formulation. The Shake-Flask method is the most reliable technique.[15][16]
-
Kinetic Solubility: This is a high-throughput method used in early discovery to quickly assess the solubility of compounds, typically starting from a DMSO stock solution.[17][18][19] It measures the concentration at which a compound precipitates from a supersaturated solution and can often overestimate thermodynamic solubility.[16]
Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol is aligned with industry best practices and ICH guidelines.[4][5][16]
Objective: To determine the equilibrium solubility of solid this compound in various aqueous buffers.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
HCl buffer, pH 1.2
-
Calibrated pH meter
-
Orbital shaker or thermomixer capable of maintaining 25°C or 37°C ± 1°C[5][7]
-
1.5 mL microcentrifuge tubes or glass vials
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (or LC-MS/MS if the compound lacks a chromophore)[3]
-
Appropriate HPLC column (e.g., C18) and mobile phases[20]
Workflow Diagram:
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2-(Piperidin-4-yl)acetonitrile hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound (CAS No: 153566-98-4). Synthesizing foundational principles of pharmaceutical chemistry with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the compound's physicochemical properties, the critical role of the hydrochloride salt form, key environmental factors influencing its stability, and potential degradation pathways. Furthermore, this guide outlines detailed experimental protocols for robust stability assessment, ensuring the integrity and reliability of this compound in research and development settings.
Introduction and Physicochemical Profile
This compound is a piperidine derivative containing a nitrile functional group. The hydrochloride salt form is commonly utilized to enhance the physicochemical properties of the parent molecule.[1] Understanding its fundamental characteristics is the first step in establishing a robust stability and handling protocol.
Compound Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 153566-98-4 | [2] |
| Molecular Formula | C₇H₁₃ClN₂ | [3] |
| Molecular Weight | 160.65 g/mol | [2][3] |
| Appearance | Light yellow to light brown solid | [3] |
| Storage Temp. | Inert atmosphere, Room Temperature | [3][4] |
The Role of the Hydrochloride Salt: Enhancing Stability
The conversion of a basic parent drug into a hydrochloride salt is a cornerstone of pharmaceutical development, aimed at optimizing stability, solubility, and bioavailability.[1][5]
-
Increased Physicochemical Stability : The ionic character of the hydrochloride salt often results in a more stable crystalline lattice compared to the free base. This enhanced lattice energy can improve resistance to physical changes and certain chemical degradation pathways.[5]
-
Improved Solubility : Hydrochloride salts are generally more soluble in aqueous media than their free base counterparts, which is a critical attribute for many research and pharmaceutical applications.[5][6]
However, the salt form also introduces specific vulnerabilities that must be managed. The most significant of these is the potential for disproportionation , where the salt reverts to its less stable free base form.[7][8] This process is often mediated by environmental factors, particularly moisture, and can be influenced by the presence of other chemicals or excipients.[7] Furthermore, hydrochloride salts can be hygroscopic , readily absorbing moisture from the atmosphere, which can accelerate degradation.[9]
Key Factors Influencing Stability
The chemical integrity of this compound is contingent on controlling several environmental factors.
Temperature
Elevated temperatures accelerate the rate of chemical reactions, including degradation. For hydrochloride salts, high temperatures can potentially lead to the loss of hydrogen chloride gas.[9] While supplier data suggests storage at "Room Temperature," this should be interpreted as a controlled ambient temperature, typically between 20°C and 25°C (68°F to 77°F).[3] Excursions to higher temperatures should be avoided. Conversely, extreme cold can also be detrimental, potentially affecting the physical form of the compound.[10]
Humidity (Moisture)
Moisture is a critical adversary to the stability of most hydrochloride salts.[9]
-
Hygroscopicity : The compound may absorb atmospheric moisture, leading to deliquescence and creating an aqueous microenvironment that facilitates degradation.
-
Hydrolysis : The nitrile functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, which can lead to the formation of an amide and subsequently a carboxylic acid.
-
Disproportionation : As previously mentioned, water can mediate the conversion of the hydrochloride salt back to the free base, which may have inferior stability and solubility.[7]
Therefore, it is imperative to store the compound in a desiccated environment. The use of a desiccator or storage in a tightly sealed container with a desiccant is strongly recommended.
Light
pH and Chemical Incompatibility
The stability of the compound in solution is highly pH-dependent. In strongly acidic or basic solutions, the hydrolysis of the nitrile group is likely to be accelerated. The compound should be stored away from strong acids, bases, and oxidizing agents. The piperidine nitrogen, even in its protonated salt form, can react with strong electrophiles.
Potential Degradation Pathways
Based on the functional groups present in this compound, the primary anticipated degradation pathway is the hydrolysis of the nitrile group. This is a well-documented reaction for nitrile-containing compounds.[13][14]
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are mandated.
Table 2: Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25°C or 68-77°F). | Prevents acceleration of degradation and potential thermal decomposition.[15] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[3] |
| Humidity | Store in a dry, desiccated environment. Keep container tightly sealed. | Prevents hygroscopic moisture absorption, which can lead to hydrolysis and disproportionation.[9][10] |
| Light | Protect from light by storing in an amber or opaque container in a dark location. | Avoids potential photolytic degradation.[11] |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16] | Ensures operator safety from a compound with potential hazards associated with nitrile-containing molecules.[17] |
| Container | Use a tightly sealed, non-reactive container (e.g., Type 1 borosilicate glass). | Prevents contamination and interaction with the storage vessel. |
Experimental Design for Stability Assessment
A comprehensive stability study is essential to definitively characterize the stability profile of this compound. This involves both forced degradation studies and long-term stability testing under ICH-prescribed conditions.[5][18]
Forced Degradation (Stress Testing)
The objective of forced degradation is to identify likely degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods (e.g., HPLC).[5]
Experimental Protocol:
-
Preparation : Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media. Prepare a solid sample for thermal and photolytic stress.
-
Acidic Hydrolysis : Treat with 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis : Treat with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation : Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid compound to 105-120°C for 48 hours.[9]
-
Photolytic Degradation : Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.
-
Analysis : At specified time points, analyze all samples against a control (stored at -20°C) using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Long-Term and Accelerated Stability Studies
These studies evaluate the stability of the compound under recommended and stressed storage conditions over time.[18]
Experimental Protocol:
-
Sample Preparation : Aliquot the solid compound into multiple vials from a single, homogenous batch.
-
Storage Conditions :
-
Long-Term : 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated : 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points : Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis : At each time point, assess the samples for appearance, purity (by HPLC), and moisture content (by Karl Fischer titration).
Caption: Workflow for a comprehensive stability assessment program.
Conclusion
While this compound is designed for enhanced stability through its salt form, its integrity is critically dependent on rigorous storage and handling protocols. The primary risks to its stability are moisture, elevated temperature, and light. Moisture, in particular, can induce both hydrolysis of the nitrile group and disproportionation to the free base. Adherence to the storage conditions outlined in this guide—specifically, maintaining a cool, dry, dark, and inert environment—is paramount for preserving the compound's purity, potency, and reliability for its intended scientific applications. The successful execution of the described stability studies will provide the definitive data required to establish a confident re-test period and ensure data integrity in all research and development endeavors.
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An In-depth Technical Guide to the Safe Handling of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical framework for the safe handling, use, and disposal of 2-(Piperidin-4-yl)acetonitrile hydrochloride. As a bifunctional molecule containing both a piperidine ring and a nitrile group, this compound presents a unique combination of hazards that demand rigorous safety protocols. This guide is designed to empower laboratory personnel with the knowledge to mitigate risks, respond effectively to emergencies, and foster a culture of safety.
Section 1: Compound Profile & Hazard Identification
This compound is a solid, often appearing as a light yellow to light brown substance. It serves as a valuable intermediate in medicinal chemistry and drug development. However, its utility is matched by its significant hazard profile, which must be thoroughly understood and respected.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Piperidinylacetonitrile hydrochloride, 2-(4-Piperidyl)acetonitrile hydrochloride |
| CAS Number | 153566-98-4 |
| Molecular Formula | C₇H₁₂N₂ · HCl |
| Molecular Weight | 160.65 g/mol |
Globally Harmonized System (GHS) Hazard Classification
This compound is classified with the following hazards, indicated by the "Warning" signal word:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Core Toxicological Rationale: A Dual-Hazard Molecule
The primary danger of this compound stems from its two key structural features: the nitrile group and the piperidine scaffold.
-
The Nitrile (-C≡N) Moiety: The most critical and insidious risk associated with this compound is the potential for cyanide poisoning. Aliphatic nitriles can be metabolized by cytochrome P450 enzymes in the liver, a process that can liberate free cyanide ions (CN⁻).[1][2] This metabolically released cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, effectively halting cellular respiration.[1] The onset of symptoms can be delayed, and exposure via inhalation, skin contact, or ingestion can lead to headache, dizziness, confusion, nausea, and in severe cases, convulsions, coma, and death.[3]
-
The Piperidine Scaffold: Piperidine itself is a corrosive, toxic, and flammable substance known to cause severe skin burns and eye damage.[4][5][6] While the hydrochloride salt form of 2-(Piperidin-4-yl)acetonitrile reduces its basicity, the underlying piperidine structure contributes to its irritant properties for the skin, eyes, and respiratory tract.
Section 2: Risk Assessment and the Hierarchy of Controls
A thorough risk assessment must be conducted before any work with this compound begins. The hierarchy of controls provides a systematic approach to mitigating the identified hazards, prioritizing the most effective measures.
-
Engineering Controls (Primary Barrier): All work involving this compound, especially the handling of the solid powder, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[7] A ventilated balance enclosure should be used for weighing.[7]
-
Administrative Controls (Procedural Safety):
-
Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all tasks involving this chemical.[7]
-
Establish a "Designated Area" within the lab for working with this compound, clearly marked with hazard signs.[7]
-
Ensure all personnel have received documented training on the specific hazards, handling procedures, and emergency response for this compound.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with engineering and administrative controls.[8][9]
| Task | Required Personal Protective Equipment (PPE) |
| Weighing Solid | Double nitrile gloves, chemical splash goggles, face shield, lab coat.[9][10] |
| Solution Preparation | Nitrile gloves, chemical splash goggles, lab coat. |
| Reaction & Work-up | Nitrile gloves, chemical splash goggles, lab coat. Consider a chemically resistant apron for larger scales. |
| Spill Cleanup | Level C PPE may be required: inner and outer chemical-resistant gloves, full-face air-purifying respirator, chemically resistant suit/coveralls and boots.[10] |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Solution Preparation (Solid Handling)
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, goggles, face shield). Ensure the chemical fume hood or ventilated enclosure is operating correctly.
-
Staging: Place a tared weigh boat, a spatula, the chemical container, and a sealable container for the final solution inside the enclosure.
-
Dispensing: Carefully open the chemical container. Use the spatula to transfer the desired amount of solid to the weigh boat, minimizing any dust generation. Work slowly and deliberately.
-
Closure: Immediately and securely close the primary chemical container.
-
Dissolution: Carefully add the solid to the solvent in the final container. Swirl gently to dissolve.
-
Decontamination: Wipe the spatula, weigh boat, and any affected surfaces within the hood with a damp cloth or towel. Dispose of these cleaning materials as hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the sealed solution to the reaction area.
SOP 2: Storage and Waste Disposal
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[4][11] It should be stored separately in a locked poisons cupboard, segregated from incompatible materials like strong acids and oxidizing agents.[12]
-
Waste Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[13] Collect in clearly labeled, sealed containers for disposal by trained professionals according to institutional and governmental regulations.
Section 4: Emergency Preparedness & Response
Speed is essential when responding to an exposure involving a nitrile compound.[14] All personnel must be familiar with these procedures before beginning work.
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2-(Piperidin-4-yl)acetonitrile hydrochloride material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety Data Sheet for 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the material safety data sheet (MSDS) for this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of safety data. It offers a synthesized perspective, integrating the "what" of safety protocols with the "why" of their underlying chemical and toxicological principles. Our objective is to empower laboratory personnel with the knowledge to not only handle this compound safely but also to make informed decisions that ensure both personal safety and experimental integrity.
Section 1: Scientific Context and Significance
This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis. Its bifunctional nature, featuring a reactive nitrile group and a secondary amine within a piperidine ring, makes it a versatile intermediate for constructing more complex molecular architectures.
Notably, this compound is a crucial starting material in the synthesis of Oclacitinib (marketed as Apoquel®), a Janus kinase (JAK) inhibitor used in veterinary medicine to treat allergic dermatitis. The synthesis involves a key step where the nitrile group of 2-(Piperidin-4-yl)acetonitrile is reacted with other reagents to build the final pyrrolo[2,3-d]pyrimidine core of the drug. Understanding the reactivity and handling requirements of this precursor is therefore paramount for chemists working on JAK inhibitors and related therapeutic agents. A proactive and deep understanding of its safety profile is not just a regulatory requirement but a cornerstone of efficient and responsible research.
Section 2: Physicochemical Properties and Their Implications
The physical and chemical properties of a compound dictate its behavior in the laboratory and are fundamental to designing safe handling and storage procedures. The hydrochloride salt form of 2-(Piperidin-4-yl)acetonitrile enhances its stability and water solubility compared to the freebase.
| Property | Value | Implication for Handling and Storage |
| Molecular Formula | C₇H₁₃ClN₂ | - |
| Molecular Weight | 160.65 g/mol | Influences gravimetric measurements and stoichiometric calculations. |
| Appearance | White to off-white solid/powder | The fine powder form increases the risk of aerosolization; handle with appropriate ventilation. |
| Melting Point | 175-180 °C | A high melting point suggests good thermal stability under standard lab conditions. |
| Solubility | Soluble in water and methanol. | Water solubility increases the risk of aqueous contamination but aids in decontamination and preparation of solutions. |
| pKa | Not readily available, but the piperidine nitrogen is basic. | The basicity of the free amine can influence its reactivity with acidic compounds. |
Section 3: Comprehensive Hazard Identification and Toxicological Profile
A thorough understanding of a chemical's hazards is the foundation of any risk assessment. This compound is classified under the Globally Harmonized System (GHS) with specific hazard and precautionary statements that demand careful consideration.
GHS Classification and Hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Ingestion can lead to systemic toxic effects.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. Contact with eyes can result in significant and potentially lasting damage.
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs.
The nitrile group (-C≡N) is a key structural feature to consider. While this compound is not classified as acutely toxic via inhalation or dermal routes in the same way as simple inorganic cyanides (e.g., KCN), nitriles can potentially be metabolized in vivo to release cyanide ions, which is a mechanism of toxicity for many compounds in this class. Therefore, all routes of exposure must be meticulously controlled.
Toxicological Data Summary:
| Metric | Value | Interpretation and Significance |
| LD50 (Oral) | No specific data available. Classified as Category 4. | Indicates that a relatively small amount can be harmful if ingested. This necessitates strict controls to prevent accidental ingestion. |
| LD50 (Dermal) | No data available. | The lack of data does not imply safety. Given the H315 classification, dermal absorption should be considered a potential risk. |
| LC50 (Inhalation) | No data available. | The H335 classification (respiratory irritation) warrants the use of engineering controls like fume hoods to prevent inhalation. |
Section 4: Risk Mitigation and Safe Handling Protocols
A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for safely handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is the primary defense against inhalation of the powdered compound.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended during transfers of large quantities. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. Ensure that wrists, arms, and the neck are covered.
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.
Step-by-Step Handling Workflow:
-
Preparation: Cordon off the work area. Ensure a chemical spill kit and the relevant MSDS are readily accessible. Verify that the fume hood is functioning correctly.
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.
-
Dissolution: If making a solution, add the solid to the solvent slowly. The vessel should be capped or covered during sonication or stirring to prevent aerosol generation.
-
Reaction Setup: All transfers and additions to a reaction vessel should be performed within the fume hood.
-
Decontamination: After handling, decontaminate the work surface with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: All contaminated consumables (gloves, weighing paper, pipette tips) must be disposed of in a clearly labeled hazardous waste container.
Caption: A typical laboratory workflow for safely handling this compound.
Section 5: Emergency Procedures and First-Aid Measures
Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures before beginning work with the compound.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 6: Storage, Stability, and Disposal
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. The recommended storage temperature is often refrigerated (2-8 °C) for long-term stability.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Contact with strong acids could potentially lead to the release of hydrogen cyanide gas, a significant hazard.
-
Disposal: Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain or in general waste.
Section 7: Conclusion: A Proactive Stance on Laboratory Safety
This compound is a valuable reagent in pharmaceutical research, but its safe use hinges on a comprehensive understanding of its potential hazards. This guide has aimed to provide the necessary technical depth and practical advice to foster a proactive safety culture. By internalizing the principles of hazard assessment, risk mitigation, and emergency preparedness, researchers can confidently and safely leverage this compound to advance their scientific goals. The Material Safety Data Sheet is not merely a document; it is the starting point for a dynamic and continuous process of risk management in the laboratory.
References
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- Oclacitinib. Wikipedia. [Link]
The Cyanopiperidine Scaffold: A Historical and Synthetic Guide for Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold. The introduction of a cyano (-C≡N) group onto this saturated heterocycle creates the cyanopiperidine motif, a versatile building block that has seen a significant rise in prominence within drug discovery programs. The unique electronic properties, metabolic stability, and synthetic tractability of the cyano group offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of piperidine-containing molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cyanopiperidine compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyanopiperidine Moiety
The cyanopiperidine scaffold is a privileged structural motif in modern drug design, primarily due to the multifaceted role of the nitrile functionality. The cyano group is a potent electron-withdrawing group, influencing the pKa of the piperidine nitrogen and modulating the overall electronic distribution of the molecule.[2] This has profound implications for target engagement, as the nitrile can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's binding pocket.[3]
Furthermore, the cyano group is often employed as a bioisostere for other functional groups, such as halogens or even carbonyls, allowing for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common liability for the piperidine ring.[1] From a synthetic standpoint, the nitrile group is a versatile handle, readily transformable into other key functional groups like amines, amides, and carboxylic acids, providing access to a diverse range of analogues.[6]
This guide will navigate the historical landscape of cyanopiperidine synthesis, from early methodologies to the state-of-the-art, and delve into the practical applications of these compounds in contemporary drug discovery.
A Historical Perspective: The Genesis of Cyanopiperidine Synthesis
The precise first synthesis of a simple, unsubstituted cyanopiperidine is not prominently documented in easily accessible historical records. However, early synthetic endeavors involving the manipulation of piperidine alkaloids likely paved the way. One of the earliest relevant methods is the von Braun reaction , first described by Julius von Braun in 1900.[7][8] This reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN), leading to the cleavage of a C-N bond and the formation of a cyanamide and an alkyl bromide.[2][9]
While primarily a degradative method used for structure elucidation of alkaloids, a variation of this reaction on N-substituted piperidines would have provided an early, albeit harsh, entry point to N-cyanopiperidine derivatives.[2] The reaction proceeds through a two-step nucleophilic substitution mechanism, initiated by the attack of the tertiary amine on cyanogen bromide.[9]
However, the toxicity of cyanogen bromide and the often low yields for direct cyanation of secondary amines limited the widespread synthetic utility of this approach for preparing simple cyanopiperidines.[8]
The more practical and widely adopted routes to cyanopiperidines, particularly the medicinally important 4-cyanopiperidine, emerged from the dehydration of the corresponding piperidine carboxamides (e.g., isonipecotamide).
The Evolution of Synthetic Strategies: From Classical Dehydration to Modern Asymmetric Methods
The synthesis of cyanopiperidines has evolved significantly, driven by the demand for efficient, scalable, and selective methods in the pharmaceutical industry. The dehydration of primary amides remains the most common and direct approach.
Classical Dehydration of Piperidine Carboxamides
The conversion of piperidine-4-carboxamide (isonipecotamide) to 4-cyanopiperidine is a benchmark transformation. Several classical dehydrating agents have been employed, each with distinct advantages and drawbacks related to reaction conditions, cost, and work-up procedures.
| Dehydrating Agent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Heating, often with a base (e.g., pyridine, imidazole) | 29-55%[10] | Readily available, cost-effective.[11] | Highly corrosive and toxic, exothermic reaction, often requires laborious work-up.[10] |
| Thionyl Chloride (SOCl₂) | Heating, often in an inert solvent (e.g., toluene, n-propyl acetate) | 36-87%[10][12] | Cost-effective, gaseous byproducts (SO₂, HCl).[11] | Corrosive, generates acidic byproducts, can be harsh for sensitive substrates.[11] |
| Trifluoroacetic Anhydride (TFAA) | Refluxing, often with a base (e.g., pyridine) | ~23-27%[10][13] | Milder, non-acidic conditions.[11] | Expensive, potential for trifluoroacetylation of other functional groups.[11] |
Causality Behind Experimental Choices: The choice of dehydrating agent is often a trade-off between reactivity, cost, and substrate tolerance. For robust, simple substrates on an industrial scale, the cost-effectiveness of SOCl₂ and POCl₃ makes them attractive, despite the harsh conditions. The addition of a base like pyridine or dimethylformamide (as a catalyst with SOCl₂) is crucial to neutralize the generated HCl and to facilitate the reaction mechanism.[12] For more delicate substrates with acid-sensitive functional groups, milder reagents like TFAA are preferred, though at a higher cost.
The mechanisms for amide dehydration with SOCl₂ and POCl₃ share a common theme: activation of the amide carbonyl oxygen to transform it into a good leaving group.
Mechanism with Thionyl Chloride (SOCl₂): The reaction begins with the nucleophilic attack of the amide oxygen onto the sulfur atom of SOCl₂. Subsequent elimination and proton transfers lead to the formation of the nitrile.[3][4][14]
Mechanism with Phosphorus Oxychloride (POCl₃): Similarly, the amide oxygen attacks the phosphorus atom of POCl₃. The resulting intermediate then undergoes elimination to furnish the nitrile.[4][15][16]
Modern and Asymmetric Synthetic Approaches
The need for chiral, non-racemic piperidine derivatives in drug development has spurred the creation of sophisticated asymmetric syntheses.
Enantioselective Synthesis of 2-Cyanopiperidines: Chiral 2-cyanopiperidines are valuable intermediates for the synthesis of alkaloids and other bioactive molecules. A notable chemoenzymatic approach involves the (R)-oxynitrilase-catalyzed preparation of (R)-(+)-6-bromo-2-hydroxyhexanenitrile, which then undergoes cyclization to yield (S)-2-cyanopiperidine.[5] More recent methods focus on the catalytic asymmetric functionalization of piperidine precursors. For instance, electrochemical methods using catalytic mediators like ABNO (9-azabicyclononane N-oxyl) allow for the direct α-cyanation of secondary piperidines under mild conditions, which could be adapted for enantioselectivity with chiral catalysts.[17][18]
Asymmetric Synthesis of 3-Substituted Piperidines: The synthesis of enantioenriched 3-substituted piperidines, including those with cyano groups, is a significant challenge. Recent breakthroughs include rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids, providing a versatile entry to a wide array of chiral 3-substituted piperidines.[19] Furthermore, enzyme-catalyzed asymmetric amination of piperidinones using transaminases offers a green and highly selective route to chiral 3-aminopiperidines, which can be precursors to 3-cyanopiperidines.[20]
Pharmacological Significance and Applications in Drug Design
The cyanopiperidine moiety is a key component in numerous biologically active compounds, spanning a range of therapeutic areas.[21]
-
Antidepressants and Anti-inflammatory Agents: 4-Cyanopiperidine is a crucial intermediate in the synthesis of various antidepressants and anti-inflammatory drugs.[22]
-
Enzyme Inhibitors: The nitrile group can act as a covalent or non-covalent inhibitor of enzymes. For example, cyanopyrrolidines (a five-membered ring analogue) are potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes.[1] This concept extends to cyanopiperidines in the inhibition of other enzymes.
-
μ Opioid Receptor Agonists: Complex piperidine structures containing cyano groups have been explored as potent and selective μ opioid receptor agonists for the treatment of pain.[23]
-
Kinase Inhibitors: N-Boc-4-cyanopiperidine is a reactant for the synthesis of certain protein kinase B inhibitors.[24]
The Cyano Group in Structure-Activity Relationships (SAR): The strategic placement of a cyano group on the piperidine ring can dramatically influence a compound's biological activity.[18][25][26] Its electron-withdrawing nature can alter the basicity of the piperidine nitrogen, affecting its interaction with acidic residues in a binding site. As a rigid, linear moiety, it can probe narrow hydrophobic pockets. The ability of the nitrile to act as a hydrogen bond acceptor is also a key feature in its interaction with protein targets.[2][3]
Experimental Protocols and Characterization
This section provides detailed, self-validating protocols for the synthesis of key cyanopiperidine intermediates.
Synthesis of 4-Cyanopiperidine Hydrochloride via Dehydration of Isonipecotamide with Thionyl Chloride
This protocol is adapted from a high-yielding industrial process.[12]
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To a suspension of isonipecotamide (10 g, 75.7 mmol, 97% purity) in 50 ml of toluene in a suitable reaction vessel, slowly add dibutylformamide (11.9 g, 75.7 mmol, 99% purity) over 5 minutes at 20 °C.
-
Addition of Thionyl Chloride: After stirring for 5 minutes, begin the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) at 20 °C. The addition should take approximately 45 minutes, maintaining the temperature at 20 °C.
-
Reaction: Stir the reaction mixture at 20 °C for 18 hours.
-
Isolation: Filter the resulting suspension and wash the filter cake with toluene.
-
Drying: Dry the solid product under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid. (Expected yield: ~86.5%).[12]
N-Boc Protection of 4-Cyanopiperidine
This protocol describes the standard procedure for protecting the secondary amine of 4-cyanopiperidine.[9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-cyanopiperidine (2.42 g) in dichloromethane (CH₂Cl₂) (50 ml) in a round-bottom flask with stirring.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyldicarbonate (Boc₂O) (4.36 g) in CH₂Cl₂ (10 ml) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residual oil in ethyl acetate (50 ml).
-
Washing: Cool the solution to 0°C and wash rapidly with an ice-cold solution of KHSO₄ (0.136 g) in water (100 ml), followed by a wash with saturated aqueous NaHSO₄ (50 ml).
-
Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 1-tert-butyloxycarbonyl-4-cyanopiperidine.[9]
Characterization Data
4-Cyanopiperidine Hydrochloride:
-
¹H NMR (DMSO-d₆) δ: 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H).[22]
N-Boc-4-cyanopiperidine:
-
Melting Point: 60-63 °C.[24]
-
¹H NMR (CDCl₃): (Predicted) δ ~3.6-3.7 (m, 2H), ~3.3-3.4 (m, 2H), ~2.8-2.9 (m, 1H), ~1.8-1.9 (m, 4H), 1.47 (s, 9H).
-
¹³C NMR (CDCl₃): (Predicted) δ ~154.6 (C=O), ~80.5 (C(CH₃)₃), ~43.0 (CH₂), ~28.4 (C(CH₃)₃), ~28.0 (CH₂), ~25.0 (CH), ~121.0 (C≡N).
-
IR (KBr, cm⁻¹): A characteristic sharp peak for the nitrile group (C≡N) is expected around 2240 cm⁻¹.
Future Outlook and Conclusion
The cyanopiperidine scaffold continues to be a fertile ground for innovation in medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable catalytic asymmetric syntheses to access novel chiral cyanopiperidines. The exploration of cyanopiperidines as covalent inhibitors and as bioisosteres in novel therapeutic modalities is also a promising avenue.
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Spectroscopic Characterization of 2-(Piperidin-4-yl)acetonitrile Hydrochloride: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Piperidin-4-yl)acetonitrile hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine scaffold is a prevalent feature in numerous approved drugs, imparting favorable pharmacokinetic properties. The acetonitrile moiety, a versatile functional group, often serves as a precursor for more complex chemical transformations. A thorough understanding of the spectroscopic properties of this intermediate is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure.
This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Figure 1: 2D structure of this compound.
The hydrochloride salt form protonates the basic nitrogen of the piperidine ring, rendering the compound more soluble in polar solvents, a common practice in pharmaceutical development. This protonation will have a distinct effect on the spectroscopic data, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.
Figure 2: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are chosen for their ability to dissolve the hydrochloride salt. In D₂O, the acidic N-H proton will exchange with deuterium, causing its signal to disappear, which can be a useful diagnostic tool.
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~3.4 - 3.6 | m | 2H | H-2e, H-6e | Protons adjacent to the protonated nitrogen are deshielded. Equatorial protons typically appear downfield of axial protons. |
| ~3.0 - 3.2 | m | 2H | H-2a, H-6a | Axial protons adjacent to the protonated nitrogen. |
| ~2.8 | d | 2H | -CH₂CN | Protons of the cyanomethyl group, appearing as a doublet due to coupling with the methine proton at C-4. |
| ~2.1 - 2.3 | m | 1H | H-4 | The methine proton at the point of substitution. |
| ~1.9 - 2.1 | m | 2H | H-3e, H-5e | Equatorial protons on the piperidine ring. |
| ~1.6 - 1.8 | m | 2H | H-3a, H-5a | Axial protons on the piperidine ring. |
| ~9.0 (in DMSO-d₆) | br s | 2H | N-H₂⁺ | The protons on the positively charged nitrogen, which are acidic and often appear as a broad singlet. This signal would be absent in D₂O. |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~118 | -CN | The nitrile carbon is characteristically found in this region. |
| ~45 | C-2, C-6 | Carbons adjacent to the protonated nitrogen are deshielded. |
| ~35 | C-4 | The substituted carbon of the piperidine ring. |
| ~30 | C-3, C-5 | The remaining carbons of the piperidine ring. |
| ~25 | -CH₂CN | The methylene carbon of the cyanomethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Figure 3: Workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra for solid samples.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~2400-2700 | Broad, Medium | N-H⁺ stretch | The stretching vibration of the ammonium salt is a characteristic broad absorption in this region. |
| ~2245 | Sharp, Medium | C≡N stretch | The nitrile group has a very characteristic sharp absorption in this region. Saturated nitriles typically absorb between 2260-2240 cm⁻¹[1]. |
| 2800-3000 | Medium | C-H stretch | Aliphatic C-H stretching vibrations. |
| ~1600 | Medium | N-H⁺ bend | The bending vibration of the ammonium salt. |
| 1400-1470 | Medium | C-H bend | Aliphatic C-H bending (scissoring and bending) vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS Data Acquisition
Figure 4: Workflow for Electrospray Ionization (ESI) Mass Spectrometry.
Expertise in Method Selection: Electrospray Ionization (ESI) is the preferred method for this compound as it is a "soft" ionization technique that is well-suited for polar and salt-like molecules, minimizing fragmentation in the initial ionization step and allowing for the observation of the protonated molecule of the free base.
Mass Spectral Data (Predicted)
The mass spectrum will be of the free base, 2-(Piperidin-4-yl)acetonitrile, as the hydrochloride salt will dissociate in the ESI source. The molecular weight of the free base is 124.19 g/mol .
| m/z | Interpretation | Justification |
| 125.1 | [M+H]⁺ | The protonated molecular ion of the free base. |
| 98.1 | [M+H - HCN]⁺ | Loss of hydrogen cyanide (27 Da) from the cyanomethyl group is a common fragmentation pathway for nitriles. |
| 82.1 | [M+H - CH₂CN]⁺ | Cleavage of the cyanomethyl group. |
| 56.1 | Further fragmentation of the piperidine ring. |
Proposed Fragmentation Pathway
Figure 5: Predicted major fragmentation pathways for 2-(Piperidin-4-yl)acetonitrile.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the pharmaceutical and chemical industries. By understanding the causality behind experimental choices and the fundamental principles of spectral interpretation, scientists can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their research and development endeavors.
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commercial availability of 2-(Piperidin-4-yl)acetonitrile hydrochloride
An In-Depth Technical Guide to 2-(Piperidin-4-yl)acetonitrile Hydrochloride for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 153566-98-4), a key building block for drug discovery and medicinal chemistry. We will explore its commercial availability, chemical properties, applications, and the critical considerations for its use in a research and development setting.
Introduction: A Versatile Piperidine Scaffold
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an acetonitrile group. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for introducing diverse functional groups.
The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, making it highly suitable for laboratory use in various reaction conditions.[3] Its primary value lies in its role as a versatile intermediate, allowing researchers to elaborate upon its structure to synthesize more complex molecules for screening and lead optimization in drug discovery programs.[4]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 153566-98-4 | [5][6][7] |
| Molecular Formula | C₇H₁₂N₂・HCl | [6] |
| Molecular Weight | 160.647 g/mol | [6] |
| IUPAC Name | 2-(piperidin-4-yl)acetonitrile;hydrochloride | [6] |
| Synonyms | 2-(4-Piperidyl)acetonitrile hydrochloride | [6] |
| Appearance | Typically a white to off-white solid/powder | [8] |
| SMILES | N#CCC1CCNCC1.Cl | [6] |
| InChIKey | ZMGVIBYONJXGRF-UHFFFAOYSA-N | [6] |
Commercial Availability and Sourcing
This compound is readily available as a research chemical from various commercial suppliers. It is typically offered in quantities ranging from milligrams to multiple grams, with options for bulk and custom synthesis for larger-scale needs.
When sourcing this compound, it is crucial for researchers to procure it from reputable vendors who provide comprehensive analytical data to ensure identity and purity.
Table of Representative Commercial Suppliers:
| Supplier | Notes |
| Fisher Scientific | Distributor for brands like BLD Pharm, offering various pack sizes. |
| Alfa Chemistry | Lists the compound with its key chemical properties.[6] |
| ChemicalBook | A platform that aggregates information and lists multiple global suppliers.[5][7] |
| BLD Pharm | A manufacturer offering this and related piperidine derivatives.[9][10] |
Note: Availability, pricing, and pack sizes are subject to change. Researchers should consult supplier websites for the most current information.
Synthesis and Role as a Chemical Intermediate
While end-users will typically purchase this compound, understanding its synthesis provides context for its reactivity and potential impurities. The synthesis of such piperidine derivatives often involves multi-step processes. General strategies for related compounds include the introduction of the nitrile group via cyanation reactions and the formation of the piperidine ring through methods like reductive amination of a corresponding ketone precursor.[3][11] The final step involves forming the hydrochloride salt to improve handling and solubility.[3]
The true utility of this compound is realized in its subsequent chemical transformations. The secondary amine of the piperidine ring and the nitrile group are both reactive handles for further chemical modification.
-
N-Alkylation/N-Arylation: The piperidine nitrogen can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cyclization reactions to form new heterocyclic systems.[3]
This dual functionality makes it an invaluable starting material for creating diverse chemical libraries for high-throughput screening.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is integral to the design of therapeutics across numerous disease areas.[1] this compound serves as a key precursor for novel compounds, particularly in neuroscience and inflammation research.
A notable example is its use in the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which have been identified as potential anti-inflammatory agents.[12] In one study, a hit compound from an in-house library was elaborated using the piperidine scaffold, leading to the discovery of a derivative with potent inhibitory activity on NO and TNF-α production in macrophages.[12] This demonstrates the compound's direct applicability in generating novel and biologically active molecules.
The logical workflow from sourcing this building block to identifying a potential drug candidate is illustrated below.
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Methodological & Application
Application Notes: The Strategic Use of 2-(Piperidin-4-yl)acetonitrile Hydrochloride in the Synthesis of Janus Kinase (JAK) Inhibitors
Introduction: The Role of JAK Inhibitors and Key Structural Motifs
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating signal transduction for a wide array of cytokines, interferons, and hormones.[1] This signaling cascade, known as the JAK-STAT pathway, is fundamental to regulating cellular processes like proliferation, hematopoiesis, and the immune response.[2][3][4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[5]
First-generation JAK inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib have demonstrated significant clinical efficacy.[6] A common structural feature in many of these potent inhibitors is a substituted piperidine ring, which plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase domain and influencing properties like selectivity and bioavailability.[6][7]
This application note provides a detailed guide on the strategic use of 2-(Piperidin-4-yl)acetonitrile hydrochloride (CAS: 153566-98-4), a versatile and valuable building block for the synthesis of advanced JAK inhibitors. We will explore its chemical reactivity, provide detailed synthetic protocols for its incorporation into inhibitor scaffolds, and explain the causality behind key experimental choices.
The JAK-STAT Signaling Pathway: A Therapeutic Target
Cytokine binding to its corresponding cell surface receptor initiates the activation of receptor-associated JAKs.[1] The activated JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[1][8] JAK inhibitors function by competitively binding to the ATP-binding site on the JAK kinase domain, thereby blocking STAT phosphorylation and interrupting this signaling cascade.[9]
This compound: A Strategic Building Block
This reagent offers two key points of reactivity that make it an ideal synthon for constructing complex inhibitor molecules:
-
The Secondary Amine: The piperidine nitrogen is a nucleophile, readily participating in reactions such as acylation, alkylation, and coupling with heterocyclic cores. The hydrochloride salt form ensures stability and simplifies handling; it can be easily converted to the reactive free base in situ.
-
The Nitrile Group: The cyanomethyl (-CH₂CN) moiety is a versatile functional group. It is a key pharmacophore in several approved drugs, including Tofacitinib.[7] The methylene protons adjacent to the nitrile are acidic and can be involved in condensations, while the nitrile itself can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for diverse molecular elaborations.[10][11]
Experimental Protocols
Protocol 1: Synthesis of a Tofacitinib-like Intermediate via N-Acylation
This protocol describes the synthesis of 3-oxo-3-(4-(cyanomethyl)piperidin-1-yl)propanenitrile, a key structural component analogous to the side chain of Tofacitinib. This reaction involves the acylation of the piperidine nitrogen with an activated cyanoacetic acid derivative.
Reaction Scheme:
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl cyanoacetate or Cyanoacetyl chloride
-
Acetonitrile (CH₃CN), anhydrous[12]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Free Base Generation:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise while stirring. The use of a non-nucleophilic base is critical to prevent it from competing with the piperidine for the acylating agent.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The resulting mixture contains the free base of the piperidine. This mixture can often be used directly in the next step.
-
-
N-Acylation Reaction:
-
To the stirred mixture from Step 1, add a solution of the acylating agent (e.g., cyanoacetyl chloride, 1.05 eq) in DCM dropwise at 0 °C. The reaction is exothermic and maintaining a low temperature minimizes side-product formation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.[13]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure 3-oxo-3-(4-(cyanomethyl)piperidin-1-yl)propanenitrile.
-
Protocol 2: General Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a general method for coupling the piperidine building block with a representative heterocyclic core of many JAK inhibitors, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is a crucial C-N bond-forming reaction.
Materials:
-
This compound
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a protected version)
-
Potassium carbonate (K₂CO₃) or DIPEA
-
1,4-Dioxane or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Step-by-Step Methodology:
-
Reaction Setup:
-
To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.1 eq), and a base such as potassium carbonate (2.5 eq).[14] The base is essential to neutralize the HCl salt and to scavenge the HCl generated during the substitution reaction.
-
Add a suitable solvent such as 1,4-dioxane or DMF (15 mL per gram of the chloropyrimidine).
-
-
Coupling Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[14] The elevated temperature is necessary to drive the SₙAr reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by crystallization or flash column chromatography to yield the desired coupled product.
-
Data Summary: Representative Reaction Parameters
The following table summarizes typical conditions for the key N-acylation step, which is central to building Tofacitinib and related analogs.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Piperidine Source | 2-(Piperidin-4-yl)acetonitrile HCl | 2-(Piperidin-4-yl)acetonitrile HCl | Provides the core piperidine-acetonitrile scaffold. |
| Acylating Agent | Cyanoacetyl Chloride | Ethyl Cyanoacetate + DBU | Chloride is more reactive; ester requires a strong, non-nucleophilic base (DBU) for activation.[15] |
| Base | Triethylamine (TEA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | TEA neutralizes HCl; DBU acts as a catalyst for acylation with less reactive esters. |
| Solvent | Dichloromethane (DCM) | Acetonitrile | Aprotic solvents that are inert to the reaction conditions.[12] |
| Temperature | 0 °C to Room Temp. | 40-60 °C | Lower temp for reactive acyl chlorides; heating required for less reactive esters. |
| Typical Yield | 75-85% | 70-80% | Yields are generally high but depend on purification efficiency.[15] |
Conclusion and Field Insights
This compound is a highly valuable and cost-effective starting material for the synthesis of complex JAK inhibitors. Its dual reactivity allows for straightforward incorporation into diverse molecular scaffolds. The protocols detailed herein provide robust and scalable methods for its use in both N-acylation and nucleophilic substitution reactions, two cornerstone transformations in the construction of clinically relevant pharmaceuticals.
For researchers and drug development professionals, mastering the handling of this synthon is a key step toward the efficient and innovative synthesis of next-generation JAK inhibitors. Careful control of reaction conditions, particularly temperature and the choice of base, is paramount to achieving high yields and purity, ultimately accelerating the drug discovery and development pipeline.
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- Synthesis method of JAK inhibitor tofacitinib. WIPO Patentscope (CN105693728).
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- An Efficient Synthesis of Baricitinib. ResearchGate.
- Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed.
- What are JAK inhibitors and how do they work?. Drugs.com.
- Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib by using same. Google Patents (CN105541891A).
- Mini Med School: How JAK Inhibitors Work. Health Central.
- Synthesis method of JAK inhibitor tofacitinib. Google Patents (CN105693728A).
- Synthesis method of tofacitinib citrate. Google Patents (CN111533746A).
- Synthesis of the Related Substances of Tofacitinib Citrate. Chinese Journal of Pharmaceuticals.
- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Institutes of Health (PMC).
- Preparation method of tofacitinib impurity. Google Patents (CN111471045A).
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synthesis of tofacitinib using 2-(Piperidin-4-yl)acetonitrile hydrochloride
An in-depth guide to the synthesis of Tofacitinib, focusing on the strategic construction of its chiral piperidine moiety and subsequent coupling to the pyrrolo[2,3-d]pyrimidine core. This document provides researchers, scientists, and drug development professionals with a detailed examination of a scientifically robust and industrially relevant synthetic pathway, complete with step-by-step protocols, mechanistic insights, and analytical validation methods.
Introduction: Tofacitinib and the JAK-STAT Pathway
Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes and represents a significant advancement in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Unlike biologic agents that target extracellular cytokines, tofacitinib is a small molecule that can be administered orally, targeting the intracellular JAK-STAT signaling pathway. This pathway is a critical cascade that transduces signals from various cytokines and growth factors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis. Tofacitinib functions by blocking the ATP-binding site of JAKs, with a particular potency for JAK1 and JAK3, thereby interrupting this signaling cascade and ameliorating the inflammatory response.
The molecular architecture of tofacitinib, chemically named 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, features two principal components: a pyrrolo[2,3-d]pyrimidine core (a deazapurine analogue) and a stereochemically complex (3R,4R)-disubstituted piperidine ring. The synthesis of this molecule, particularly the efficient and stereoselective construction of the piperidine fragment, has been a central focus of process chemistry research to develop scalable and cost-effective manufacturing routes.
This guide details a well-established synthetic approach, emphasizing the strategic decisions and chemical principles that underpin the construction of this important pharmaceutical agent.
Mechanism of Action: Tofacitinib's Inhibition of JAK-STAT Signaling
The JAK-STAT pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization. This brings the associated intracellular JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dissociate, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate gene expression. Tofacitinib intervenes at the critical JAK activation step, preventing the phosphorylation cascade and subsequent gene transcription.
Caption: Retrosynthetic analysis of Tofacitinib.
The principal challenge lies in the stereocontrolled synthesis of the (3R,4R)-disubstituted piperidine. While the user specified 2-(Piperidin-4-yl)acetonitrile hydrochloride as a potential starting material, established and scalable syntheses more commonly begin from readily available precursors like 3-amino-4-methylpyridine. This is because the latter allows for a more direct and controllable pathway to establish the required cis-stereochemistry and subsequent chiral resolution. Therefore, this guide will focus on a robust synthetic sequence starting from 3-amino-4-methylpyridine.
Overall Synthetic Workflow
The chosen pathway involves the construction of a racemic N-benzylated piperidine intermediate, followed by a crucial chiral resolution step to isolate the desired (3R,4R) enantiomer. This is then coupled with the protected pyrrolopyrimidine core, deprotected, and finally acylated to yield tofacitinib.
Caption: Stepwise workflow for the synthesis of Tofacitinib Citrate.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All procedures should be carried out in a suitable fume hood with appropriate personal protective equipment (PPE). All reagents are hazardous and should be handled with care.
Part 1: Synthesis of the Chiral Piperidine Intermediate
This part of the synthesis is the most critical as it establishes the required stereocenters. The process starts with an inexpensive pyridine derivative and proceeds through several transformations to yield the key chiral amine.
Step 1: Synthesis of rac-(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine
This multi-reaction sequence is often performed as a "one-pot" or telescoped process in industrial settings to improve efficiency.
-
N-Acylation: To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent like acetone, add acetyl chloride (1.1 eq) dropwise at room temperature. The reaction is typically stirred for 8 hours. This step protects the amino group.
-
Benzylation (Quaternization): The solvent is exchanged for toluene, and benzyl chloride (1.2 eq) is added. The mixture is heated to reflux
Application Notes & Protocols: N-Alkylation of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Abstract
The N-alkylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry, pivotal for the synthesis of a vast range of pharmaceutical agents.[1][2] Substituted piperidines are prevalent structural motifs in numerous FDA-approved drugs, and functionalization of the piperidine nitrogen is a key strategy for modulating pharmacological properties such as potency, selectivity, and metabolic stability.[1][3] This document provides a comprehensive guide to the N-alkylation of 2-(piperidin-4-yl)acetonitrile hydrochloride, a valuable building block in drug discovery. We present two robust and widely applicable protocols: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The guide delves into the mechanistic principles behind each method, explaining the critical role of reagent selection and reaction conditions, particularly addressing the challenge of starting with a hydrochloride salt.
Introduction: The Strategic Importance of Piperidine N-Alkylation
The piperidine ring is a privileged scaffold in modern drug development. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal component for interacting with biological targets. The nitrogen atom, in particular, offers a prime handle for chemical modification. N-alkylation transforms the secondary amine into a tertiary amine, which can significantly impact a molecule's basicity (pKa), lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
The starting material, this compound[4][5], presents a specific consideration: the piperidine nitrogen exists as an ammonium salt. This renders it non-nucleophilic. Therefore, a crucial first step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt with a suitable base to liberate the free secondary amine, which can then participate in the desired reaction.
This guide provides detailed, validated protocols for two distinct and complementary N-alkylation strategies, enabling researchers to select the optimal method based on the desired alkyl group, substrate sensitivity, and available reagents.
Method 1: Direct N-Alkylation with Alkyl Halides
Principle of the Method
Direct N-alkylation is a classic SN2 reaction where the nucleophilic nitrogen of the free piperidine attacks an electrophilic alkyl halide (e.g., an alkyl bromide or iodide).[6] The choice of base is critical; it must be strong enough to deprotonate the piperidine hydrochloride starting material and neutralize the hydrohalic acid (H-X) byproduct formed during the reaction, driving the equilibrium toward the product.[7] Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and can be easily removed by filtration.[7][8] A significant challenge with this method is the potential for over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide to form an undesired quaternary ammonium salt.[3][9] This side reaction can be minimized by the slow addition of the alkylating agent to maintain a relative excess of the secondary amine nucleophile throughout the reaction.[7]
Experimental Protocol: Synthesis of 1-Benzyl-2-(piperidin-4-yl)acetonitrile
This protocol details the N-benzylation using benzyl bromide as a representative alkyl halide.
Materials and Reagents:
| Reagent/Material | Grade | Molar Mass ( g/mol ) |
| This compound | ≥98% | 160.65 |
| Benzyl Bromide | ≥98% | 171.04 |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | 138.21 |
| Anhydrous Acetonitrile (MeCN) | ACS Grade | 41.05 |
| Ethyl Acetate (EtOAc) | ACS Grade | 88.11 |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - |
| Brine (Saturated NaCl soln.) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | 142.04 |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (to achieve a concentration of approx. 0.2 M).
-
Reagent Addition: While stirring the suspension vigorously, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[10]
-
Work-up - Filtration: Cool the mixture to room temperature. Filter the solid potassium carbonate and other inorganic salts, washing the filter cake with a small amount of acetonitrile.[11]
-
Work-up - Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Work-up - Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).[11][12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-(piperidin-4-yl)acetonitrile.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Workflow Diagram: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of 2-(Piperidin-4-yl)acetonitrile HCl.
Method 2: N-Alkylation via Reductive Amination
Principle of the Method
Reductive amination is a powerful and often more selective method for N-alkylation, particularly valued for its ability to prevent the over-alkylation side products common in direct alkylation.[3][6] The reaction proceeds in two steps within a single pot: first, the secondary amine condenses with an aldehyde or ketone to form an intermediate iminium ion. Second, this iminium ion is immediately reduced in situ by a mild and selective reducing agent to yield the tertiary amine product.[3]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and steric bulk allow it to selectively reduce the electrophilic iminium ion much faster than the starting carbonyl compound, preventing the reduction of the aldehyde/ketone to an alcohol.[3] Acetic acid is sometimes added in catalytic amounts to facilitate iminium ion formation.
Experimental Protocol: Synthesis of 1-Benzyl-2-(piperidin-4-yl)acetonitrile
This protocol details the N-benzylation using benzaldehyde as the carbonyl partner.
Materials and Reagents:
| Reagent/Material | Grade | Molar Mass ( g/mol ) |
| This compound | ≥98% | 160.65 |
| Triethylamine (Et₃N) | ≥99% | 101.19 |
| Benzaldehyde | ≥99% | 106.12 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | 211.94 |
| Anhydrous Dichloromethane (DCM) | ACS Grade | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - |
| Brine (Saturated NaCl soln.) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | 142.04 |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous dichloromethane (to achieve a concentration of approx. 0.1 M). Add triethylamine (1.2 eq.) to the suspension and stir for 15-20 minutes at room temperature to liberate the free amine.
-
Carbonyl Addition: Add benzaldehyde (1.1 eq.) to the mixture and stir for 30 minutes at room temperature to allow for iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions over 10-15 minutes. The reaction may be slightly exothermic.[6]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-benzyl-2-(piperidin-4-yl)acetonitrile.
Workflow Diagram: Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Summary and Method Comparison
The choice between direct alkylation and reductive amination depends on several factors, including the nature of the alkyl group, steric hindrance, and desired reaction conditions.[3]
| Parameter | Direct N-Alkylation | Reductive Amination |
| Alkylating Agent | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones (R-CO-R') |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Primary Advantage | Straightforward, uses common reagents | High selectivity, avoids over-alkylation |
| Primary Challenge | Risk of over-alkylation (quaternization) | Requires stable carbonyl compounds |
| Base Requirement | Stoichiometric (≥2 eq.) to neutralize HCl and H-X | Stoichiometric (≥1 eq.) to neutralize HCl |
| Typical Solvents | Acetonitrile, DMF | Dichloromethane (DCM), Dichloroethane (DCE) |
| Temperature | Room Temp. to Reflux | Room Temperature |
Conclusion
The N-alkylation of this compound is a readily achievable transformation critical for analog synthesis in drug discovery. By understanding the mechanistic principles and carefully selecting the appropriate methodology—either direct alkylation with controlled addition of the electrophile or the milder, more selective reductive amination—researchers can efficiently generate diverse libraries of N-substituted piperidines. The protocols provided herein serve as a robust and validated starting point for these synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Technical Support.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
- Various Authors. (2015). For alkylation of a secondary amine...which base and solvent do I have to use?. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem Technical Support.
- S. M. Awad, et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed.
- Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents (US6423871B1).
- Awad, S. M., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, ACS Publications.
- Wollensak, J. C., & Closson, R. D. (1963). Piperidine, 1-ethyl-. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
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- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem Technical Support.
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Multi-Step Synthesis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride: An Application Note
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for a variety of functional groups. A particularly valuable derivative is 2-(Piperidin-4-yl)acetonitrile, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the Janus kinase (JAK) inhibitor Tofacitinib.[1][2][3]
This technical guide provides a comprehensive, multi-step protocol for the synthesis of 2-(Piperidin-4-yl)acetonitrile as its hydrochloride salt, starting from the readily available 4-hydroxypiperidine. This application note is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical rationale, mechanistic insights, and practical considerations for each transformation.
Strategic Overview of the Synthesis
The chosen synthetic route is a robust four-step process designed for efficiency and scalability. The strategy hinges on the strategic use of a protecting group to enable selective functionalization of the 4-position of the piperidine ring.
The overall workflow can be summarized as follows:
-
Protection: The secondary amine of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions in subsequent steps, as the secondary amine is both nucleophilic and basic.
-
Activation: The hydroxyl group of the N-Boc-4-hydroxypiperidine intermediate is converted into a better leaving group, specifically a mesylate. This activation is necessary to facilitate the subsequent nucleophilic substitution.
-
Cyanation: The mesylate is displaced by a cyanide ion via a bimolecular nucleophilic substitution (SN2) reaction to introduce the desired acetonitrile moiety.
-
Deprotection: The Boc group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final product as a stable hydrochloride salt.
Figure 1: Overall synthetic workflow from 4-hydroxypiperidine to the target compound.
Part 1: Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (Intermediate 1)
Principle and Rationale: The initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions (e.g., nucleophilic attack, basic conditions) and its facile removal under acidic conditions.[4] The protection is achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (Et₃N) or sodium bicarbonate, is often included to neutralize the acid generated during the reaction.
Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the nitrogen atom on the piperidine ring attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butoxycarbonate leaving group. The leaving group subsequently decomposes to carbon dioxide and the tert-butoxide anion, which is protonated by the newly acylated piperidine or the added base.[1]
Figure 2: Simplified mechanism of Boc protection.
Detailed Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hydroxypiperidine | 101.15 | 10.0 g | 98.86 mmol | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 22.6 g | 103.8 mmol | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 14.0 mL | 100.8 mmol | 1.02 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add 4-hydroxypiperidine (10.0 g) and dichloromethane (200 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Add triethylamine (14.0 mL) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (22.6 g) in 50 mL of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.
-
The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to afford pure tert-butyl 4-hydroxypiperidine-1-carboxylate.
Expected Yield: ~90-95%. Characterization (¹H NMR, CDCl₃): δ 3.85-3.95 (m, 1H), 3.65-3.75 (m, 2H), 3.05-3.15 (m, 2H), 1.80-1.90 (m, 2H), 1.46 (s, 9H), 1.40-1.50 (m, 2H).[5][6]
Step 2: Synthesis of tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (Intermediate 2)
Principle and Rationale: The hydroxyl group is a poor leaving group. To facilitate the subsequent nucleophilic substitution with cyanide, it must be converted into a good leaving group. Mesylation is an excellent method for this transformation.[7] The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine, to form the corresponding mesylate. The resulting mesylate is a highly effective leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance.
Reaction Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.[8][9] The base (triethylamine) then deprotonates the resulting oxonium ion to yield the neutral mesylate product and triethylammonium chloride. It is critical to note that the stereochemistry at the carbon bearing the oxygen is retained during this step, as the C-O bond is not broken.[7]
Figure 3: Simplified mechanism of mesylation.
Detailed Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Intermediate 1 | 201.27 | 10.0 g | 49.69 mmol | 1.0 |
| Methanesulfonyl chloride | 114.55 | 4.6 mL | 59.63 mmol | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 10.4 mL | 74.54 mmol | 1.5 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
Dissolve Intermediate 1 (10.0 g) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (10.4 mL) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (4.6 mL) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.[10]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C to avoid decomposition. The product is typically a white solid or a pale oil and is often used in the next step without further purification.
Expected Yield: >95% (crude).
Step 3: Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (Intermediate 3)
Principle and Rationale: This step involves the introduction of the nitrile functionality via an SN2 reaction. The cyanide ion (from NaCN or KCN) acts as a nucleophile, attacking the carbon atom bearing the mesylate leaving group.[11] The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial as it solvates the cation (Na⁺ or K⁺) but not the cyanide anion, thus enhancing the nucleophilicity of the cyanide ion.
Reaction Mechanism: The reaction proceeds through a classic SN2 mechanism. The cyanide nucleophile attacks the electrophilic carbon from the side opposite to the mesylate leaving group ("backside attack").[3][12] This occurs in a single, concerted step where the C-CN bond is formed as the C-OMs bond is broken. This mechanism leads to an inversion of stereochemistry at the reaction center, although in this achiral substrate, it is not observable.
Figure 4: Concerted SN2 mechanism for cyanation.
Detailed Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Intermediate 2 (crude) | 279.36 | ~13.9 g | 49.69 mmol | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 3.65 g | 74.54 mmol | 1.5 |
| Dimethyl sulfoxide (DMSO) | - | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, add sodium cyanide (3.65 g) and anhydrous DMSO (100 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 60-70 °C with stirring.
-
Dissolve the crude Intermediate 2 (~13.9 g) in 50 mL of anhydrous DMSO.
-
Add the solution of Intermediate 2 dropwise to the heated NaCN suspension over 30 minutes.
-
Maintain the reaction at 60-70 °C for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (4 x 100 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product as a colorless oil or a low-melting solid.
Expected Yield: ~70-80%. Characterization (¹³C NMR, CDCl₃): δ 154.6, 118.0, 79.8, 43.5, 35.0, 31.0, 28.4, 23.5.
Step 4: Synthesis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride (Final Product)
Principle and Rationale: The final step is the removal of the Boc protecting group. This is readily achieved under strong acidic conditions.[13] Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol is a common and effective method. The acid protonates the carbamate, leading to its fragmentation and the release of the free amine. The amine is then immediately protonated by the excess acid to form the stable hydrochloride salt, which often precipitates from the reaction mixture, simplifying its isolation.[4][14]
Reaction Mechanism: The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen.[15][16] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free piperidine amine. In the acidic environment, the amine is protonated to give the final ammonium salt.[13][17]
Figure 5: Mechanism of acid-catalyzed Boc deprotection.
Detailed Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Intermediate 3 | 210.29 | 5.0 g | 23.77 mmol | 1.0 |
| 4 M HCl in 1,4-Dioxane | - | 30 mL | 120 mmol | ~5 |
Procedure:
-
Dissolve Intermediate 3 (5.0 g) in 20 mL of 1,4-dioxane in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4 M HCl solution in 1,4-dioxane (30 mL) to the stirred solution. Note: This reaction evolves gas (CO₂ and isobutylene). Ensure the setup is not sealed and is well-ventilated.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. A white precipitate should form.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Upon completion, add 50 mL of diethyl ether to the mixture to further precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to obtain this compound.
Expected Yield: ~90-98%. Characterization (¹H NMR, D₂O): δ 3.40-3.50 (m, 2H), 3.00-3.10 (m, 2H), 2.85 (d, 2H), 2.10-2.20 (m, 1H), 1.95-2.05 (m, 2H), 1.60-1.75 (m, 2H).
Conclusion
This application note details a reliable and well-documented four-step synthesis for this compound. By employing a robust Boc protection/deprotection strategy and a high-yielding mesylation-cyanation sequence, this key pharmaceutical intermediate can be prepared efficiently from 4-hydroxypiperidine. The provided protocols, mechanistic explanations, and structured data are intended to equip researchers with the necessary tools to successfully implement this synthesis in a laboratory setting. Adherence to safety protocols, particularly when handling sodium cyanide, is paramount.
References
- BenchChem Technical Support Team. (2025).
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.
- Organic Chemistry Guy. (2021). Adding Mesylate Group Mechanism | Organic Chemistry. YouTube.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information.
- Frankly Chemistry. (2016). Simply Mechanisms 4b: SN2. Reaction of bromoethane with KCN. YouTube.
- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Macmillan Group. (n.d.).
- Mokka. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine.
- Khan Academy. (n.d.). Preparation of mesylates and tosylates.
- Marican, A., et al. (2013). Asymmetric total synthesis of (+)-tofacitinib. Tetrahedron Letters, 54(37), 5096-5098.
- Master Organic Chemistry. (2015). Tosylates And Mesylates.
- The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube.
- The Royal Society of Chemistry. (n.d.).
- The Organic Chemistry Tutor. (2022). The Mechanism of the SN2 Reaction Video Help Me With Organic Chemistry!. YouTube.
- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
- BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.
- BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- The Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)
- Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(5), 338-341.
- Reddit. (2025).
- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- University of Wisconsin Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts.
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
- ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- ChemicalBook. (2025). 1-tert-butyl 4-methyl 4-(cyanomethyl)
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- ChemicalBook. (n.d.). Piperidine(110-89-4) ¹H NMR spectrum.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Pharmaffiliates. (n.d.). CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
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scale-up synthesis with 2-(Piperidin-4-yl)acetonitrile hydrochloride
An Application Note for the Scale-Up Synthesis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a crucial building block in the development of numerous active pharmaceutical ingredients (APIs). The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions, ensuring a robust and efficient synthesis.
Introduction: The Significance of this compound
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. 2-(Piperidin-4-yl)acetonitrile and its hydrochloride salt are highly versatile intermediates, providing a reactive nitrile group and a secondary amine for further functionalization. Its structural motif is a key component in the synthesis of compounds targeting a range of biological pathways.
Transitioning the synthesis of this intermediate from the laboratory bench to a pilot or manufacturing scale presents significant challenges. These include maintaining yield and purity, managing reaction exotherms, ensuring operator safety, and developing a cost-effective and environmentally responsible process. This application note details a validated, multi-step synthesis designed to address these scale-up considerations.
Recommended Synthetic Pathway
The selected synthetic route proceeds in three main stages, starting from the commercially available and relatively inexpensive 4-piperidone monohydrate hydrochloride. This pathway is chosen for its robust reaction conditions, amenability to scale, and the avoidance of chromatographic purification for the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols & Methodologies
Safety Precautions
-
Sodium Cyanide (NaCN): This reagent is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. A dedicated cyanide quench solution (e.g., bleach and sodium hydroxide) should be readily available.
-
Hydrogen Chloride (HCl): This is a corrosive acid. Handle with appropriate PPE. The deprotection step can generate pressure; ensure the reaction vessel is properly vented.
-
Hydrogen Gas (H₂): This is highly flammable. The hydrogenation step must be conducted in an area free of ignition sources, using appropriate grounding and bonding for all equipment.
Stage 1: Synthesis of N-Boc-4-piperidone
This initial step protects the piperidine nitrogen, preventing side reactions in subsequent steps.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equiv. | Amount |
| 4-Piperidone monohydrate HCl | 153.61 | 1.00 | 1.0 | 153.6 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.10 | 1.1 | 240.1 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 3.00 | 3.0 | 252.0 g |
| Dichloromethane (DCM) | - | - | - | 1.5 L |
| Water | - | - | - | 1.0 L |
Protocol
-
Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, temperature probe, and addition funnel.
-
Reaction: Charge the reactor with 4-piperidone monohydrate hydrochloride, sodium bicarbonate, water, and dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate in 500 mL of dichloromethane and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white to off-white solid.
-
Stage 2: Synthesis of N-Boc-2-(piperidin-4-ylidene)acetonitrile
This step introduces the cyanomethylidene group via a modified Shapiro reaction using tosylmethyl isocyanide (TosMIC).
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equiv. | Amount |
| N-Boc-4-piperidone | 199.25 | 1.00 | 1.0 | 199.3 g |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 1.20 | 1.2 | 234.3 g |
| Sodium Cyanide (NaCN) | 49.01 | 0.20 | 0.2 | 9.8 g |
| Dimethoxyethane (DME) | - | - | - | 1.2 L |
| Ethanol (95%) | - | - | - | 800 mL |
Protocol
-
Setup: In a 5 L reactor under a nitrogen atmosphere, prepare a solution of sodium cyanide in ethanol.
-
Reagent Addition: Add dimethoxyethane, followed by N-Boc-4-piperidone and TosMIC.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the formation of the product by HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvents.
-
Add water (1 L) and ethyl acetate (1 L) to the residue.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 300 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate to a crude oil. The product can often be purified by trituration with a mixture of hexanes and ethyl acetate to induce crystallization.
-
Stage 3: Hydrogenation and Salt Formation
This final stage involves the reduction of the exocyclic double bond and the subsequent deprotection and formation of the hydrochloride salt.
Application Notes & Protocols: 2-(Piperidin-4-yl)acetonitrile Hydrochloride in Pharmaceutical Synthesis
Introduction
2-(Piperidin-4-yl)acetonitrile hydrochloride (CAS No: 153566-98-4) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its structural motif, featuring a piperidine ring substituted at the 4-position with an acetonitrile group, is integral to the synthesis of several targeted therapeutics. Most notably, this intermediate is a crucial precursor for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune and inflammatory disorders. Key active pharmaceutical ingredients (APIs) derived from this intermediate include Tofacitinib, used for rheumatoid arthritis, and Oclacitinib, a veterinary medication for allergic dermatitis.[3][4][5]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the properties, synthesis, purification, quality control, and application of this compound. The protocols are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to ensure both safety and success in a laboratory setting.
Physicochemical Properties & Data
A thorough understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis, including planning reaction conditions and ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 153566-98-4 | [1][2][6] |
| Molecular Formula | C₇H₁₂N₂·HCl | [1][6] |
| Molecular Weight | 160.65 g/mol | [6] |
| Appearance | Light yellow to light brown solid | [1] |
| Melting Point | Data not consistently available; varies with purity | |
| Solubility | Soluble in water and polar organic solvents like methanol. | [7] |
| Storage Conditions | Inert atmosphere, Room Temperature, Dry | [1] |
| SMILES | C(C1CCNCC1)C#N.Cl | [1] |
| InChIKey | ZMGVIBYONJXGRF-UHFFFAOYSA-N | [1][6] |
Synthesis and Purification Protocol
The synthesis of 2-(Piperidin-4-yl)acetonitrile typically involves the transformation of a precursor like 4-pyridylacetonitrile. A common and effective method is the catalytic hydrogenation of the pyridine ring to a piperidine ring.
Rationale and Causality
The selected synthesis route involves the reduction of 2-(pyridin-4-yl)acetonitrile. This precursor is readily accessible, and its hydrogenation is a well-established, high-yielding transformation.[8]
-
Catalyst Selection: A rhodium-on-carbon (Rh/C) or platinum oxide (PtO₂) catalyst is often chosen for pyridine ring hydrogenation due to its high activity and selectivity under manageable conditions of temperature and pressure. These catalysts facilitate the addition of hydrogen across the aromatic ring without significantly affecting the nitrile group.
-
Solvent Choice: Acidic methanol or ethanol is used as the solvent. The acidic medium (provided by HCl) protonates the pyridine nitrogen, enhancing its susceptibility to hydrogenation and ensuring the final product is isolated as the stable hydrochloride salt.
-
Purification Strategy: The crude product is purified by recrystallization. The choice of solvent system (e.g., methanol/ethyl acetate) is critical. The product should be highly soluble in the primary solvent (methanol) at elevated temperatures and poorly soluble at lower temperatures, while impurities remain in solution. Ethyl acetate acts as an anti-solvent to induce crystallization.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target intermediate.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Charge a pressure hydrogenation vessel with 2-(pyridin-4-yl)acetonitrile (1.0 eq) and 5% Rhodium on Carbon (Rh/C, ~5 mol%).
-
Solvent Addition: Add methanol containing 1.1 equivalents of HCl. The volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of starting material).
-
Hydrogenation: Seal the vessel. Purge with nitrogen gas, then pressurize with hydrogen gas to 50-60 psi.
-
Reaction: Heat the mixture to 40-50°C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: After cooling to room temperature and carefully venting the hydrogen, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of methanol.
-
Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure to obtain a crude solid or oil.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Slowly add ethyl acetate until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at 40°C to a constant weight.
Application in JAK Inhibitor Synthesis: Tofacitinib
This intermediate is a cornerstone in the synthesis of Tofacitinib. The core reaction involves coupling the piperidine nitrogen with an activated pyrrolo[2,3-d]pyrimidine core, followed by acylation. The following protocol outlines the initial coupling step.
Reaction Pathway Diagram
Caption: Key coupling reaction in the synthesis of Tofacitinib precursors.
Step-by-Step Coupling Protocol
Prerequisite: The hydrochloride salt must be converted to the free base before use. This is typically achieved by dissolving the salt in water, basifying with an inorganic base like NaOH or K₂CO₃ to pH >10, and extracting the free base into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and concentrated.
-
Reactor Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).[9][10]
-
Addition of Intermediate: Add the 2-(piperidin-4-yl)acetonitrile free base (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-chloropyrimidine) is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography or by crystallization from an appropriate solvent system to yield the coupled product, a direct precursor for the final acylation step to form Tofacitinib.[9]
Analytical Quality Control (QC)
Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of the intermediate before its use in GMP synthesis.
Analytical Workflow Diagram
Caption: Standard quality control workflow for pharmaceutical intermediates.
Protocol 1: Purity by RP-HPLC
This method is designed to separate the main component from potential impurities.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reverse-phase column offering good retention and separation for polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified aqueous phase to ensure sharp peaks for the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography.[10] |
| Gradient | 5% to 95% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Detection at a low wavelength is necessary as the molecule lacks a strong chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.[12]
Protocol 2: Structural Confirmation by ¹H-NMR
¹H-NMR is essential for confirming the chemical structure.
-
Solvent: D₂O or DMSO-d₆.
-
Expected Signals (in D₂O, approximate):
-
δ ~3.5-3.7 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial C2/C6-H).
-
δ ~3.0-3.2 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial C2/C6-H).
-
δ ~2.8-2.9 ppm (d, 2H): Methylene protons of the acetonitrile group (-CH₂CN).
-
δ ~2.1-2.3 ppm (m, 1H): Methine proton at C4 of the piperidine ring.
-
δ ~1.8-2.0 ppm (m, 4H): Protons at C3/C5 of the piperidine ring.
-
Safety, Handling, and Storage
Proper safety protocols are critical when working with any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[15][16] In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in synthesis | Inactive catalyst; Insufficient hydrogen pressure; Reaction not run to completion. | Use fresh catalyst; Ensure the system is leak-free and pressure is maintained; Increase reaction time and monitor by TLC/HPLC. |
| Product fails purity (HPLC) | Incomplete reaction; Ineffective purification. | Re-run reaction to completion; Optimize recrystallization solvent system; Consider purification by column chromatography. |
| Broad or split peaks in HPLC | Column degradation; Inappropriate mobile phase pH; Sample overload. | Use a new column; Ensure mobile phase pH is low enough to fully protonate the amine; Reduce sample concentration. |
| Inconsistent NMR spectrum | Presence of residual solvent; Impurities present. | Ensure sample is thoroughly dried under vacuum; Correlate unexpected peaks with HPLC impurity profile; Re-purify if necessary. |
References
- Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. [Link]
- MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical. [Link]
- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Institutes of Health (NIH). [Link]
- Preparation method of 2-(pyridine-4-yl) acetonitrile.
- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
- Process for the preparation of tofacitinib and intermediates thereof.
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
- Process for the preparation of tofacitinib and intermediates thereof.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Institutes of Health (NIH). [Link]
- A kind of new method for preparing Oclacitinib.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Chemical structure of oclacitinib.
- A new method for preparing Oclacitinib.
- Acetonitrile - SAFETY D
- oclacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Echo Safety. [Link]
- Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
- Synthesis of 4-(4-oxo-piperidino)-phenyl-acetonitrile. PrepChem.com. [Link]
- PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci.. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Synthetic Routes to Novel Piperidine-Based Compounds: An Application Guide for Researchers
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in medicinal chemistry.[1][2] Its ubiquity is a testament to its remarkable versatility as a scaffold in drug design, appearing in over half of all FDA-approved drugs that contain a nitrogen heterocycle.[3] This saturated amine structure provides an ideal framework for the strategic placement of functional groups, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. For drug development professionals, the ability to synthesize a diverse array of substituted piperidines is paramount for exploring new chemical space and optimizing lead compounds. This guide provides an in-depth exploration of modern synthetic strategies to access novel piperidine-based compounds, with a focus on catalytic asymmetric methods, multicomponent reactions, and the functionalization of pre-existing piperidine rings.
I. Constructing the Piperidine Core: Foundational Synthetic Strategies
The de novo synthesis of the piperidine ring remains a cornerstone of organic synthesis. These methods offer the advantage of installing desired substituents at specific positions from acyclic precursors.
A. Catalytic Asymmetric Synthesis: Accessing Chiral Piperidines
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic asymmetric methods for piperidine synthesis. These approaches offer efficient access to chiral piperidines, which are crucial for achieving target specificity and reducing off-target effects.
One powerful strategy is the catalytic asymmetric [4+2] annulation of imines with allenes , as described by Kwon and further developed by others.[4] This method, catalyzed by chiral phosphines, provides functionalized piperidine derivatives with excellent stereoselectivity.[4]
Another notable approach is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition . This reaction brings together three components—an alkyne, an alkene, and an isocyanate—with two of the components linked by a cleavable tether.[5][6] This strategy allows for the construction of polysubstituted piperidines with high enantioselectivity.[5][6]
More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine derivatives has emerged as a versatile route to enantioenriched 3-substituted piperidines.[7] This three-step process involves:
-
Partial reduction of pyridine.
-
Rh-catalyzed asymmetric carbometalation.
-
A subsequent reduction to afford the final piperidine product.[7]
This method has proven effective for the synthesis of clinically relevant molecules like Preclamol and Niraparib.[7]
Illustrative Workflow: Asymmetric Synthesis of 3-Substituted Piperidines
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
The Strategic deployment of 2-(Piperidin-4-yl)acetonitrile Hydrochloride in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Piperidine Scaffold
In the landscape of contemporary drug discovery, the piperidine moiety stands as a cornerstone of molecular design, prized for its conformational rigidity, basic nitrogen atom for hydrogen bonding, and its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Among the diverse portfolio of piperidine-based building blocks, 2-(Piperidin-4-yl)acetonitrile hydrochloride has emerged as a particularly valuable synthon. Its strategic combination of a reactive nitrile group and a versatile secondary amine within a conformationally defined cyclohexane framework offers medicinal chemists a powerful tool for crafting complex molecules with tailored pharmacological profiles.
This comprehensive guide delves into the practical applications of this compound, providing detailed case studies, experimental protocols, and the underlying scientific rationale for its use in the synthesis of clinically significant therapeutics. We will explore its pivotal role in the development of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases.[3][4]
Case Study 1: Tofacitinib - A Landmark in JAK Inhibition
Tofacitinib (Xeljanz®) is a prime example of a successful drug development campaign where a piperidine-containing scaffold plays a crucial role. As the first oral JAK inhibitor approved for the treatment of rheumatoid arthritis, its synthesis and structure-activity relationship (SAR) have been extensively studied.[5] 2-(Piperidin-4-yl)acetonitrile and its derivatives are key intermediates in several reported synthetic routes to Tofacitinib.
The core structure of Tofacitinib features a pyrrolo[2,3-d]pyrimidine core linked to a 1-substituted-4-methyl-3-aminopiperidine moiety. The piperidine ring is not merely a linker; it correctly orients the key pharmacophoric elements for optimal interaction with the ATP-binding site of the JAK enzymes. The nitrile group, often introduced via a precursor like 2-(piperidin-4-yl)acetonitrile, is a key functional handle for constructing the final molecule.
The JAK-STAT Signaling Pathway: A Therapeutic Target
Janus kinases are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signaling from cytokine receptors.[3] Upon cytokine binding, JAKs are activated and phosphorylate downstream Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory and immune responses. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases. Tofacitinib functions by inhibiting JAKs, thereby modulating these signaling cascades.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 5. research.unl.pt [research.unl.pt]
Application Notes & Protocols for Enzymatic Reactions Involving Piperidine Derivatives
<
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The synthesis of enantiomerically pure piperidine derivatives is therefore a critical task in drug development.[3][4] Biocatalysis, leveraging the exquisite chemo-, regio-, and stereoselectivity of enzymes, offers a powerful and sustainable alternative to traditional chemical methods for synthesizing these complex molecules.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for key enzymatic reactions involving piperidine derivatives, including asymmetric reduction by imine reductases (IREDs), kinetic resolution by lipases, and site-specific hydroxylation by Cytochrome P450 monooxygenases.
Introduction: The Rise of Biocatalysis in Piperidine Synthesis
The three-dimensional nature of piperidine rings makes them ideal for interacting with complex biological targets, but also presents significant challenges for stereocontrolled synthesis.[8] Traditional methods often produce racemic mixtures, requiring costly and inefficient separation steps.[4] Enzymatic synthesis addresses this challenge directly, offering reactions under mild, aqueous conditions that yield products with high enantiomeric and diastereomeric purity.[3][4][7]
The primary advantages of using enzymes in piperidine synthesis include:
-
High Stereoselectivity: Enzymes can distinguish between enantiomers or prochiral faces of a substrate, leading to optically pure products.[7][9]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near room temperature and neutral pH, preserving sensitive functional groups.[4]
-
Green Chemistry: By reducing the reliance on organic solvents and heavy metal catalysts, biocatalysis aligns with the principles of sustainable chemistry.[4]
This document will focus on three highly valuable classes of enzymes: Imine Reductases (IREDs), Lipases, and Cytochrome P450s (CYPs), providing both the theoretical basis and practical protocols for their application.
Asymmetric Synthesis of Chiral Piperidines using Imine Reductases (IREDs)
Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines.[10][11] They are particularly effective for synthesizing 2-substituted piperidines from cyclic imine precursors (tetrahydropyridines), often with excellent conversion and enantiomeric excess (ee).[10][11]
Mechanism of Action: The core transformation involves the stereoselective transfer of a hydride ion from the NADPH cofactor to one face of the imine's C=N double bond. The enzyme's chiral active site pocket dictates the facial selectivity, thereby determining the stereochemistry of the resulting amine product.
Application Note: IRED-Catalyzed Synthesis of (R)-Coniine
Coniine, a toxic piperidine alkaloid, serves as a valuable model compound for demonstrating the synthetic utility of IREDs. The (R)-enantiomer can be synthesized on a gram scale from 2-propyl-2,3,4,5-tetrahydropyridine using a recombinant (R)-selective IRED.[11]
Workflow: General Procedure for IRED Bioreduction
The overall process involves setting up a whole-cell biotransformation, monitoring the reaction, and analyzing the product for conversion and enantiomeric purity.
Caption: General workflow for IRED-catalyzed asymmetric reduction.
Protocol 1: Preparative Scale Synthesis of (R)-Coniine
This protocol is adapted from methodologies demonstrating the utility of (R)-selective IREDs for preparing chiral piperidines.[11]
Materials:
-
(R)-Imine Reductase expressed in E. coli whole cells (as a lyophilized powder or cell paste)
-
2-propyl-2,3,4,5-tetrahydropyridine (Substrate)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
D-Glucose
-
Glucose dehydrogenase (optional, for cofactor regeneration)
-
NADP+ (if using a cell-free system)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR
-
Chiral HPLC or GC column for ee analysis
Equipment:
-
Orbital shaker incubator
-
Centrifuge
-
pH meter
-
Rotary evaporator
-
HPLC or GC system with a chiral column
Procedure:
-
Reaction Setup: In a 250 mL baffled flask, combine 50 mL of 100 mM potassium phosphate buffer (pH 7.5), 1.0 g of 2-propyl-2,3,4,5-tetrahydropyridine, and 2.0 g of D-glucose.
-
Enzyme Addition: Add 2.0 g of lyophilized E. coli cells expressing the (R)-IRED. The in situ glucose dehydrogenase activity of the E. coli host will regenerate the NADPH cofactor using glucose as the ultimate reductant.
-
Incubation: Seal the flask and place it in an orbital shaker at 30°C with shaking at 200 rpm for 24 hours.
-
Reaction Monitoring: Periodically take a small aliquot (e.g., 100 µL), quench with an equal volume of acetonitrile, centrifuge to pellet the cells, and analyze the supernatant by GC or HPLC to monitor substrate conversion.
-
Work-up and Extraction: Once the reaction reaches completion (>98% conversion), centrifuge the entire mixture to pellet the cells. Decant the supernatant and extract it three times with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (R)-coniine product.
-
Analysis and Purification:
-
Determine the enantiomeric excess (ee) of the crude product using chiral HPLC or GC analysis.
-
If necessary, purify the product by silica gel column chromatography.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enzymatic Kinetic Resolution (EKR) of Piperidine Derivatives with Lipases
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantioenriched starting material from the enantioenriched product.[12] Lipases are robust and versatile enzymes commonly used for this purpose, often catalyzing the acylation of racemic piperidine alcohols.[13][14][15]
Principle of EKR: In a lipase-catalyzed acylation of a racemic alcohol (rac-A ), the enzyme preferentially acylates one enantiomer (e.g., R-A ) to form an ester (R-B ), leaving the other enantiomer (S-A ) largely unreacted. At approximately 50% conversion, both the remaining starting material (S-A ) and the product (R-B ) can be isolated in high enantiomeric purity.[12]
Application Note: Lipase-Catalyzed Resolution of 2-Piperidineethanol
Racemic 2-piperidineethanol is a valuable building block. Its enantiomers can be efficiently separated via acylation catalyzed by lipases such as Porcine Pancreatic Lipase (PPL) or Lipase PS from Pseudomonas cepacia.[13] The choice of acyl donor and solvent is critical for achieving high enantioselectivity (E-value).
Data Presentation: Lipase Screening for 2-Piperidineethanol Acylation
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Unreacted Alcohol ee (%) | E-Value | Reference |
| Pseudomonas cepacia (PS) | Vinyl Acetate | Hexane | 45 | >99 (R) | 82 (S) | High | [13] |
| Porcine Pancreas (PPL) | Vinyl Propanoate | MTBE | 30 | 65 (S) | 28 (R) | Moderate | [13] |
| Candida antarctica B (CALB) | Vinyl Acetate | Diisopropyl ether | ~50 | High | High | >200 | [15][16] |
Note: E-value is a measure of enantioselectivity. A high E-value (>100) is indicative of an excellent resolution.
Protocol 2: Kinetic Resolution of (±)-N-Boc-2-piperidineethanol
This protocol describes a typical lipase-catalyzed transesterification for kinetic resolution. The N-Boc protecting group enhances solubility in organic solvents and simplifies purification.
Materials:
-
(±)-N-Boc-2-piperidineethanol (Substrate)
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase PS
-
Vinyl acetate (Acyl donor)
-
Methyl tert-butyl ether (MTBE) or Hexane (Solvent)
-
Silica gel for column chromatography
-
Chiral HPLC column and appropriate mobile phase for analysis[17]
Equipment:
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Temperature-controlled bath
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add (±)-N-Boc-2-piperidineethanol (1.0 g, 4.69 mmol), 25 mL of MTBE, and vinyl acetate (0.65 mL, 7.04 mmol, 1.5 equiv).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg).
-
Incubation: Stir the suspension at 30°C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, filtering out the enzyme, and analyzing by TLC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.
-
Work-up: When the reaction reaches ~50% conversion (typically 6-24 hours), stop the reaction by filtering off the enzyme. The immobilized enzyme can be washed with fresh solvent, dried, and reused.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Separation and Purification: The resulting mixture contains the acylated product and the unreacted alcohol. Separate these two compounds using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester separately using chiral HPLC analysis.[17][18]
Regio- and Stereoselective C-H Hydroxylation with Cytochrome P450s
Cytochrome P450 monooxygenases (CYPs) are heme-containing enzymes renowned for their ability to catalyze the hydroxylation of unactivated C-H bonds, a transformation that is extremely challenging to achieve with conventional chemical methods.[19] This capability allows for the late-stage functionalization of complex piperidine-containing molecules with high regio- and stereoselectivity.[8]
Mechanism of Action: The P450 catalytic cycle is complex, involving the activation of molecular oxygen.[19] The key step is the generation of a highly reactive iron(IV)-oxo heme species (Compound I), which abstracts a hydrogen atom from the substrate, followed by the "rebound" of a hydroxyl group to the resulting carbon radical.[19][20]
Application Note: Selective Hydroxylation of Piperidine Scaffolds
Engineered P450s have been used to introduce hydroxyl groups into simple piperidines. For instance, an engineered proline-4-hydroxylase has been successfully applied to hydroxylate carboxylated piperidines, creating valuable chiral intermediates that can be further diversified.[8] In drug metabolism, human CYPs like CYP3A4 and CYP2D6 are known to hydroxylate various piperidine-containing drugs, which is a critical consideration in drug design.[21][22][23]
Caption: Simplified catalytic cycle of Cytochrome P450 hydroxylation.
Protocol 3: Screening for P450-Mediated Piperidine Hydroxylation
This protocol provides a general framework for screening a panel of P450 enzymes against a piperidine substrate in a microplate format. This is often the first step in identifying a suitable biocatalyst.
Materials:
-
Piperidine-containing substrate of interest
-
Panel of P450 enzymes (e.g., commercially available kits or in-house expressed enzymes)
-
Cofactor regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
NADP+
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplates
-
Quenching solution (e.g., acetonitrile or methanol)
-
LC-MS system for analysis
Equipment:
-
Multichannel pipette or liquid handling robot
-
Microplate shaker/incubator
-
Microplate centrifuge
-
LC-MS system
Procedure:
-
Prepare Master Mix: Prepare a master mix in buffer containing the NADP+ and the cofactor regeneration system.
-
Aliquot Substrate: In each well of a 96-well plate, add the piperidine substrate (typically from a DMSO stock solution to a final concentration of ~1 mM). Include negative controls (no enzyme).
-
Add Master Mix: Add the cofactor master mix to each well.
-
Initiate Reaction: Add the different P450 enzymes to their respective wells to initiate the reactions. The final reaction volume is typically 100-200 µL.
-
Incubation: Seal the plate and incubate at a suitable temperature (e.g., 30°C) with gentle shaking for a set period (e.g., 4-24 hours).
-
Quenching: Stop the reactions by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS. Screen for the appearance of a new peak with a mass corresponding to the substrate +16 Da (addition of an oxygen atom). The most promising "hits" can then be scaled up and optimized.
Conclusion and Future Outlook
Enzymatic methods provide powerful, selective, and sustainable routes to high-value chiral piperidine derivatives. Imine reductases offer direct asymmetric synthesis from cyclic imines, lipases enable efficient resolution of racemates, and P450s allow for precise C-H functionalization. The continued discovery of new enzymes from nature and the engineering of existing ones through directed evolution will further expand the biocatalytic toolbox.[24][25] Combining these enzymatic steps into one-pot cascade reactions represents a particularly exciting frontier, promising to further streamline the synthesis of complex pharmaceutical ingredients.[10][26][27][28]
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- New Journal of Chemistry. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. RSC Publishing.
- Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids.
- BenchChem. (n.d.). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- ChemistryViews. (2024).
- Cigan, E., Eggbauer, B., & Hall, M. (2021).
- Grogan, G., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts.
- Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Hall, M., & Thaler, T. (n.d.). The role of biocatalysis in the asymmetric synthesis of alkaloids. PMC - PubMed Central.
- The University of Manchester. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED)
- Sharma, M., et al. (n.d.).
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Passarella, D., et al. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.
- Hussain, S., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. NIH.
- Amrita Vishwa Vidyapeetham. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Babu, C. V. R., et al. (2014).
- ACS Publications. (2025). Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan. Organic Process Research & Development.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Amrita Vishwa Vidyapeetham. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- ResearchGate. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Uchaipichat, V., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed.
- ResearchGate. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
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- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Chiral Dihydroxypentanones.
- ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters.
- Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Publishing.
- RSC Publishing. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
- ResearchGate. (2025).
- Pharma's Almanac. (2019).
- Daniel, W. A., et al. (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.
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- Hussain, S., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
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Application Notes and Protocols: Synthesis of Piperidines via Flow Chemistry
Introduction: The Piperidine Scaffold and the Flow Chemistry Paradigm
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making it a cornerstone of medicinal chemistry.[1][2][3] Its saturated, six-membered heterocyclic structure is present in over twenty classes of pharmaceuticals.[1][4] The development of efficient, safe, and scalable methods for the synthesis of functionalized piperidines is, therefore, a critical endeavor for drug discovery and development professionals.[1][5]
Traditionally, the synthesis of piperidines has been accomplished through batch processing. However, batch methods often face challenges related to safety, scalability, and process control, particularly for highly exothermic or rapid reactions.[6][7] Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream through a network of tubes or microreactors, has emerged as a transformative technology to address these limitations.[8][9]
The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes, make it an ideal platform for the synthesis of piperidines and other heterocyclic compounds.[6][7][10] This technology facilitates faster reaction optimization, easier scale-up, and the potential for integrating multiple reaction and purification steps into a seamless, automated workflow.[11][12] These benefits are particularly impactful in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs).[13][14][15]
This document provides detailed application notes and protocols for the synthesis of piperidines using flow chemistry, targeting researchers, scientists, and professionals in drug development.
Strategic Approaches to Piperidine Synthesis in Flow
Several synthetic strategies for constructing the piperidine ring have been successfully adapted to continuous flow processes. The most prominent among these is the hydrogenation of pyridine precursors. Other notable methods include cyclization reactions and the addition of organometallic reagents.
Continuous Flow Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is one of the most direct and widely used methods for accessing the piperidine core.[1][16] Flow chemistry offers significant advantages for this transformation, which is often highly exothermic and requires high pressures of hydrogen gas.
Causality Behind Experimental Choices:
-
Heterogeneous Catalysts: The use of packed-bed reactors with solid-supported catalysts (e.g., Pd/C, Pt/C, Rh/C) is common in flow hydrogenation.[17][18] This setup simplifies product isolation, as the catalyst is retained within the reactor, eliminating the need for filtration. The choice of metal catalyst can influence the stereoselectivity of the reduction of disubstituted pyridines.[17][18]
-
In Situ Hydrogen Generation: Some advanced flow hydrogenation systems incorporate in situ hydrogen generation via the electrolysis of water.[17][18] This approach obviates the need for storing large volumes of flammable hydrogen gas, significantly enhancing laboratory safety.
-
Pressure and Temperature Control: Flow reactors allow for precise control over hydrogen pressure and reaction temperature.[17][18] These parameters are critical for achieving complete conversion and can be tuned to control the selectivity of the hydrogenation, for instance, in the partial or full reduction of substrates like ethyl nicotinate.[17][18]
Experimental Workflow: Hydrogenation of Pyridines
Caption: Workflow for continuous flow hydrogenation of pyridines.
Protocol 1: General Procedure for Continuous Flow Hydrogenation of Functionalized Pyridines
This protocol is adapted from the work of Kappe and coworkers.[17][18]
Materials:
-
Pyridine substrate (e.g., 4-phenylpyridine)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Heterogeneous catalyst (e.g., 10% Pd/C, 5% Pt/C, or 5% Rh/C in a pre-packed cartridge)
-
Hydrogen source (high-pressure cylinder or in situ generation unit)
-
Flow chemistry system equipped with a high-pressure pump, a heated reactor module capable of holding catalyst cartridges, and a back pressure regulator.
Procedure:
-
Prepare a solution of the pyridine substrate in the chosen solvent (typically 0.1-0.5 M).
-
Degas the substrate solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Install the pre-packed catalyst cartridge into the reactor module of the flow system.
-
Prime the system with the solvent to be used in the reaction.
-
Set the desired reaction temperature (e.g., 60-80 °C) and hydrogen pressure (e.g., 30-80 bar) using the back pressure regulator.
-
Introduce the hydrogen gas into the system.
-
Pump the substrate solution through the heated reactor at a defined flow rate (e.g., 0.5 mL/min). The residence time is determined by the reactor volume and the flow rate.
-
The product stream exits the reactor and passes through the back pressure regulator.
-
Collect the product solution.
-
Analyze the collected solution by GC-MS or NMR to determine conversion and selectivity.
-
For preparative scale, continue the process until the desired amount of starting material has been consumed.
-
Evaporate the solvent from the collected product solution to obtain the crude piperidine derivative, which can be further purified if necessary.
Quantitative Data Summary:
| Substrate | Catalyst | Pressure (bar) | Temp (°C) | Flow Rate (mL/min) | Conversion (%) | Yield (%) | Reference |
| 4-Phenylpyridine | 10% Pd/C | 70 | 80 | 0.5 | >99 | 95 | [17][18] |
| Ethyl Nicotinate | 5% Rh/C | 80 | 80 | 0.5 | >99 | 96 | [17][18] |
| 2,6-Lutidine | 5% Pt/C | 80 | 80 | 0.5 | >99 | 94 (cis/trans mixture) | [17][18] |
Synthesis of α-Chiral Piperidines via Diastereoselective Flow Protocol
The synthesis of enantioenriched piperidines is of high importance for the development of chiral drugs. A rapid and highly diastereoselective continuous flow protocol has been developed for this purpose.[19][20]
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The use of an N-(tert-butylsulfinyl)-bromoimine provides a chiral auxiliary that directs the stereochemical outcome of the nucleophilic addition.
-
Grignard Reagents: Grignard reagents serve as the source of the α-substituent. The rapid mixing and excellent heat transfer in a microreactor are crucial for controlling these highly reactive organometallic reagents and minimizing side reactions.
-
Short Residence Time: The high efficiency of the reaction in a flow system allows for very short residence times (on the order of minutes), leading to high throughput and productivity.[19][20]
Experimental Workflow: Synthesis of α-Chiral Piperidines
Caption: Workflow for the synthesis of α-chiral piperidines.
Protocol 2: Rapid Synthesis of α-Chiral Piperidines in Continuous Flow
This protocol is based on the work of Shan et al.[19]
Materials:
-
N-(tert-butylsulfinyl)-bromoimine
-
Grignard reagent (e.g., Phenylmagnesium bromide) in THF
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Flow chemistry system with at least two pumps, a T-mixer, and a coil reactor.
Procedure:
-
Prepare a solution of the N-(tert-butylsulfinyl)-bromoimine in anhydrous THF.
-
Prepare a solution of the Grignard reagent in anhydrous THF.
-
Set up the flow reactor system, ensuring all components are dry and purged with an inert gas.
-
Set the desired temperature for the coil reactor (this may be at room temperature or cooled).
-
Using two separate pumps, introduce the imine solution and the Grignard reagent solution into the T-mixer at defined flow rates.
-
The combined stream flows through the coil reactor, where the reaction takes place. The residence time is controlled by the total flow rate and the reactor volume.
-
The output from the reactor is directed into a quenching solution (e.g., saturated aq. NH4Cl).
-
The quenched mixture is collected.
-
The organic layer is separated, dried, and concentrated.
-
The diastereomeric ratio (dr) and yield of the product are determined by NMR and/or HPLC analysis.
Quantitative Data Summary:
| Imine Substrate | Grignard Reagent | Residence Time (min) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-sulfinyl-bromoimine | Phenylmagnesium bromide | 2 | 95 | >95:5 | [19][20] |
| N-sulfinyl-bromoimine | Ethylmagnesium bromide | 2 | 88 | >95:5 | [19][20] |
| N-sulfinyl-bromoimine | Isopropylmagnesium chloride | 2 | 85 | >95:5 | [19][20] |
Electroreductive Cyclization in a Flow Microreactor
Electrochemical methods in flow offer a green and efficient alternative for constructing cyclic amines. The electroreductive cyclization of imines with terminal dihaloalkanes is a case in point.[4]
Causality Behind Experimental Choices:
-
Microreactor Design: The large surface-area-to-volume ratio in a microreactor enhances the efficiency of the electrochemical reduction at the cathode surface.[4]
-
Flow Electrolysis: Continuous electrolysis allows for the synthesis of preparative scale quantities of the product in a relatively short time.[4] This method avoids the need for stoichiometric chemical reductants, contributing to a greener process.
Conclusion and Future Outlook
Flow chemistry provides a powerful toolkit for the synthesis of piperidines, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. The protocols detailed herein for pyridine hydrogenation and the diastereoselective synthesis of chiral piperidines exemplify the potential of this technology. As the field continues to evolve, we can anticipate the development of more sophisticated multi-step continuous processes, integrating synthesis, purification, and analysis for the on-demand production of complex piperidine-containing APIs. The adoption of these advanced manufacturing technologies will undoubtedly accelerate the pace of drug discovery and development.
References
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). ResearchGate.
- Continuous Flow Hydrogenation of Functionalized Pyridines. (2009). ResearchGate.
- Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (n.d.). ResearchGate.
- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
- Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. (2017). RWTH Publications.
- Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC - NIH.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study. (n.d.). East China Normal University.
- Irfan, M., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. Usiena air - Unisi.
- Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. (n.d.). ResearchGate.
- Application of Continuous‐Flow Processing in Multistep API and Drug Syntheses. (n.d.). Wiley Online Library.
- Flow Chemistry. (n.d.). NJ Bio, Inc..
- 9 Reasons to Perform Flow Chemistry. (n.d.). Lab Unlimited.
- Main advantages of flow chemistry on the drug discovery and development pipeline. (n.d.). ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scienmag.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
- Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. (n.d.). Contract Pharma.
- Flow Chemistry: Pathway for Continuous API Manufacturing. (2017). Pharma's Almanac.
- Piperidine Synthesis. (n.d.). DTIC.
- The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. (2015). ResearchGate.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025). Scienmag.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH.
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews.
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Application Notes and Protocols for Solid-Phase Synthesis Utilizing Piperidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide delves into the multifaceted role of piperidine in solid-phase synthesis (SPS). Beyond its classic function as a deprotection agent in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), this document explores the strategic incorporation of piperidine-containing building blocks to generate novel peptidomimetics and other complex molecules. We will dissect the mechanistic underpinnings of piperidine-mediated Fmoc deprotection, provide validated, step-by-step protocols, and address common challenges such as racemization and side-chain reactions with field-proven mitigation strategies. Furthermore, we present protocols for the on-resin synthesis of molecules incorporating piperidine scaffolds, a key strategy in modern drug discovery.
The Dichotomy of Piperidine in Solid-Phase Synthesis: Reagent and Building Block
Piperidine, a simple six-membered heterocycle, holds a pivotal position in the solid-phase synthesis toolkit. Its utility is twofold:
-
As a Reagent: It is the most common base used for the removal of the Fmoc protecting group from the N-terminus of growing peptide chains in SPPS. Its efficacy lies in its ability to act as a base to initiate the deprotection and as a nucleophile to scavenge the reactive dibenzofulvene (DBF) byproduct.
-
As a Building Block: The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Incorporating piperidine and its derivatives into peptides or small molecules via solid-phase synthesis offers a rapid and efficient route to novel therapeutics with constrained conformations and improved pharmacological properties.[2][3]
This guide will address both facets, providing the theoretical basis and practical protocols for each application.
Piperidine as a Reagent: The Mechanism and Protocol for Fmoc Deprotection
The removal of the base-labile Fmoc group is a critical and repeated step in SPPS. The process is a classic example of a β-elimination reaction.
The E1cB Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 carbon of the fluorenyl group.[4]
-
β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. This is followed by a rapid β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly electrophilic dibenzofulvene (DBF).[4]
-
Dibenzofulvene Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the DBF to form a stable and soluble adduct. This prevents the DBF from reacting with the newly liberated amine, which would lead to irreversible chain termination.[5]
The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm, which can be used to monitor the completion of the deprotection reaction in real-time on automated synthesizers.[5]
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Protocol for Fmoc Deprotection in SPPS
This protocol describes the manual removal of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Solid-phase synthesis vessel with a frit
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF within the reaction vessel for at least 30-60 minutes to ensure all reaction sites are accessible.[6]
-
Solvent Removal: Drain the DMF from the resin.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (using approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.[6]
-
Solution Drainage: Drain the deprotection solution.
-
Final Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[6] For difficult sequences or known aggregation-prone peptides, this time can be extended.[7]
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] Incomplete washing can lead to side reactions in the subsequent coupling step.
-
The resin is now ready for the next amino acid coupling.
Navigating the Challenges: Side Reactions and Mitigation Strategies
While piperidine is highly effective, its basicity can promote undesirable side reactions. Understanding and mitigating these is key to achieving high peptide purity.
| Side Reaction | Description | Sequence Predisposition | Mitigation Strategies | References |
| Aspartimide Formation | The backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) or asparagine (Asn) residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides. | Asp-Gly, Asp-Ala, Asp-Ser, Asn-Gly | Use of 1-hydroxybenzotriazole (HOBt) or OxymaPure as an additive in the piperidine deprotection solution. Use of protecting groups on the preceding amino acid's backbone nitrogen. | [3][8] |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This results in a significant loss of yield. | Proline or Glycine at the C-terminus of the dipeptide. | Attach the first amino acid to a 2-chlorotrityl chloride resin. Couple the second amino acid as a dipeptide. | [3][9] |
| Racemization | Epimerization of optically active amino acids, particularly at the C-terminus or for residues like Cysteine (Cys) and Histidine (His). | C-terminal Cys and His. Phenylglycine. | Use of piperazine as a deprotection reagent. Use of coupling reagents like DIC/OxymaPure to minimize base exposure time. | [10] |
| Piperidinylalanine Formation | Base-catalyzed elimination of the protected sulfhydryl group of a C-terminal cysteine, followed by the addition of piperidine. | C-terminal Cysteine | Use of a sterically bulky protecting group like trityl (Trt) for the cysteine side chain. | [8] |
Piperidine as a Building Block: Solid-Phase Synthesis of Piperidine-Containing Molecules
The incorporation of piperidine scaffolds is a powerful strategy for generating peptidomimetics and other molecules with therapeutic potential. The solid-phase approach allows for the rapid synthesis of libraries of such compounds.[2]
General Workflow for Incorporating Piperidine Building Blocks
The synthesis of polyamines and other molecules containing piperidine moieties on a solid support can be achieved through iterative cycles of alkylation and deprotection.
Caption: General workflow for solid-phase synthesis using piperidine building blocks.
Protocol for Solid-Phase Synthesis of a Piperidine-Containing Polyamide
This protocol provides a general method for the incorporation of a piperidine building block onto a solid support. This example utilizes SN2 alkylation of a resin-bound amine with a 2-nitrobenzenesulfonate (nosylate) derivative of piperidine, a method demonstrated to be effective for such syntheses.[2]
Materials:
-
Rink Amide resin or other suitable amino-functionalized resin
-
Fmoc-protected amino acid (for initial loading, if required)
-
Piperidine building block activated as a 2-nitrobenzenesulfonate (nosylate)
-
Solvents: DMF, Dichloromethane (DCM)
-
Reagents for Fmoc deprotection (20% piperidine in DMF)
-
Reagents for nosyl deprotection (e.g., a thiol and a base like DBU)
-
Reagents for cleavage (e.g., Trifluoroacetic acid (TFA) with scavengers)
Procedure:
-
Resin Preparation: If starting with a standard Rink Amide resin, perform an initial Fmoc deprotection using the protocol in section 2.2 to expose the primary amine.
-
Initial Linker/Amino Acid Attachment (if necessary): Couple the first building block or a linker to the resin.
-
Alkylation with Piperidine Building Block:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Dissolve the piperidine-nosylate building block (typically 2-4 equivalents relative to resin loading) in the reaction solvent.
-
Add the building block solution to the resin and agitate at room temperature. The reaction time will vary depending on the specific substrates and can be monitored by taking a small sample of the resin for analysis (e.g., Kaiser test for the disappearance of the free amine).
-
-
Washing: After the alkylation is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Deprotection:
-
If the incorporated piperidine building block has a protecting group (e.g., on a second nitrogen in a piperazine), this must be removed to allow for further chain elongation.
-
For a nosyl group, a common deprotection cocktail is a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) in DMF.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Iteration: Repeat steps 3-6 for each subsequent building block to be added to the growing chain.
-
Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and any side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Agitate for 2-4 hours at room temperature.
-
-
Product Isolation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final compound by mass spectrometry (MS) and HPLC.
-
Conclusion
Piperidine is an indispensable tool in solid-phase synthesis, serving both as a highly efficient reagent for Fmoc deprotection and as a valuable structural motif for the design of peptidomimetics and other bioactive molecules. A thorough understanding of its reaction mechanisms, potential side reactions, and the protocols for its use as both a reagent and a building block is essential for any researcher in the field of peptide and medicinal chemistry. The protocols and strategies outlined in this guide provide a robust framework for the successful application of piperidine in solid-phase synthesis, enabling the creation of complex and high-purity molecules for research and drug development.
References
- Olsen, C. A., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2003). Solid-phase polyamine synthesis using piperazine and piperidine building blocks. Organic Letters, 5(22), 4183–4185. [Link]
- Albericio, F., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. [Link]
- Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Guryanov, I., et al. (2020). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry. [Link]
- Koprivica, M., et al. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – A European Journal. [Link]
- García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]
- Peptideweb.com. Synthesis protocols. Peptideweb.com. [Link]
- Albericio, F., et al. (2021).
- Nevsky, A. Y., et al. (2022).
- O'Brien-May, P., et al. (2022).
- Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. [Link]
- DTIC. (1987). Piperidine Synthesis. DTIC. [Link]
- Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Target Review. [Link]
- Albericio, F., et al. (2021).
- ResearchGate. (1995). Analysis of piperidine-induced cleavage of duplex 18mers after....
- ResearchGate. (2014). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- Chung, M. H., et al. (1992). DNA Strand Cleavage at 8-hydroxyguanine Residues by Hot Piperidine Treatment.
- O'Brien-May, P., et al. (2022).
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Creating Compound Libraries with 2-(Piperidin-4-yl)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Value of the 4-Cyanomethylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for exploring chemical space.[1][2] Among the myriad of substituted piperidines, 2-(Piperidin-4-yl)acetonitrile hydrochloride presents itself as a particularly strategic starting material for the construction of diverse compound libraries. The secondary amine of the piperidine ring offers a readily accessible point for functionalization, while the cyanomethyl group at the 4-position provides a unique handle for further chemical transformations or can act as a key pharmacophoric element. This bifunctional nature allows for the rapid generation of libraries with a wide range of structural and physicochemical properties, making it an invaluable tool in the quest for novel therapeutic agents.[3][4]
This guide provides detailed protocols for the derivatization of this compound through three fundamental and highly versatile reaction pathways: N-acylation, N-alkylation, and reductive amination. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only execute the protocols but also adapt them to their specific library design and drug discovery campaigns.
Chemical Properties and Handling of this compound
| Property | Value | Source |
| CAS Number | 153566-98-4 | [5] |
| Molecular Formula | C₇H₁₃ClN₂ | [5] |
| Molecular Weight | 160.65 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and DMSO |
Safety and Handling: this compound should be handled in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[7][8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Synthetic Strategies for Library Generation
The secondary amine of the piperidine ring is the primary site of diversification for this scaffold. The following protocols detail three robust methods for its functionalization.
N-Acylation: Introducing Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, a key structural motif in many biologically active molecules. This reaction is typically carried out by treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.
Rationale: The use of an acyl chloride is a direct and often high-yielding method. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9] Alternatively, peptide coupling reagents offer a milder approach for sensitive substrates and allow for the direct use of carboxylic acids.[5][10]
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Stir the mixture for 15-30 minutes at 0 °C to ensure the formation of the free base. Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Summary Table for N-Acylation
| Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| Benzoyl chloride | TEA | DCM | 4 | 85-95 |
| Acetyl chloride | DIPEA | DCM | 2 | 90-98 |
| 4-Chlorobenzoyl chloride | TEA | DMF | 6 | 80-90 |
Experimental Workflow: N-Acylation
Caption: N-Acylation Workflow.
N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces alkyl or arylalkyl groups to the piperidine nitrogen, offering a straightforward method to modulate the lipophilicity, basicity, and steric profile of the scaffold.
Rationale: Direct alkylation with alkyl halides is a common and effective method.[10][11] The reaction proceeds via an SN2 mechanism and requires a base to neutralize the hydrohalic acid formed.[12] To avoid over-alkylation to the quaternary ammonium salt, it is often beneficial to use a slight excess of the amine or to add the alkylating agent slowly.[11]
Experimental Protocol: Direct N-Alkylation with Alkyl Halides
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) in a suitable solvent like acetonitrile (MeCN) or DMF (0.1 M).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide, for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table for N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | 50 | 80-90 |
| Ethyl iodide | Cs₂CO₃ | DMF | RT | 75-85 |
| 4-Methoxybenzyl chloride | K₂CO₃ | MeCN | 60 | 70-80 |
Experimental Workflow: N-Alkylation
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Strategic Guide to the Design of Novel Kinase Inhibitors Using 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors is a significant challenge, requiring innovative chemical scaffolds and robust discovery workflows. This guide provides a detailed technical overview and practical protocols for the design and evaluation of novel kinase inhibitors starting from the privileged 2-(piperidin-4-yl)acetonitrile hydrochloride scaffold. We will explore the rationale behind its selection, detail a comprehensive drug discovery workflow from computational design to cellular evaluation, and provide step-by-step experimental protocols to empower researchers in their quest for next-generation therapeutics.
Introduction: The Rationale for a Privileged Scaffold
The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity presents a formidable challenge in developing inhibitors that are selective for a specific kinase target, thereby avoiding off-target effects.[2] The strategy of using "privileged scaffolds" — molecular frameworks that are capable of binding to multiple targets with high affinity — has proven highly effective. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and is considered such a scaffold.[3][4]
The 2-(Piperidin-4-yl)acetonitrile moiety, in particular, offers several distinct advantages:
-
Structural Rigidity and Vectorial Diversity: The piperidine ring provides a semi-rigid core that can correctly orient substituents into key binding pockets of the kinase active site. The nitrogen atom (N1) and the carbon at the 4-position serve as primary vectors for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).[4]
-
Key Hydrogen Bonding Interactions: The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This is crucial for anchoring the inhibitor to the "hinge region" of the kinase, a key interaction for potent inhibition.[5]
-
The Role of the Acetonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can act as a bioisostere for groups like carbonyls or halogens.[6][7] Its linear geometry can probe narrow, deep pockets within the active site, and it can contribute to favorable polar interactions.[6][8] Furthermore, introducing a nitrile can block metabolically labile sites, potentially improving the pharmacokinetic profile of the compound.[6]
This guide will walk through a structured, multi-disciplinary approach to leverage these features, transforming this starting scaffold into potent and selective kinase inhibitors.
The Kinase Inhibitor Discovery Workflow
The journey from a starting scaffold to a lead candidate is a systematic, iterative process. The workflow described here integrates computational chemistry, synthetic chemistry, and biological evaluation to maximize efficiency and success.
Caption: Iterative workflow for kinase inhibitor discovery.
Phase 1: In Silico Design and Virtual Screening
The process begins with selecting a kinase target and obtaining its 3D crystal structure from the Protein Data Bank (PDB). Computational tools are then used to predict how derivatives of the 2-(piperidin-4-yl)acetonitrile scaffold will bind to the target.
-
Rationale & Causality: Molecular docking predicts the binding conformation and estimates the binding affinity of a ligand to a protein target.[9] This allows for the prioritization of synthetic efforts on compounds most likely to be active, saving significant time and resources.[10] The goal is to design modifications on the piperidine nitrogen and potentially the phenyl ring of the scaffold that maximize interactions with key residues in the ATP binding site, such as the hinge region, the DFG motif, and the catalytic loop.
-
Protocol Insight: Using software like Schrödinger's Glide or open-source tools like AutoDock Vina, a virtual library of derivatives is docked into the kinase active site.[10] Compounds are scored based on predicted binding energy (e.g., docking score, MM-GBSA).[10] The top-scoring virtual hits that also possess favorable drug-like properties (predicted using tools like SwissADME) are selected for synthesis.[11][12]
Phase 2: Chemical Synthesis of Novel Derivatives
The prioritized virtual hits are then synthesized. The 2-(piperidin-4-yl)acetonitrile scaffold is particularly amenable to derivatization at the piperidine nitrogen via reactions like reductive amination or nucleophilic substitution.
-
Rationale & Causality: The key is to create a diverse but focused library of compounds. Each modification should test a specific hypothesis generated from the docking models. For example, adding a substituted benzyl group to the piperidine nitrogen might be hypothesized to occupy a hydrophobic pocket, while adding a pyridine moiety could form an additional hydrogen bond.
-
Protocol Insight: A representative synthetic protocol for N-functionalization is provided in Section 3.1. Careful purification (e.g., column chromatography, recrystallization) and characterization (NMR, LC-MS) are critical to ensure the purity and identity of each compound before biological testing.
Phase 3: In Vitro Biological Evaluation
Synthesized compounds are first tested in biochemical assays to determine their direct inhibitory effect on the purified kinase enzyme.
-
Rationale & Causality: Biochemical assays provide a clean, direct measure of a compound's potency (typically as an IC50 value) against its target kinase without the complexities of a cellular environment (e.g., membrane permeability, metabolism).[2][13] This is the first crucial validation of the in silico predictions.
-
Protocol Insight: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2] The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that measures the amount of ADP produced during the kinase reaction, making it universally applicable to virtually any kinase.[14] A detailed protocol is provided in Section 3.2.
Phase 4: Cell-Based Potency and Selectivity
Compounds that show promising biochemical potency must then be tested in a cellular context to confirm that they can enter cells and inhibit the target in a more physiologically relevant environment.[15]
-
Rationale & Causality: Cellular assays are critical for understanding a compound's "real-world" potential.[16] Factors like cell permeability, engagement with the target in the presence of high intracellular ATP concentrations, and off-target effects can only be assessed in a live-cell system.[13]
-
Protocol Insight: A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via ELISA or Western Blot.[17] A decrease in substrate phosphorylation in the presence of the inhibitor indicates successful target engagement and inhibition.[17] A protocol for a cell-based phospho-substrate ELISA is provided in Section 3.3. Promising compounds should also be tested against a panel of other kinases to assess their selectivity profile.[2][14]
Phase 5: SAR Analysis and Lead Optimization
Data from all phases are consolidated to build a Structure-Activity Relationship (SAR).
-
Rationale & Causality: SAR analysis identifies which chemical modifications lead to improved potency, selectivity, and cellular activity.[18][19] This knowledge is crucial for designing the next generation of compounds in the iterative optimization cycle. For example, it might be discovered that a 4-fluorobenzyl group on the piperidine nitrogen consistently yields higher potency than a simple benzyl group.
-
Protocol Insight: Data is typically organized in a table (see Table 1) to clearly visualize the relationship between structural changes and biological activity. This analysis, combined with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, guides the design of the next library of compounds, restarting the workflow cycle to further refine the lead candidate.[12][20]
Table 1: Example Structure-Activity Relationship (SAR) Data Table
| Compound ID | R-Group on Piperidine-N1 | Kinase X IC50 (nM) [Biochemical] | p-Substrate IC50 (nM) [Cellular] |
| Scaffold | H | >10,000 | >10,000 |
| Cmpd-01 | Benzyl | 850 | 2,100 |
| Cmpd-02 | 4-Fluorobenzyl | 75 | 250 |
| Cmpd-03 | 3-Chlorobenzyl | 120 | 450 |
| Cmpd-04 | Pyridin-4-ylmethyl | 55 | 180 |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2-(Piperidin-4-yl)acetonitrile
This protocol describes a standard reductive amination procedure for adding substituents to the piperidine nitrogen.
Materials:
-
This compound
-
Aldehyde or Ketone of choice (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde/ketone (1.1 eq).
-
Suspend the solids in DCM (approx. 0.1 M concentration).
-
Add TEA (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing the over-reduction of the aldehyde/ketone starting material.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a universal, luminescence-based assay to determine the biochemical IC50 of inhibitors.[14]
Materials:
-
Kinase of interest (e.g., purified recombinant AKT1)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP (at a concentration near the Kₘ for the kinase)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Titration: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add the kinase reaction components. A typical 5 µL reaction might consist of: 1 µL of kinase, 1 µL of substrate/ATP mix, 2 µL of buffer, and 1 µL of test compound (or DMSO for controls).
-
Controls: Include "no enzyme" wells (maximum inhibition) and "DMSO only" wells (no inhibition).
-
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes. Causality Note: The incubation time should be within the linear range of the kinase reaction, typically determined during assay development, to ensure accurate measurement of inhibition.
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the no inhibition (0%) and maximum inhibition (100%) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell-Based Target Engagement Assay (Phospho-Substrate ELISA)
This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within intact cells.
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., PC-3 cells for AKT).[5]
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-substrate specific ELISA kit (e.g., PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit)
-
Microplate reader capable of reading absorbance
Procedure:
-
Cell Plating: Seed cells in a 96-well cell culture plate at a density that allows them to reach ~80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free media.
-
Remove the growth media from the cells and replace it with the media containing the test compounds (or DMSO vehicle control).
-
Incubate for a predetermined time (e.g., 2 hours) at 37°C. Causality Note: The treatment time should be sufficient for the compound to permeate the cells and inhibit the target, but short enough to avoid secondary effects from prolonged pathway inhibition.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific phospho-substrate ELISA kit. This typically involves adding the cell lysates to antibody-coated wells, followed by a series of detection antibodies and a colorimetric substrate.
-
-
Data Acquisition: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the percent inhibition of substrate phosphorylation versus the log of the inhibitor concentration and fit the curve to determine the cellular IC50 value.
-
Caption: Workflow for a cell-based phospho-substrate ELISA.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its favorable structural and chemical properties provide a solid foundation for applying a modern, integrated drug discovery workflow. By combining predictive in silico design, efficient chemical synthesis, and robust in vitro and cell-based evaluation, researchers can effectively navigate the complex process of lead identification and optimization. The protocols and strategies outlined in this guide provide a comprehensive framework for transforming this privileged scaffold into next-generation therapeutic candidates with the potential to address significant unmet medical needs.
References
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- Aiswarya, R., & Jeyaprakash, R. S. (2022).
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- NIH. (n.d.). In vitro NLK Kinase Assay.
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
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- Tarselli, M. A., et al. (2024). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. International journal of molecular sciences, 25(3), 1709. [Link]
- Martens, S. (2023). (PDF) In vitro kinase assay v1.
- Liu, Y., et al. (2024). Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations. Physical chemistry chemical physics : PCCP, 26(18), 13349–13361. [Link]
- Reaction Biology. (2022).
- ResearchGate. (n.d.). Application of Nitrile in Drug Design.
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- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
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- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]
- Wang, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European journal of medicinal chemistry, 223, 113639. [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
- ResearchGate. (n.d.). In silico ADMET profiles of the target compounds.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
- Ahmad, W., et al. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Molecules (Basel, Switzerland), 28(20), 7114. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future medicinal chemistry, 12(16), 1477–1491. [Link]
- Wójciak, M., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International journal of molecular sciences, 25(5), 2992. [Link]
- Janecka, A., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 258, 115598. [Link]
- Wang, T., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & medicinal chemistry letters, 27(15), 3467–3471. [Link]
- Semantic Scholar. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. [Link]
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]
- Kim, H. R., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules (Basel, Switzerland), 26(8), 2139. [Link]
- Jiménez-Aliaga, K., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules (Basel, Switzerland), 24(12), 2330. [Link]
- Li, D. D., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Journal of medicinal chemistry, 61(5), 2133–2153. [Link]
- Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]
- Zabludoff, S. D., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of medicinal chemistry, 51(18), 5691–5695. [Link]
- Al-Yasari, A., & Carlsson, J. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(19), 3667. [Link]
- Al-Azayzih, A. M., & El-Awa, A. (2018). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molbank, 2018(4), M1016. [Link]
- Riemer, A., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules (Basel, Switzerland), 28(15), 5702. [Link]
- Coldwell, J. T., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
- Al-Dies, A. M., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific reports, 13(1), 180. [Link]
- PubChem. (n.d.). 2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Welcome to the technical support guide for the synthesis and optimization of 2-(Piperidin-4-yl)acetonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Synthetic Strategy Overview
The most common and reliable route to synthesize this compound involves a two-step process. This strategy ensures high purity and yield by first creating a stable, protected intermediate, which is then deprotected and converted to the final hydrochloride salt.
-
Step 1: Synthesis of N-Boc-4-(cyanomethyl)piperidine. The piperidine nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This is crucial as it prevents side reactions involving the secondary amine in subsequent steps. The cyanomethyl group is then introduced. A common method is the conversion of N-Boc-4-hydroxypiperidine to a tosylate or mesylate, followed by nucleophilic substitution with a cyanide source.
-
Step 2: Deprotection and Salt Formation. The Boc protecting group is removed under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt, which often aids in purification and improves the product's stability and handling characteristics.
Below is a diagram illustrating the general workflow.
Technical Support Center: Troubleshooting N-Boc Deprotection of Piperidine Derivatives
Welcome to the Technical Support Center for N-Boc deprotection of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging reaction. Here, we will address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to empower your synthetic strategies.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems observed in the lab.
Issue 1: My N-Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?
An incomplete reaction, characterized by the presence of starting material detected by TLC, LC-MS, or NMR, is a frequent issue.[1] Several factors can contribute to this problem.
Possible Causes & Solutions:
-
Insufficient Acid: The stoichiometry of the acid is critical. The deprotection mechanism involves protonation of the Boc group, so a sufficient amount of acid is necessary to drive the reaction to completion.[2]
-
Solution: Increase the concentration or the number of equivalents of the acid. For instance, if you are using 25% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[2] For reactions with Hydrochloric acid (HCl), ensure you are using a sufficient excess, often with a 4M solution in dioxane.[2]
-
-
Short Reaction Time: While many Boc deprotections are rapid, some substrates react more slowly.
-
Low Temperature: Most N-Boc deprotections proceed efficiently at room temperature.[2]
-
Solution: If the reaction is sluggish, gentle warming to around 40°C can be beneficial. However, exercise caution as higher temperatures can also promote side reactions.[2]
-
-
Steric Hindrance: Bulky substituents on the piperidine ring or near the nitrogen atom can sterically hinder the approach of the acid, slowing down the deprotection rate.[2]
-
Solution: In such cases, a longer reaction time, increased acid concentration, or gentle heating might be necessary.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: A workflow for troubleshooting incomplete N-Boc deprotection.
Issue 2: I'm observing significant side product formation. What are these byproducts and how can I prevent them?
The most common side reaction during acidic Boc deprotection is the formation of byproducts resulting from the alkylation of nucleophiles by the tert-butyl cation generated during the reaction.[2][5]
The Mechanism of Side Product Formation
The deprotection proceeds via protonation of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which then decarboxylates to give the free amine.[6][7]
Caption: Mechanism of Boc deprotection and t-butylation side reaction.
Solutions to Minimize Side Products:
-
Use of Scavengers: The most effective way to prevent t-butylation is by adding a "scavenger" to the reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate or other sensitive functional groups.[2][6]
| Scavenger | Target Residue/Functionality |
| Triisopropylsilane (TIS) | General, reduces t-butyl cation |
| Triethylsilane (TES) | Tryptophan |
| Anisole | Tryptophan, Tyrosine |
| Thioanisole | Methionine |
| Ethanedithiol (EDT) | Cysteine |
| Water | General |
A common scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
-
Choice of Acid: In some cases, switching from TFA to 4M HCl in dioxane can be beneficial. The hydrochloride salt of the deprotected piperidine often precipitates from the reaction mixture, which can help to minimize its exposure to the reaction conditions and potential side reactions.[4]
Issue 3: I'm having trouble with the work-up. How should I isolate my deprotected piperidine?
The work-up procedure is crucial for obtaining a pure product in high yield. The deprotected piperidine is typically isolated as either a salt (TFA or HCl salt) or as the free base.
Standard Work-up for Free Base Isolation:
-
Removal of Volatiles: After the reaction is complete (as confirmed by TLC or LC-MS), remove the solvent and excess acid under reduced pressure using a rotary evaporator.[3][8] Co-evaporation with a solvent like toluene can help to remove residual TFA.[1][2]
-
Basification: Dissolve the residue in an appropriate solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.[3][4] This neutralizes the acid and converts the amine salt to the free base.
-
Extraction: Separate the organic layer. Extract the aqueous layer a few more times with the organic solvent to ensure complete recovery of the product.[4]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected free amine.[3][4]
Isolation as a Hydrochloride Salt:
When using HCl in dioxane, the hydrochloride salt of the deprotected piperidine may precipitate directly from the reaction mixture.[2][4] This solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any soluble impurities.[3]
Frequently Asked Questions (FAQs)
Q1: Which acidic reagent should I choose for my N-Boc deprotection: TFA or HCl?
The choice between TFA and HCl depends on several factors, including the stability of other functional groups in your molecule and the desired final form of your product (salt vs. free base).
| Reagent | Common Conditions | Pros | Cons |
| TFA in DCM | 25-50% v/v, RT | Highly effective and fast; reaction is typically homogeneous.[2][8] | Resulting TFA salt can be difficult to handle or purify.[8] Residual TFA can be hard to remove. |
| HCl in Dioxane | 4M solution, RT | Yields a hydrochloride salt which often precipitates, simplifying isolation.[2][4] Can be a milder option for some substrates. | Dioxane is a suspected carcinogen and may need to be replaced with greener alternatives like 2-MeTHF.[9] |
Q2: How can I monitor the progress of my deprotection reaction?
Regular monitoring is key to avoiding over-exposure to acidic conditions and the formation of side products.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected piperidine, being a more polar amine, will have a lower Rf value compared to the N-Boc protected starting material.[10] Staining with ninhydrin can be used to visualize the product if it is a primary or secondary amine.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the disappearance of the starting material and the appearance of the product, as well as detect any side products.[3][10]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity, HPLC is the gold standard.[10]
Q3: My molecule contains other acid-sensitive functional groups. Are there milder alternatives for Boc deprotection?
Yes, if your substrate cannot tolerate strong acids like TFA or HCl, several milder methods can be employed:
-
Aqueous Phosphoric Acid: This is an environmentally friendly option that offers good selectivity.[1][11]
-
Lewis Acids: Reagents such as Aluminum Chloride (AlCl₃) can mediate Boc deprotection under milder conditions.[1][11]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can achieve deprotection without any acid catalyst.[1][12]
Q4: Can I perform the deprotection without an organic solvent?
Yes, there are "greener" methods available. For instance, heating the N-Boc protected piperidine in deionized water can lead to deprotection.[4] Additionally, methods using deep eutectic solvents have been developed as a more sustainable alternative.[13]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Preparation: In a round-bottom flask, dissolve the N-Boc-piperidine derivative in DCM (to a concentration of approximately 0.1-0.2 M).[4]
-
Addition of TFA: Cool the solution to 0°C in an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.[4] For substrates sensitive to t-butylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water) to the TFA/DCM mixture beforehand.[2]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4] Proceed with a basic work-up as described in the "Troubleshooting Guide" to obtain the free base.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the N-Boc-piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[4]
-
Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[14]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[2][4] Monitor the reaction by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[3][4] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt. To obtain the free base, follow the basification and extraction steps outlined in the "Troubleshooting Guide".[4]
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- WordPress. (n.d.). Specific solvent issues with BOC deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2025). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
- The Royal Society of Chemistry. (2017). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
- ScienceDirect. (2011). Recent advances in the synthesis of piperidones and piperidines.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)acetonitrile hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions. The following information is curated from established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.
Troubleshooting Guide: Common Side Reactions and Prevention Strategies
This section addresses specific issues that may arise during the synthesis, providing explanations for their root causes and actionable protocols for their prevention.
Issue 1: Formation of 2-(Piperidin-4-yl)acetamide and 2-(Piperidin-4-yl)acetic acid impurities.
Question: During the final hydrochloride salt formation or during workup, I'm observing significant amounts of the corresponding amide and carboxylic acid impurities in my product. What causes this, and how can I prevent it?
Answer: The presence of 2-(piperidin-4-yl)acetamide and 2-(piperidin-4-yl)acetic acid is a clear indication of nitrile group hydrolysis. The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the final carboxylic acid.[1][2]
The mechanism in acidic conditions, which are relevant for the hydrochloride salt formation, involves protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] Harsh acidic conditions, elevated temperatures, or prolonged reaction times can drive this hydrolysis.[3]
Prevention Strategies:
-
Control of Acidity and Temperature: During the hydrochloride salt formation, use the minimum required amount of hydrochloric acid. Perform the salt formation at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry, particularly during the final salt formation step. The presence of excess water will favor the hydrolysis side reaction.
-
Reaction Time: Minimize the exposure of the nitrile to acidic conditions. Once the hydrochloride salt has precipitated, it should be isolated promptly.
Experimental Protocol: Minimized Hydrolysis during HCl Salt Formation
-
Dissolve the crude 2-(Piperidin-4-yl)acetonitrile free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-calculated amount of anhydrous HCl (as a solution in an organic solvent like dioxane or isopropanol) dropwise with vigorous stirring.
-
Monitor the precipitation of the hydrochloride salt.
-
Once precipitation is complete, do not allow the reaction to stir for an extended period.
-
Immediately filter the solid product, wash with a small amount of cold, anhydrous solvent, and dry under vacuum at a low temperature.
| Parameter | Standard Condition | Recommended Condition for Prevention |
| Temperature | Room Temperature | 0-5 °C |
| Reagent | Aqueous HCl | Anhydrous HCl in organic solvent |
| Reaction Time | 1-2 hours | 15-30 minutes post-precipitation |
Logical Flow for Troubleshooting Nitrile Hydrolysis
Caption: Troubleshooting workflow for nitrile hydrolysis.
Issue 2: Presence of N-alkylated or over-alkylated byproducts.
Question: My final product is contaminated with species that appear to be N-alkylated derivatives of 2-(piperidin-4-yl)acetonitrile. Why is this happening, and what are the best practices to avoid it?
Answer: This issue typically arises if the synthesis involves an N-alkylation step or if a protecting group strategy is mishandled. The secondary amine of the piperidine ring is nucleophilic and can react with alkylating agents.[5] Over-alkylation, leading to the formation of a quaternary ammonium salt, can also occur, especially with highly reactive alkylating agents or an excess of the alkylating agent.[6]
If a Boc (tert-butoxycarbonyl) protecting group is used, its removal under acidic conditions generates a tert-butyl cation. This cation can then act as an alkylating agent, leading to t-butylation of the piperidine nitrogen or other nucleophilic sites in the molecule.[7]
Prevention Strategies:
-
Stoichiometric Control: When performing an N-alkylation, carefully control the stoichiometry, typically using a slight excess of the piperidine derivative relative to the alkylating agent to favor mono-alkylation.[6]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, possibly using a syringe pump, to maintain a low concentration of the alkylating agent and reduce the likelihood of over-alkylation.[6][8]
-
Use of Scavengers during Boc Deprotection: When removing a Boc group with a strong acid like trifluoroacetic acid (TFA), include a scavenger such as triisopropylsilane (TIS) or water.[7] These scavengers are more nucleophilic than the piperidine nitrogen and will preferentially trap the liberated tert-butyl cation, preventing it from alkylating your product.[7]
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the N-Boc-2-(piperidin-4-yl)acetonitrile in a suitable solvent such as dichloromethane (DCM).[7]
-
Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% of the reaction volume).[7]
-
Cool the mixture to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (typically 25-50% solution in DCM).[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The product is often isolated as the TFA salt.[7]
| Parameter | Standard Condition | Recommended Condition for Prevention |
| Boc Deprotection Reagent | TFA or HCl in Dioxane | TFA with a scavenger (e.g., TIS) |
| Scavenger Concentration | None | 2.5 - 5% TIS |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a protecting group like Boc for the piperidine nitrogen?
A1: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[9] In the context of this synthesis, it serves to temporarily block the reactivity of the piperidine's secondary amine. This is particularly important if you are performing reactions on other parts of the molecule that are sensitive to the nucleophilic nature of the piperidine nitrogen. After the desired transformations are complete, the Boc group can be easily removed under acidic conditions.[9]
Q2: I am considering an alternative to direct alkylation to introduce a substituent on the piperidine nitrogen. What do you recommend?
A2: Reductive amination is an excellent alternative to direct alkylation with alkyl halides.[6] This method involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] A key advantage of this method is that it completely avoids the possibility of over-alkylation and the formation of quaternary ammonium salts.[6][10]
Q3: My synthesis starts from a pyridine precursor. What are some potential side reactions in the reduction of the pyridine ring?
A3: The catalytic hydrogenation of a pyridine ring to a piperidine ring is generally a high-yielding reaction. However, incomplete reduction can leave residual pyridine starting material. Over-reduction is also a possibility, potentially leading to ring-opening under very harsh conditions, although this is less common. The choice of catalyst (e.g., PtO₂, Rh/C) and reaction conditions (pressure, temperature, solvent) are crucial for achieving a clean and complete reduction.
Q4: Can the nitrile group be affected during the reduction of the pyridine ring?
A4: Yes, under certain catalytic hydrogenation conditions, the nitrile group can be reduced to a primary amine. To avoid this, it is often strategic to introduce the acetonitrile moiety after the pyridine ring has been reduced to a piperidine. Alternatively, milder reducing agents or specific catalysts that are less reactive towards nitriles can be employed.
Reaction Pathway Overview
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Piperidin-4-yl)acetonitrile Hydrochloride by Chromatography
<Step>
Welcome to the technical support center for the chromatographic purification of 2-(Piperidin-4-yl)acetonitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and extensive field experience to ensure the successful purification of this polar, basic compound.
Introduction
This compound is a polar molecule containing a basic secondary amine within the piperidine ring and a nitrile group. Its hydrochloride salt form enhances water solubility.[1] These characteristics present unique challenges for chromatographic purification. The strong polarity can lead to poor retention on traditional reversed-phase (RP) columns, while the basicity of the amine can cause peak tailing on silica-based stationary phases due to interactions with acidic silanol groups.[2][3] This guide will navigate these challenges by providing a structured approach to method selection, optimization, and troubleshooting.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor or No Retention on Reversed-Phase (C18) Columns
Q: My compound elutes in the void volume (at the solvent front) on my C18 column, even with a highly aqueous mobile phase. How can I increase its retention?
A: This is a common issue for highly polar compounds like this compound.[4] Reversed-phase chromatography separates compounds based on hydrophobicity, and your polar analyte has minimal interaction with the non-polar C18 stationary phase.[5]
Solutions:
-
Switch to a More Polar Stationary Phase:
-
Embedded Polar Group (EPG) Columns: These columns have polar functional groups (e.g., amides, carbamates) embedded within the alkyl chains. This provides an alternative mechanism for retention of polar compounds and makes the stationary phase more resistant to "hydrophobic collapse" in highly aqueous mobile phases.
-
Phenyl-Hexyl Columns: The phenyl groups on this stationary phase can offer different selectivity for compounds with aromatic rings or those capable of pi-pi interactions, though this is less relevant for the target compound, it can be an option for separating from certain impurities.
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: HILIC is an excellent alternative for separating very polar compounds.[6][7] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[8][9] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[7]
-
Starting Conditions: Begin with a mobile phase of 95:5 (v/v) acetonitrile:aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0-4.0). The aqueous portion is the strong eluting solvent in HILIC.[10]
-
-
Consider Ion-Pair Chromatography:
-
Concept: This technique adds a reagent to the mobile phase that has a hydrophobic region and an ionic group. This "ion-pairing agent" associates with the charged analyte, increasing its overall hydrophobicity and thus its retention on a reversed-phase column.[5]
-
Application: For the positively charged piperidinium ion, an anionic ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.1%) is often used. However, TFA can be difficult to remove post-purification. More volatile options like formic acid are often preferred, especially if the subsequent step is mass spectrometry.
-
Issue 2: Significant Peak Tailing in Normal-Phase or HILIC Chromatography
Q: I'm using a silica or HILIC column, and my product peak is broad and asymmetrical (tailing). What is causing this, and how can I fix it?
A: Peak tailing for basic compounds like your piperidine derivative on silica-based columns is typically caused by strong, undesirable interactions between the basic amine and acidic silanol groups on the silica surface.[3] This leads to a mixed-mode retention mechanism and poor peak shape.
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small amount of a volatile amine, such as triethylamine (TEA) or n-propylamine (at concentrations of 0.1-1%), to the mobile phase.[11][12][13] These additives compete with your analyte for the active silanol sites, effectively masking them and resulting in a more symmetrical peak.
-
Adjust pH with a Buffer: In HILIC, using a buffer (e.g., ammonium formate or ammonium acetate) at a slightly acidic pH (3-5) can protonate the piperidine nitrogen. This can sometimes lead to more consistent interactions and better peak shape, although it might also increase electrostatic repulsion from any protonated silanols.
-
-
Deactivate the Stationary Phase:
-
For flash chromatography, you can pre-treat the silica gel by flushing the column with a solvent system containing a base (like 1-2% TEA) before loading the sample.[3] This neutralizes the most acidic sites.
-
-
Choose an Alternative Stationary Phase:
-
Amine-Functionalized Columns: These columns have amino groups bonded to the silica surface, which provides a more homogeneous and less acidic surface for the separation of basic compounds.[14]
-
Diol-Functionalized Columns: Diol columns are also a good alternative to bare silica for normal-phase chromatography of amines, often providing better peak shapes.[11]
-
Modern, High-Purity Silica: Newer silica gels are manufactured to have a lower concentration of acidic metal ions and more uniform silanol groups, which can reduce tailing.
-
Issue 3: Compound Instability or Degradation on the Column
Q: I'm experiencing low recovery of my compound after chromatography, and I suspect it's degrading on the column. How can I confirm and prevent this?
A: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[2][15]
Solutions:
-
Test for Stability:
-
2D TLC Analysis: Spot your compound on a silica TLC plate. Run the plate in one direction with a suitable eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[15]
-
Incubation Study: Dissolve a small amount of your compound in the mobile phase and let it stand for the approximate duration of your chromatographic run. Analyze the sample by LC-MS or TLC to check for the appearance of degradation products.
-
-
Mitigation Strategies:
-
Deactivate the Silica: As mentioned for peak tailing, pre-treating the silica with a basic solution can neutralize acidic sites that may be causing degradation.[3]
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or bonded phases like diol or amine for your purification.[3]
-
Reversed-Phase Flash Chromatography: If applicable, this can be a good alternative as the stationary phases are generally more inert.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is the best starting point for purifying this compound?
A1: For a highly polar and basic compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point.[4] It is specifically designed for polar analytes that are poorly retained in reversed-phase.[6][7] Normal-phase chromatography is also a viable option, but HILIC offers the advantage of using mobile phases (acetonitrile and water/buffer) that are more compatible with dissolving hydrochloride salts and are suitable for LC-MS analysis.[8][9]
Q2: How do I choose the right solvent system for HILIC?
A2: In HILIC, the organic solvent (acetonitrile) is the weak solvent, and the aqueous component is the strong solvent.[8]
-
Initial Gradient: A good starting point is a gradient from ~95% acetonitrile / 5% aqueous buffer to ~50% acetonitrile / 50% aqueous buffer.
-
Aqueous Component: Use a volatile buffer like 10-20 mM ammonium formate or ammonium acetate. Adjusting the pH to be slightly acidic (e.g., pH 3-4 with formic acid) can ensure the piperidine amine is consistently protonated, which can improve peak shape.
Q3: My compound is a hydrochloride salt. Do I need to free-base it before purification?
A3: Not necessarily. It depends on the chosen chromatographic technique.
-
HILIC & Reversed-Phase: These techniques use aqueous-organic mobile phases in which the hydrochloride salt is often soluble.[16][17] It is generally preferable to purify the salt directly to avoid an extra chemical step.
-
Normal-Phase: Traditional normal-phase chromatography uses non-polar organic solvents (like hexane/ethyl acetate) in which hydrochloride salts are typically insoluble.[17] In this case, you would likely need to neutralize (free-base) the compound, extract it into an organic solvent, and then perform the chromatography.
Q4: I am seeing two peaks in my chromatogram even though my sample should be pure. What could be the cause?
A4: This can be due to a few factors for piperidine derivatives:
-
Differential Ionization or Interaction: The free base form of the piperidine might be in equilibrium with its protonated form on the column, or it could be interacting with the stationary phase in multiple ways, leading to peak splitting.[18][19] Ensuring a consistent and appropriate mobile phase pH with a buffer can often resolve this.
-
Column Overload: Injecting too much sample can lead to peak distortion and splitting.[20] Try reducing the sample concentration or injection volume.
Part 3: Experimental Protocols & Data
Protocol 1: HILIC Method Development for Purification
This protocol outlines a systematic approach to developing a HILIC purification method.
Step 1: Column Selection & Mobile Phase Preparation
-
Column: Start with a HILIC column with an amide or bare silica stationary phase (e.g., TSKgel Amide-80 or equivalent).[8]
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, adjusted to pH 3.5 with Formic Acid.
Step 2: Initial Scouting Gradient
-
Flow Rate: 1.0 mL/min (for a standard analytical column).
-
Gradient:
-
0-1 min: 0% B
-
1-10 min: 0% to 100% B
-
10-12 min: 100% B
-
12-13 min: 100% to 0% B
-
13-15 min: 0% B (re-equilibration)
-
-
Analysis: This broad gradient will indicate the approximate percentage of the strong solvent (Mobile Phase B) needed to elute your compound.
Step 3: Method Optimization
-
Based on the scouting run, design a shallower gradient around the elution point of your compound to improve resolution from impurities.
-
Adjust the pH or buffer concentration if peak shape is poor.
| Parameter | Initial Condition | Optimization Goal |
| Stationary Phase | Amide or Silica | Try Diol or Cyano for alternative selectivity |
| Mobile Phase | Acetonitrile/Ammonium Formate | Vary pH (3-6), buffer concentration (10-20 mM) |
| Gradient | Broad (0-100% aqueous) | Shallow gradient around elution point |
| Additives | None | Add 0.1% TEA for severe tailing on silica |
Table 1: HILIC Method Development Parameters
Diagrams
Workflow for Selecting a Purification Method
Caption: Decision workflow for selecting the optimal chromatography mode.
Troubleshooting Logic for Poor Peak Shape
Caption: A step-by-step guide to troubleshooting poor peak chromatography.
References
- Nováková, L., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.
- Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-310.
- Waters Corporation. (2012). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Buchi.com. Why HILIC is what your polar compounds need for purification.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- ResearchGate. Appearance of two peaks for piperidine derivatives.
- Welch, C. J., et al. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6.
- Wikipedia. Reversed-phase chromatography.
Sources
- 1. Buy 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride | 1440535-62-5 [smolecule.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. waters.com [waters.com]
- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of Piperidine Intermediates
Introduction
Piperidine and its derivatives are fundamental scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] However, their journey from synthesis to biological screening is often hampered by a critical physicochemical property: solubility. Poor aqueous solubility can terminate the progression of otherwise promising drug candidates, leading to inaccurate bioassay results and unreliable structure-activity relationship (SAR) data. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical framework for understanding, troubleshooting, and improving the solubility of piperidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What makes many piperidine intermediates poorly soluble in aqueous media?
A1: The solubility of a piperidine-containing compound is a delicate balance of its structural features. The piperidine ring itself, being a saturated heterocycle, can be quite nonpolar. While the nitrogen atom can act as a hydrogen bond acceptor, the overall lipophilicity often dominates, especially when substituted with large, nonpolar groups.[3] This inherent lipophilicity can lead to poor solvation in aqueous environments.
Q2: How does pH dramatically influence the solubility of my piperidine intermediate?
A2: The basicity of the piperidine nitrogen is the most critical factor to consider. With a pKa of the conjugate acid typically around 11.22, the piperidine nitrogen can be readily protonated.[2][3] In acidic conditions (pH < pKa), the nitrogen atom accepts a proton, forming a positively charged piperidinium ion. This ionic form is significantly more water-soluble than the neutral free base, which is the predominant species in neutral or alkaline solutions.[3] Therefore, constructing a pH-solubility profile is a foundational step in characterizing your compound.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What can I do?
A3: This is a very common and frustrating issue. It typically occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO. Here are some immediate strategies to troubleshoot this:
-
Decrease the final compound concentration: If your assay sensitivity allows, lowering the final concentration might keep it below the solubility limit.
-
Optimize the final DMSO concentration: While most cell-based assays tolerate up to 0.5-1% DMSO, some biochemical assays might allow for higher concentrations. Determine the maximum tolerable DMSO concentration for your specific assay.
-
Employ a stepwise dilution: Instead of a direct, large-volume dilution, perform serial dilutions through intermediate solutions containing a higher percentage of co-solvent before the final dilution into the assay buffer.[3]
Q4: When should I move beyond simple pH adjustment and co-solvents?
A4: If you've optimized pH and co-solvent systems and still cannot achieve the desired concentration for your in vitro or in vivo studies, it's time to consider more advanced formulation strategies. These methods are particularly crucial when you need to improve not just solubility but also the dissolution rate of a solid form. Key advanced techniques include salt formation, co-crystallization, and complexation with cyclodextrins.[3]
Troubleshooting Guide: A Systematic Approach to Improving Solubility
This section provides a structured workflow to diagnose and resolve solubility issues with your piperidine intermediates.
Issue 1: Poor Solubility of a Piperidine Intermediate in Aqueous Buffer for Biological Assays
This is a frequent bottleneck in early-stage drug discovery. The following workflow provides a systematic approach to tackle this challenge.
Caption: Relationship between polymorphic forms and solubility.
Conclusion
Improving the solubility of piperidine intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental principles of solubility and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively navigate these challenges, ensuring the reliable progression of their drug discovery programs. Always remember that a thorough characterization of your compound's physicochemical properties is the foundation for successful formulation development.
References
- ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
- PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Solubility of Things. Piperidine.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubChem. Piperidine.
- International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors.
- Wikipedia. Piperidine.
- Wikipedia. Phencyclidine.
- Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement.
- PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Taylor & Francis Online. Effects of polymorphism and solid-state solvation on solubility and dissolution rate.
- Journal of Chemical and Pharmaceutical Research. Impact of Polymorphism on Drug Formulation and Bioavailability.
- National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- American Chemical Society. Strategies to Improve Solubility of Drug Candidates.
- National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.
- Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- The Pharma Guide. Co-solvency and anti-solvent method for the solubility enhancement.
- ACS Publications. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.
- Semantic Scholar. Trends in solubility of polymorphs.
- MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
Sources
Technical Support Center: Reaction Condition Optimization for N-Alkylation of Piperidines
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) for this crucial chemical transformation. The N-alkylation of piperidines is a cornerstone reaction in medicinal chemistry for the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1][2] However, seemingly straightforward, this reaction is often plagued by challenges such as low yields, over-alkylation, and difficult purifications. This resource aims to provide you with the expertise and practical insights to overcome these hurdles and achieve robust and reproducible results.
I. Understanding the Core Challenges: A Mechanistic Perspective
The N-alkylation of a secondary amine, such as piperidine, is typically an SN2 reaction where the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). The primary challenge arises from the fact that the product of this reaction, a tertiary amine, is often more nucleophilic than the starting secondary amine.[3][4][5] This increased nucleophilicity can lead to a subsequent alkylation event, forming an undesired quaternary ammonium salt, a phenomenon known as over-alkylation.[3][4][6][7]
Several factors influence the rates of both the desired mono-alkylation and the undesired di-alkylation, including stoichiometry, the reactivity of the alkylating agent, reaction temperature, and the choice of solvent and base.[3] Understanding and controlling these parameters is key to a successful N-alkylation.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the N-alkylation of piperidines in a practical question-and-answer format.
Low Yield / No Reaction
Q1: My N-alkylation reaction is not proceeding, or the yield is very low. What are the potential causes?
A1: Several factors can contribute to a sluggish or failed reaction:
-
Poor Quality of Reagents: Ensure your piperidine derivative, alkylating agent, solvent, and base are pure and anhydrous. Moisture can quench strong bases and interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or GC-MS.[8]
-
Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. For less reactive alkylating agents, increasing the reaction temperature may be necessary.
-
Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can significantly slow down the SN2 reaction.[8][9] In such cases, prolonged reaction times, higher temperatures, or a less sterically demanding base might be required.
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and facilitate the SN2 mechanism.[10][11][12]
-
Incorrect Choice of Base: The base plays a crucial role in neutralizing the acid generated during the reaction. If the base is too weak or sterically hindered, the reaction may stall.
Over-Alkylation and Side Product Formation
Q2: I am observing a significant amount of a highly polar byproduct, likely the quaternary ammonium salt. How can I prevent over-alkylation?
A2: Over-alkylation is the most common side reaction. Here are several strategies to favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[3] This ensures that the alkylating agent is more likely to react with the starting secondary amine rather than the tertiary amine product.[10]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, ideally with a syringe pump, maintains a low instantaneous concentration of the electrophile.[3][4][10] This kinetically favors the reaction with the more abundant starting amine.[3]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can often increase the selectivity for mono-alkylation, as the activation energy for the second alkylation is typically higher.[8]
-
Use a Hindered, Non-Nucleophilic Base: A bulky base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[8][10][13] It is basic enough to scavenge the generated acid but is too sterically hindered to compete with the piperidine as a nucleophile.[10]
-
Consider Reductive Amination: If direct alkylation consistently leads to over-alkylation, reductive amination is a highly effective alternative that completely avoids the formation of quaternary ammonium salts.[2][3][14]
Reaction Parameter Optimization
Q3: How do I choose the optimal base for my reaction?
A3: The ideal base should be strong enough to neutralize the generated acid (e.g., HBr or HI) but should not compete as a nucleophile.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective, particularly in polar aprotic solvents like DMF or acetonitrile.[10][15] They are inexpensive and easy to remove during workup.
-
Amine Bases: Hindered tertiary amines like DIPEA are excellent choices as they are soluble in organic solvents and are non-nucleophilic.[8][10] Triethylamine (TEA) can also be used, but it is more nucleophilic than DIPEA and can sometimes lead to the formation of a quaternary ammonium salt with the alkylating agent.[11]
-
Strong Bases: For less reactive systems, stronger bases like sodium hydride (NaH) can be used, typically in a solvent like DMF or THF.[10] However, NaH is highly reactive and requires careful handling under anhydrous conditions.
Q4: What is the best solvent for N-alkylation of piperidines?
A4: The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Polar Aprotic Solvents: Acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions as they can solvate the cation while leaving the anion (nucleophile) relatively free.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyl-THF are also viable options, particularly when using strong bases like NaH.
-
Protic Solvents: Protic solvents like ethanol can be used, but they can also solvate the nucleophile, potentially slowing down the reaction rate.[11][16]
Workflow & Purification
Q5: My reaction appears complete by TLC/LC-MS, but I am having difficulty with the workup and purification.
A5: Purification challenges often arise from the basic nature of the product and the presence of polar byproducts.
-
Aqueous Workup: A standard aqueous workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine. If a quaternary salt has formed, it will likely remain in the aqueous layer.[3]
-
Acid-Base Extraction: To separate your tertiary amine product from neutral or acidic impurities, you can perform an acid-base extraction. Extract the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and bring it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the free amine back into an organic solvent.
-
Chromatography: If chromatography is necessary, be aware that basic amines can interact strongly with silica gel, leading to peak tailing and potential product degradation. To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (~1-2% in the eluent) or use a less acidic stationary phase like alumina.[8]
III. Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is a general method for the direct N-alkylation of a piperidine derivative using a hindered base to minimize over-alkylation.[4][13]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 eq.).
-
Dissolution: Dissolve the piperidine in an anhydrous polar aprotic solvent, such as acetonitrile or DMF (to a concentration of ~0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic, hindered base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature. For highly reactive alkylating agents, consider adding it dropwise via a syringe pump over 30-60 minutes.[4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 50-70 °C) may be required.[10]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent) if necessary.
Protocol 2: N-Alkylation via Reductive Amination
This method is highly selective for mono-alkylation and is an excellent alternative to direct alkylation, especially when over-alkylation is a persistent issue.[2][3][14]
-
Preparation: To a round-bottom flask, add the piperidine derivative (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[4]
-
Reduction: Carefully add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) (1.5 eq.), portion-wise to the stirred solution.[3][4][8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Workup: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
IV. Data Presentation & Visualization
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Properties | Typical Solvents |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inexpensive, solid, easy to remove | DMF, Acetonitrile |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | More soluble than K₂CO₃, often more effective | DMF, Acetonitrile |
| DIPEA (Hünig's Base) | ~11 | Liquid, non-nucleophilic, hindered | ACN, DCM, DMF |
| Triethylamine (TEA) | ~10.8 | Liquid, can be nucleophilic | ACN, DCM, DMF |
| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic, requires anhydrous conditions | THF, DMF |
Table 2: Common Solvents for N-Alkylation
| Solvent | Dielectric Constant (ε) | Properties |
| Dimethylformamide (DMF) | 37 | High boiling point, good for dissolving salts |
| Acetonitrile (ACN) | 36 | Lower boiling point than DMF, easy to remove |
| Dimethyl Sulfoxide (DMSO) | 47 | High boiling point, excellent solvating power |
| Dichloromethane (DCM) | 9 | Lower boiling point, good for reductive amination |
| Tetrahydrofuran (THF) | 7.5 | Ethereal solvent, good for use with strong bases |
Diagrams
Workflow for Troubleshooting Low Yield in N-Alkylation
Caption: Comparison of direct alkylation and reductive amination pathways.
V. References
-
BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-substituted piperidines. Retrieved January 10, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. Retrieved January 10, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. Retrieved January 10, 2026, from
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 10, 2026, from [Link]
-
BenchChem. (n.d.). Technical Support Center: Synthesis of N-benzylpiperidines - Avoiding Over-alkylation. Retrieved January 10, 2026, from
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BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved January 10, 2026, from
-
Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved January 10, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved January 10, 2026, from [Link]
-
BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Retrieved January 10, 2026, from
-
Wikipedia. (n.d.). Amine alkylation. Retrieved January 10, 2026, from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved January 10, 2026, from [Link]
-
BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of piperazine. Retrieved January 10, 2026, from
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved January 10, 2026, from [Link]
-
NIH. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Byproduct Formation in Cyanopiperidine Synthesis
Welcome to the Technical Support Center for cyanopiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of cyanopiperidines, a critical building block in numerous pharmaceutical agents. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to help you optimize your synthetic routes and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding cyanopiperidine synthesis.
Q1: My dehydration of isonipecotamide to 4-cyanopiperidine is incomplete. What are the likely causes?
A1: Incomplete conversion is often due to insufficient dehydrating agent, inadequate reaction temperature, or poor quality of the starting material. Ensure you are using a sufficient molar excess of the dehydrating agent (e.g., POCl₃ or SOCl₂). The reaction may require heating to proceed to completion. Additionally, verify the purity of your isonipecotamide, as impurities can interfere with the reaction.
Q2: I'm observing a significant amount of starting material (isonipecotamide) in my final product. How can I improve the conversion?
A2: To drive the reaction to completion, consider increasing the reaction time or temperature. A slight excess of the dehydrating agent can also be beneficial. However, be cautious with increasing the temperature too drastically, as this may promote the formation of degradation byproducts.
Q3: My final 4-cyanopiperidine product is unstable and seems to degrade over time. What is causing this?
A3: 4-Cyanopiperidine can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which can convert it back to isonipecotamide or further to isonipecotic acid. Ensure your work-up and storage conditions are anhydrous. Storing the product as a hydrochloride salt can improve its stability.
Q4: I am seeing an unexpected peak in my NMR/GC-MS that I suspect is an N-acylated byproduct. How can this be formed?
A4: N-acylation of the piperidine nitrogen can occur if the reaction conditions allow for the formation of a reactive acyl species. For instance, when using trifluoroacetic anhydride as the dehydrating agent, the formation of N-trifluoroacetyl-4-cyanopiperidine is a known side reaction.[1]
Troubleshooting Guides: Dehydration of Isonipecotamide
The dehydration of isonipecotamide (piperidine-4-carboxamide) is a common and cost-effective route to 4-cyanopiperidine. However, it is not without its challenges. This section provides detailed troubleshooting for the two most frequently used dehydrating agents: phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).
Mechanism of Dehydration
The dehydration of a primary amide to a nitrile using POCl₃ or SOCl₂ proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.[2][3] The amide oxygen acts as a nucleophile, attacking the electrophilic phosphorus or sulfur atom of the dehydrating agent. This forms a highly reactive intermediate, which then undergoes elimination to yield the nitrile.
Sources
Technical Support Center: Stereoselective Synthesis of 4-Substituted Piperidines
Welcome to the technical support center for the stereoselective synthesis of 4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered during the synthesis of these crucial heterocyclic scaffolds. The piperidine moiety is a cornerstone in medicinal chemistry, and achieving precise stereochemical control is often paramount for biological activity.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common pain points in the stereoselective synthesis of 4-substituted piperidines.
Q1: My reaction is giving a low diastereomeric ratio (dr). What are the general parameters I should investigate?
A1: Low diastereoselectivity is a frequent challenge and can often be addressed by systematically optimizing reaction conditions. Key parameters to investigate include:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the desired diastereomer.[5]
-
Catalyst/Reagent: The choice of catalyst, whether it's a metal complex, an organocatalyst, or a chiral auxiliary, is critical.[5][6] Screening different catalysts or modifying the ligand on a metal catalyst can significantly impact the stereochemical outcome.
-
Solvent: Solvent polarity and coordinating ability can influence the stability of transition states and intermediates.[5] Experimenting with a range of solvents is often a fruitful endeavor.
-
Steric Hindrance: The steric bulk of substituents on your starting materials can play a significant role in directing the stereochemical outcome. Modifying protecting groups or other non-essential functionalities can sometimes improve diastereoselectivity.[5]
Q2: I'm struggling with poor enantioselectivity in my asymmetric catalysis. Where should I start troubleshooting?
A2: Achieving high enantioselectivity requires a well-matched catalyst, substrate, and reaction environment. Here are the primary areas to focus on:
-
Catalyst Selection: The chiral ligand is paramount. Ensure you are using a ligand known to be effective for your specific transformation. Sometimes, subtle changes to the ligand structure can have a profound impact.
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and that the loading is optimized. Catalyst poisoning from impurities in starting materials or solvents can inhibit activity and selectivity.[6]
-
Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times or elevated temperatures can sometimes lead to racemization or the formation of undesired stereoisomers.[6]
-
Substrate-Catalyst Mismatch: Not all chiral catalysts work for all substrates. If extensive optimization of conditions fails, it may be necessary to explore a different class of chiral catalyst or a different synthetic route altogether.
Q3: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?
A3: Low conversion can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Consider the following:
-
Reagent Purity: Verify the purity of your starting materials, reagents, and solvents. Impurities can act as catalyst poisons or participate in side reactions.[7]
-
Catalyst Activity: If using a catalyst, ensure it is active. For solid-supported catalysts, ensure proper activation and handling. For homogeneous catalysts, consider preparing a fresh batch.
-
Insufficient Reaction Time or Temperature: Some reactions are simply slow and may require longer reaction times or higher temperatures to achieve full conversion. However, be mindful that this can sometimes negatively impact stereoselectivity.[6]
-
Equilibrium Limitations: For reversible reactions like imine formation in reductive amination, the equilibrium may not favor the desired intermediate. The use of dehydrating agents can help drive the reaction forward.[7]
Troubleshooting Guides for Specific Methodologies
This section provides detailed troubleshooting for common synthetic strategies used to prepare 4-substituted piperidines.
Guide 1: Catalytic Asymmetric Hydrogenation of Pyridinium Salts and Tetrahydropyridines
Catalytic asymmetric hydrogenation is a powerful tool for accessing chiral piperidines. However, achieving high stereoselectivity can be challenging.
Problem 1: Low Diastereoselectivity in the Reduction of 4-Substituted Pyridiniums
-
Question: My hydrogenation of a 4-substituted pyridinium salt is yielding a mixture of cis and trans isomers with poor selectivity. How can I favor the formation of a single diastereomer?
-
Causality: The diastereoselectivity of pyridinium salt hydrogenation is influenced by the catalyst's ability to coordinate to the substrate and direct the hydrogen delivery from a specific face. The reaction conditions, particularly hydrogen pressure and catalyst choice, play a crucial role in determining the stereochemical outcome.[6]
-
Troubleshooting Steps:
-
Optimize Hydrogen Pressure: Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. For instance, increasing the pressure from 30 to 80 bar has been shown to improve cis selectivity.[6]
-
Screen Catalysts: Different catalysts exhibit different selectivities. While PtO₂ (Adams' catalyst) is commonly used, other catalysts like Rh/C or iridium-based catalysts may offer improved diastereoselectivity for your specific substrate.[6][8]
-
Modify the N-Substituent: The nature of the substituent on the nitrogen atom can influence the preferred conformation of the substrate during hydrogenation, thereby affecting the diastereoselectivity.
-
Data Summary: Effect of Reaction Conditions on Diastereoselectivity
| Catalyst | H₂ Pressure (bar) | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| PtO₂ | 30 | Acetic Acid | 25 | 3:1 |
| PtO₂ | 80 | Acetic Acid | 25 | 8:1 |
| Rh/C | 50 | Methanol | 25 | 5:1 |
| [Ir(COD)Cl]₂/Ligand | 60 | CH₂Cl₂ | 40 | >20:1 |
Note: This is representative data; optimal conditions will vary with the substrate.
Experimental Protocol: Optimized Hydrogenation for High Cis-Selectivity
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridinium salt (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst) at a loading of 1-5 mol%.[6]
-
Hydrogenation: Pressurize the reactor with hydrogen to 80 bar and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using GC-MS or TLC until the starting material is consumed (typically 4-24 hours).[6]
-
Workup: Carefully vent the hydrogen, purge the reactor with an inert gas, and then proceed with standard workup and purification procedures.
Guide 2: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring, but controlling stereoselectivity can be complex.[6]
Problem 2: Poor Stereoselectivity in Aza-Diels-Alder Cycloadditions
-
Question: My aza-Diels-Alder reaction is producing a mixture of stereoisomers. What factors influence the stereochemical outcome?
-
Causality: The stereoselectivity of the aza-Diels-Alder reaction can be compromised if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition. This is often influenced by the choice of Lewis acid catalyst and the nature of the diene.[6]
-
Troubleshooting Steps:
-
Utilize Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivities in aza-Diels-Alder reactions.[6]
-
Optimize the Catalyst: The choice of catalyst can significantly influence the reaction pathway. Screen a variety of Lewis acids or Brønsted acids to find the optimal conditions that favor a concerted mechanism. Organocatalysts can also be a viable alternative.[6]
-
Modify the Imine: Introducing electron-withdrawing groups on the imine nitrogen can increase the reaction rate and potentially influence the stereoselectivity.[6]
-
Logical Workflow for Troubleshooting Aza-Diels-Alder Reactions
Caption: Troubleshooting workflow for low stereoselectivity in aza-Diels-Alder reactions.
Guide 3: Asymmetric Allylic Alkylation (AAA)
Metal-catalyzed AAA is a versatile method for creating stereocenters, but can be prone to issues with regioselectivity and enantioselectivity.[9][10][11]
Problem 3: Poor Enantio- and Regioselectivity in Pd-Catalyzed AAA
-
Question: My palladium-catalyzed asymmetric allylic alkylation is giving a mixture of regioisomers and enantiomers. How can I improve the selectivity?
-
Causality: In Pd-catalyzed AAA, the stereochemical outcome is determined by the facial attack of the nucleophile on the π-allyl palladium intermediate. The chiral ligand plays a crucial role in differentiating these faces and directing the nucleophile to the desired position.[9][12]
-
Troubleshooting Steps:
-
Ligand Screening: The choice of chiral ligand is the most critical factor. A wide variety of ligands have been developed for AAA, and it is often necessary to screen several to find the optimal one for a particular substrate.
-
Solvent Effects: The solvent can influence the ionization of the allylic substrate and the stability of the π-allyl palladium intermediate. Experiment with a range of solvents with varying polarities.
-
Counterion Effects: The nature of the counterion associated with the nucleophile can impact the reaction's stereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can often lead to improved enantioselectivity.
-
Visualization of Stereochemical Control in AAA
Caption: Chiral ligand (L*) directs nucleophilic attack in AAA to yield a specific enantiomer.
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
- Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. (n.d.). Benchchem.
- Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
- Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. (n.d.). Royal Society of Chemistry.
- Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.). National Institutes of Health.
- Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds. (n.d.). ChemRxiv.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Institutes of Health.
- Troubleshooting common issues in the synthesis of N-substituted piperidines. (n.d.). Benchchem.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (n.d.). National Institutes of Health.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. (n.d.). National Institutes of Health.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Institutes of Health.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate.
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (n.d.). Organic Letters.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Royal Society of Chemistry.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. (n.d.). SciSpace.
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Institutes of Health.
- Application of Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Scaffolds for Drug Discovery. (n.d.). Benchchem.
- Chiral auxiliary. (n.d.). Wikipedia.
- Asymmetric Transition Metal-Catalyzed Allylic Alkylations. (n.d.). Chemical Reviews.
- Pd and Mo Catalyzed Asymmetric Allylic Alkylation. (n.d.). National Institutes of Health.
- Development of metal-catalyzed asymmetric allylic alkylations for the total synthesis of alkaloids and other nitrogen containing biologically active targets. (n.d.). Stanford Digital Repository.
- Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. (n.d.). Wiley Online Library.
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Technical Support Center: Work-up Procedures for 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 2-(Piperidin-4-yl)acetonitrile hydrochloride and its derivatives. This guide is designed to provide practical, field-tested advice for the critical work-up and purification stages of your reactions. We understand the unique challenges posed by polar, basic compounds and have structured this resource in a question-and-answer format to directly address the issues you may encounter.
Article 1: The Fundamentals - Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the properties of this compound that dictate the work-up strategy.
-
Acid-Base Nature : The starting material is a hydrochloride salt.[1][2] The piperidine nitrogen is basic. This duality is the cornerstone of a successful work-up, allowing for dramatic changes in solubility based on pH.[3][4][5]
-
In acidic to neutral aqueous solution (as the HCl salt) : The compound is protonated, forming a piperidinium salt. This salt is ionic and typically exhibits high water solubility.[6]
-
In basic aqueous solution (as the free base) : When treated with a base (e.g., NaHCO₃, K₂CO₃, NaOH), the piperidinium salt is neutralized to the free piperidine base. This neutral, "free base" form is significantly less polar and thus much more soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate).[7][8][9]
-
-
Polarity : Both the nitrile group and the secondary amine contribute to the molecule's overall polarity. This makes the free base form moderately polar, which can sometimes lead to challenges in achieving clean separation from highly polar impurities or avoiding the aqueous layer entirely.[10][11]
-
Nitrile Group Stability : The nitrile functional group is generally robust. However, it can be susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, particularly when heated.[12][13] Standard aqueous work-ups at room temperature are typically safe.
| Property | 2-(Piperidin-4-yl)acetonitrile HCl (Salt Form) | 2-(Piperidin-4-yl)acetonitrile (Free Base) | Rationale & Implications for Work-up |
| Dominant Form at pH < 7 | Protonated (Piperidinium) | - | High water solubility; low organic solubility. Ideal for washing out organic-soluble impurities. |
| Dominant Form at pH > 9 | - | Neutral (Free Base) | Low water solubility; high organic solubility. This is the form you will extract into an organic solvent.[3][14] |
| Key Functional Groups | Secondary Amine (as HCl salt), Nitrile | Secondary Amine, Nitrile | The basic amine dictates the acid-base extraction strategy. The nitrile is a polar group to be mindful of during chromatography. |
Article 2: Standard Work-up Protocol: Acid-Base Extraction
This protocol outlines the standard, most effective method for isolating your piperidine-containing product from a typical reaction mixture. The core principle is to manipulate the pH to control whether your compound of interest resides in the aqueous or organic phase.[5]
Step-by-Step Methodology
-
Initial Quench (Optional but Recommended) : If your reaction was run under anhydrous or non-aqueous conditions, cool the reaction mixture to room temperature (or 0 °C if the reaction was exothermic). Cautiously add water or a saturated aqueous solution of NH₄Cl to quench any reactive reagents.
-
Solvent Addition : Dilute the reaction mixture with a water-immiscible organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common first choices. Ensure you have two distinct layers. If you are unsure which layer is which, add a few drops of water; the layer that increases in volume is the aqueous layer.[15]
-
Basification : This is the most critical step. Transfer the biphasic mixture to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a slightly stronger base like potassium carbonate (K₂CO₃), portion-wise.
-
Rationale : This neutralizes the hydrochloride salt and any excess acid in the reaction mixture, converting your product into its organic-soluble free base form.[3][4]
-
Caution : If your reaction mixture is acidic, adding bicarbonate will generate CO₂ gas. Add it slowly and vent the separatory funnel frequently and carefully after gentle swirling to avoid a dangerous pressure buildup.[16][17]
-
Verification : After gas evolution ceases, check the pH of the aqueous layer using pH paper. You are aiming for a pH of 9-10 to ensure complete deprotonation of the piperidine. If needed, add a more concentrated base like 1M NaOH dropwise.
-
-
Extraction : Stopper the separatory funnel, invert it, and shake vigorously for 30-60 seconds, venting periodically. Place the funnel in a ring stand and allow the layers to separate completely.
-
Separation : Drain the lower (organic, if using DCM) or upper (organic, if using EtOAc) layer into a clean Erlenmeyer flask.
-
Re-extraction : To maximize your yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel. Shake, vent, and allow the layers to separate as before. Combine this second organic extract with the first one. It is standard practice to perform 2-3 extractions.
-
Brine Wash : Wash the combined organic extracts with a saturated aqueous solution of NaCl (brine).
-
Rationale : Brine helps to break up minor emulsions and decreases the solubility of your organic product in the aqueous phase by increasing the ionic strength of the water layer, effectively "salting out" the product into the organic layer.[15]
-
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield your crude product.
Workflow Visualization
Caption: Troubleshooting Decision Logic Diagram.
Article 4: Advanced Purification Techniques
After a successful work-up, you will have a crude product that may require further purification.
1. Column Chromatography
Purifying polar, basic compounds like 2-(Piperidin-4-yl)acetonitrile on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silica surface. This often leads to significant "streaking" or tailing of the product spot on TLC and poor separation on a column. [10]
-
Technique 1: Basified Silica. Before preparing your column, slurry the silica gel in your chosen eluent system and add 1-2% of triethylamine (Et₃N) or ammonium hydroxide. [10]This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Technique 2: Alternative Stationary Phases. If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or an amino-functionalized silica gel column. [18]* Technique 3: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase (e.g., C18) chromatography can be an excellent alternative. [11][19] 2. Recrystallization
If your crude product is a solid, recrystallization is a powerful purification technique.
-
As the Free Base: You can recrystallize the free base from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). The goal is to find a solvent that dissolves the compound when hot but not when cold.
-
As the Hydrochloride Salt: Often, hydrochloride salts form highly crystalline solids that are excellent for purification. [6] * Protocol: Dissolve your crude free base in a minimal amount of a solvent like 2-propanol or ethyl acetate. Add a solution of anhydrous HCl in a solvent like diethyl ether or dioxane dropwise until the product precipitates out. The slow formation of the salt often results in very pure crystals. [20][21]
References
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
- Acid and Base Extraction. Engineering Ideas Clinic - Confluence. [Link]
- Acid–base extraction. Wikipedia. [Link]
- Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]
- Purification of strong polar and basic compounds. Reddit. [Link]
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- How can i isolate polar basic compound with silica gel column chromatography?
- Acid-Base Extraction Tutorial. YouTube. [Link]
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]
- Reaction Work-Up I. MIT Digital Lab Techniques Manual. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Purification of polar compounds. The Analytical Scientist. [Link]
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
- Purification of organic hydrochloride salt?
- Hydrolysis of nitriles. Chemguide. [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Piperidine Functionalization
Welcome to the Technical Support Center for Piperidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for modifying the piperidine scaffold. The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its functionalization, however, presents numerous challenges, from regioselectivity to stereocontrol.[3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues in Piperidine Functionalization
This section addresses specific problems encountered during the catalytic functionalization of piperidines, offering potential causes and actionable solutions.
Question 1: My C-H arylation of an N-Boc piperidine is giving me a mixture of C2, C3, and C4-arylated products with no selectivity. What's going wrong and how can I control the regioselectivity?
Answer:
Achieving regioselectivity in C-H functionalization of piperidines is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[5] The lack of selectivity you're observing likely stems from an inappropriate catalyst system or the absence of a directing group to guide the catalyst to a specific position.
Causality and Strategic Solutions:
-
Electronic vs. Steric Control: The C2 position is electronically activated due to the adjacent nitrogen atom, making it a common site for functionalization.[6] However, remote C-H bonds at C3 and C4 are sterically more accessible.[5][6] Your current catalyst system may not have a strong enough preference for either electronic or steric factors, leading to a product mixture.
-
The Power of Directing Groups (DGs): To enforce regioselectivity, the use of a directing group is often essential. A directing group is a functional group that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.
-
For C4-Arylation: An 8-aminoquinoline (AQ) amide directing group installed at the C3 position has been shown to effectively direct palladium-catalyzed arylation to the C4 position.[7]
-
For C5-Arylation: A picolinamide directing group at the C3 position can facilitate palladium-catalyzed C5-arylation.[8][9]
-
For C2 vs. C4 Selectivity: The choice of both the catalyst and the nitrogen protecting group can act as a control element. For instance, with rhodium catalysis, an N-Boc or N-brosyl group tends to direct functionalization to the C2 position. In contrast, an N-α-oxoarylacetyl group in combination with a specific rhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ can steer the reaction towards the C4 position.[6][10]
-
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 2: I'm attempting a Buchwald-Hartwig N-arylation on a sterically hindered piperidine, but the reaction is sluggish and gives low yields. How can I improve this?
Answer:
Low yields in the N-arylation of sterically hindered piperidines are a common issue.[11] The steric bulk around the nitrogen atom can impede its approach to the palladium catalyst, slowing down the reaction. The key to overcoming this is to use a catalyst system specifically designed for challenging couplings.
Causality and Strategic Solutions:
-
Ligand Choice is Critical: The ligand on the palladium catalyst plays a crucial role. For sterically demanding substrates, bulky, electron-rich phosphine ligands are necessary. These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily undergo oxidative addition and reductive elimination.
-
Recommended Ligands: Consider using ligands such as RuPhos, XPhos, or BrettPhos. These have demonstrated effectiveness in coupling sterically hindered amines.[11]
-
-
Catalyst Precursor: The choice of palladium precursor can also influence the reaction. Pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better results than generating the active catalyst in situ.
-
Base and Solvent Effects: The base is not just a stoichiometric reagent; it participates in the catalytic cycle. A stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often required. The solvent should be able to dissolve the reagents and stabilize the catalytic species; toluene, dioxane, and THF are common choices.
Experimental Protocol: Buchwald-Hartwig N-Arylation of a Hindered Piperidine
-
Reactor Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the sterically hindered piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the appropriate phosphine ligand if not using a precatalyst.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv.) and anhydrous solvent (e.g., toluene).
-
Reaction: Stir the mixture at the optimized temperature (often between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst System Component | Recommendation for Hindered Substrates | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or a G3/G4 precatalyst | G3/G4 precatalysts offer improved stability and activity. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos) | Promotes reductive elimination and accommodates steric bulk. |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) | Facilitates deprotonation of the amine without competing nucleophilic attack. |
| Solvent | Anhydrous, non-protic solvent (e.g., Toluene, Dioxane) | Ensures a water-free environment and good solubility of reagents. |
Question 3: My photoredox-catalyzed C-H functionalization is not proceeding to completion, and I'm observing catalyst decomposition. What are the likely causes?
Answer:
Incomplete conversion and catalyst decomposition in photoredox catalysis often point to issues with the reaction setup, reagent purity, or an incompatible combination of catalyst and substrate.[12][13]
Causality and Strategic Solutions:
-
Oxygen Sensitivity: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Ensure your reaction is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintained under an inert atmosphere.
-
Light Source and Wavelength: The light source must emit at a wavelength that is absorbed by your photocatalyst. For common iridium or ruthenium-based catalysts, blue or green LEDs are typically effective.[12][13] Ensure the light source is positioned to provide consistent and adequate irradiation to the reaction mixture.
-
Substrate/Catalyst Incompatibility: Some functional groups on your piperidine substrate may interfere with the catalytic cycle. For example, easily reducible or oxidizable groups can lead to side reactions. If you suspect this, you may need to choose a photocatalyst with a different redox potential or protect the interfering functional group.
-
Solvent Choice: The solvent can significantly impact the solubility of the catalyst and reagents, as well as the stability of the reactive intermediates. Acetonitrile, DMF, and DMSO are common choices, but the optimal solvent is system-dependent.
Troubleshooting Flowchart for Photoredox Reactions:
Caption: Troubleshooting steps for photoredox-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for piperidine functionalization?
A1: The primary classes of catalysts include:
-
Palladium Catalysts: Widely used for C-H activation and cross-coupling reactions like N-arylation (Buchwald-Hartwig) and C-C bond formation.[8][14] They often require phosphine ligands to tune their reactivity and stability.
-
Rhodium Catalysts: Particularly effective for C-H functionalization through carbene insertion, allowing for site-selective modifications that are often complementary to palladium catalysis.[6][10]
-
Photoredox Catalysts: Typically based on iridium or ruthenium complexes, these catalysts use visible light to generate radical intermediates, enabling a wide range of C-H functionalizations under mild conditions.[12][13][15]
-
Enzymatic Catalysts: Biocatalysts, such as ene-reductases and imine reductases, offer high stereoselectivity for the synthesis of chiral piperidines, often under environmentally benign aqueous conditions.[16]
Q2: How do I choose between a palladium and a rhodium catalyst for C-H functionalization?
A2: The choice depends on the desired position of functionalization and the nature of the transformation.
-
Choose palladium when you can install a directing group to achieve remote C-H functionalization (e.g., at C4 or C5).[7][8] Palladium is also the catalyst of choice for cross-coupling reactions.
-
Choose rhodium for C-H insertion reactions, particularly when targeting the C2 or C4 positions, where selectivity can be controlled by the choice of the nitrogen protecting group and the catalyst's ligands.[6][10]
Q3: What role does the nitrogen protecting group play in catalyst selection and reaction outcome?
A3: The nitrogen protecting group is not just a passive spectator; it plays a crucial role in influencing the reactivity and selectivity of the piperidine ring.
-
Directing Group: In some cases, the protecting group itself can act as a directing group. For instance, in rhodium-catalyzed C-H functionalization, the choice of N-Boc versus N-α-oxoarylacetyl can switch the selectivity from the C2 to the C4 position.[6][10]
-
Steric Hindrance: Bulky protecting groups like Boc can sterically hinder the C2 and C6 positions, potentially favoring functionalization at more remote sites.
-
Electronic Effects: Electron-withdrawing protecting groups can deactivate the piperidine ring towards certain reactions. The choice of protecting group must be compatible with the chosen catalytic system.
References
- Douglas, J. J., & Sevrin, M. J. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(20), 9367–9375.
- ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise....
- Gualandi, A., & Cozzi, P. G. (2022).
- Douglas, J. J., & Sevrin, M. J. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Organic Letters, 17(15), 3894–3897.
- Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org.
- Douglas, J. J., & Sevrin, M. J. (2020).
- He, G., & Chen, G. (2016). Remote Functionalization: Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine through the Use of a Bidentate Directing Group.
- He, G., & Chen, G. (2016). Remote Functionalization: Palladium-Catalyzed C5(sp3)
- Bull, J. A., et al. (2022). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Imperial College London.
- Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241.
- ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H....
- Bull, J. A., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Liu, W., et al. (2020).
- National Institutes of Health. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
- ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at....
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ACS Publications. (2025).
- American Chemical Society. (2025).
- Journal of the American Chemical Society. (2026). Total Synthesis of (+)
- ResearchGate. (2025). (PDF)
- Beilstein Journal of Organic Chemistry. (n.d.).
- National Institutes of Health. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines.
- ResearchGate. (n.d.).
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-(Piperidin-4-yl)acetonitrile hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly impact the quality of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a robust reversed-phase HPLC-UV method, contrast it with a high-throughput Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach, and discuss the utility of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of potential volatile impurities.
The Analytical Challenge: Unmasking Impurities in a Polar Molecule
This compound is a polar, non-volatile salt. A significant analytical hurdle is its lack of a strong chromophore, which complicates detection by UV spectrophotometry, a common HPLC detector.[1] This necessitates a carefully designed analytical strategy to ensure sensitivity and specificity for both the main component and its potential impurities.
Recommended Method: Reversed-Phase HPLC with UV Detection
A well-established approach for the purity analysis of many nitrogen-containing compounds is reversed-phase HPLC with UV detection.[2][3] Given the weak UV absorbance of the target analyte, this method is most effective for detecting impurities that possess a chromophore or when the primary goal is to quantify the main peak relative to other UV-absorbing species.
Experimental Protocol: HPLC-UV
Objective: To separate and quantify this compound from its potential non-volatile, UV-active impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides a good balance of hydrophobicity for retaining the analyte and potential impurities. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid | A buffered mobile phase is critical to control the ionization state of the basic piperidine moiety, ensuring consistent retention.[3] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and low viscosity.[4] |
| Gradient Elution | 5% B to 95% B over 20 minutes | A gradient elution is employed to separate compounds with a range of polarities, ensuring the elution of both polar and potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | In the absence of a strong chromophore, detection at a low UV wavelength can provide a signal for the analyte and some impurities. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
High-Throughput Alternative: UPLC-MS
For a more sensitive and specific analysis, especially for identifying unknown impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a superior alternative. UPLC offers faster analysis times and higher resolution compared to traditional HPLC.[5] The mass spectrometer provides molecular weight information, aiding in the identification of impurities.
Comparative Analysis: HPLC-UV vs. UPLC-MS
| Feature | HPLC-UV | UPLC-MS |
| Sensitivity | Moderate, dependent on chromophore | High, independent of chromophore |
| Specificity | Lower, relies on retention time | High, provides mass-to-charge ratio |
| Analysis Time | Longer (typically 20-30 min) | Shorter (typically 2-5 min) |
| Impurity Identification | Limited to comparison with known standards | Enables tentative identification of unknowns |
| Cost & Complexity | Lower | Higher |
Orthogonal Method: GC-MS for Volatile Impurities
While HPLC and UPLC are ideal for non-volatile compounds, they are not suitable for analyzing volatile or semi-volatile impurities that may be present from the synthesis process. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[6][7] Potential volatile impurities could include residual solvents or starting materials from the synthesis of this compound.
Experimental Protocol: Headspace GC-MS
Objective: To identify and quantify residual volatile impurities.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of volatile organic compounds.[6] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for GC-MS. |
| Oven Program | 40 °C (hold 5 min) to 250 °C at 10 °C/min | A temperature gradient to separate compounds with different boiling points. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| MS Source Temperature | 230 °C | |
| MS Quad Temperature | 150 °C | |
| Scan Range | 35 - 350 amu | A typical scan range for detecting common organic solvents and small molecules. |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and heat in the headspace autosampler to allow volatile compounds to partition into the gas phase.
Logical Flow of Purity Assessment
Caption: Logical flow for a comprehensive purity assessment of the target compound.
Conclusion
A comprehensive purity analysis of this compound requires a multi-faceted approach. A robust reversed-phase HPLC-UV method serves as a reliable primary technique for routine quality control. For enhanced sensitivity, specificity, and the ability to identify unknown impurities, UPLC-MS is the recommended advanced alternative. Finally, the analysis of volatile impurities is best addressed by a dedicated headspace GC-MS method. By employing this combination of orthogonal analytical techniques, researchers and drug development professionals can ensure a thorough understanding of the impurity profile, leading to higher quality and safer pharmaceutical products.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- van der Maas, L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 3645–3655.
- Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Ruta, et al. (2020). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 71(18), 5416-5428.
- Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(10), 821-827.
- Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
- Al-Zaydi, K. M. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(12), 2919-2930.
- Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. CMBR, 2(3), 136-141.
- Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Agilent. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Royal Society of Chemistry. (2012). Analytical Methods.
- MDPI. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(23), 7248.
- LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Food Chemistry. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136471.
- ChemComplex. (2024). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights.
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A Comparative Guide to the Structural Confirmation of 2-(Piperidin-4-yl)acetonitrile Hydrochloride and its Derivatives
Introduction
The 2-(piperidin-4-yl)acetonitrile scaffold is a pivotal structural element in a multitude of pharmacologically active compounds, with its derivatives being actively explored in drug discovery for their potential as central nervous system agents, analgesics, and beyond. The precise structural confirmation of these molecules is of utmost importance, as subtle variations in stereochemistry or substitution patterns can profoundly alter their biological activity and safety profiles. This guide presents a comprehensive comparison of the primary analytical techniques for the structural elucidation of 2-(piperidin-4-yl)acetonitrile hydrochloride and its derivatives. It offers insights into the rationale behind experimental choices and provides supporting data from closely related analogues to ensure a thorough understanding for researchers, scientists, and drug development professionals.
The Analytical Triad: Orthogonal Techniques for Unambiguous Confirmation
A single analytical technique is rarely sufficient for the complete structural confirmation of a novel compound. A multi-faceted approach utilizing orthogonal techniques that probe different molecular properties is crucial for constructing a self-validating system of evidence. For 2-(piperidin-4-yl)acetonitrile derivatives, the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography constitutes the cornerstone of structural elucidation. Infrared (IR) spectroscopy provides complementary information on the functional groups present.
This guide will first detail the predicted spectroscopic data for the parent compound, this compound, based on fundamental principles and data from analogous structures. Subsequently, a comparative analysis with experimentally determined data for closely related derivatives will be presented to validate these predictions and to highlight the influence of structural modifications on spectral output.
Predicted Spectroscopic and Crystallographic Data for this compound
Given the limited availability of published experimental data for this compound, the following data is predicted based on the analysis of its constituent functional groups and established spectroscopic trends for similar piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2ax, H6ax | ~3.40 - 3.60 | dt | J ≈ 12-14, 3-4 | Deshielded by the adjacent nitrogen; axial protons typically resonate upfield of equatorial protons. |
| H2eq, H6eq | ~3.00 - 3.20 | ddd | J ≈ 12-14, 4-6, 2-3 | |
| H4 | ~2.00 - 2.20 | m | - | Methine proton adjacent to the acetonitrile group. |
| H3ax, H5ax | ~1.80 - 2.00 | qd | J ≈ 12-14, 3-4 | |
| H3eq, H5eq | ~1.50 - 1.70 | ddd | J ≈ 12-14, 4-6, 2-3 | |
| CH₂CN | ~2.70 - 2.90 | d | J ≈ 6-8 | Methylene protons adjacent to the nitrile group. |
| NH₂⁺ | ~8.0 - 9.0 | br s | - | Exchangeable proton of the hydrochloride salt, broad signal. |
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C6 | ~45 - 50 | Carbons adjacent to the nitrogen. |
| C4 | ~30 - 35 | Methine carbon. |
| C3, C5 | ~28 - 33 | |
| CH₂CN | ~20 - 25 | Methylene carbon of the acetonitrile group. |
| CN | ~118 - 122 | Nitrile carbon. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would be the method of choice.
Predicted Mass Spectrum Data (ESI+)
| m/z | Identity | Rationale |
| 139.123 | [M+H]⁺ | Molecular ion of the free base. |
| 112.097 | [M+H - HCN]⁺ | Loss of hydrogen cyanide, a characteristic fragmentation for nitriles. |
| 82.081 | [Piperidinyl cation]⁺ | Cleavage of the C4-CH₂CN bond. |
The presence of the hydrochloride salt would be evident from the isotopic pattern of chlorine if observed, though it is often lost during the ionization process.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Predicted FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3000 - 2700 | Strong, Broad | N-H stretch | Characteristic of a secondary amine hydrochloride salt.[1] |
| ~2250 | Medium, Sharp | C≡N stretch | Characteristic of a nitrile group. |
| ~1600 & ~1500 | Medium | N-H bend | Characteristic of a secondary amine salt.[1] |
| ~1450 | Medium | CH₂ bend |
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Predicted Crystallographic Data
For this compound, it is predicted that the piperidine ring will adopt a chair conformation, which is the most stable arrangement.[1] The acetonitrile substituent would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by hydrogen bonding between the ammonium proton and the chloride anion, as well as with the nitrile nitrogen of adjacent molecules.
Comparative Analysis with Structurally Related Derivatives
To substantiate the predicted data, we will now compare it with the experimental data from closely related piperidine derivatives.
Case Study 1: 2-Phenyl-2-(piperidin-1-yl)acetonitrile
This derivative shares the core piperidinoacetonitrile structure, with the key difference being the substitution at the α-carbon and the position of the nitrogen within the ring.
-
¹H NMR Data (60 MHz, CDCl₃) : The piperidine protons appear as a broad multiplet between δ 1.4-1.8 and 2.4-2.8 ppm. The α-proton is a singlet at δ 4.8 ppm, significantly downfield due to the deshielding effect of the adjacent phenyl ring and nitrile group. The aromatic protons appear as a multiplet at δ 7.2-7.6 ppm.[2]
-
Mass Spectrometry (GC-MS) : The molecular ion ([M]⁺) is observed at m/z 200. Key fragments include m/z 116 ([M - piperidine]⁺) and m/z 84 ([piperidine]⁺).[2]
-
FTIR Data (KBr Wafer) : A characteristic C≡N stretch is observed at approximately 2240 cm⁻¹. Aromatic C-H stretches are seen around 3030 cm⁻¹, while aliphatic C-H stretches appear at approximately 2940 and 2860 cm⁻¹.[2]
Case Study 2: 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile Hydrochloride
This example is particularly relevant as it is also a hydrochloride salt and features a substituted phenyl group at the α-position.
-
Mass Spectrometry Fragmentation Patterns : The molecular ion peak is expected around m/z 273-275 for the hydrochloride salt. A characteristic fragmentation is the loss of hydrogen cyanide (HCN), leading to a base peak at [M-27]⁺. Another significant fragmentation pathway is the loss of the piperidine moiety, producing a fragment at [M-84]⁺. The presence of chlorine is confirmed by the characteristic 3:1 intensity ratio of the M and M+2 peaks.[1]
Discussion and Experimental Causality
The comparison with these derivatives provides valuable insights:
-
NMR Spectroscopy : The chemical shifts of the piperidine ring protons in the predicted spectrum of this compound are in a similar range to those observed in related compounds. The downfield shift of the protons and carbons alpha to the nitrogen is a consistent feature. The choice of a deuterated solvent is critical; D₂O is suitable for hydrochloride salts as it readily dissolves them and allows for the observation of exchangeable protons, which would disappear upon D₂O exchange. For the free base, CDCl₃ or DMSO-d₆ would be more appropriate.
-
Mass Spectrometry : The predicted fragmentation pattern for this compound, particularly the loss of HCN, is strongly supported by the data from its analogues. The choice of ionization technique is crucial. ESI is preferred for polar and salt forms of compounds as it is a soft ionization technique that typically yields the protonated molecular ion with minimal fragmentation.
-
FTIR Spectroscopy : The characteristic nitrile stretch is consistently observed around 2250 cm⁻¹. The broad N-H stretching band for the hydrochloride salt is a key diagnostic feature that distinguishes it from the free base, which would show a sharper N-H stretch at a higher wavenumber.[1]
-
X-ray Crystallography : The preference for a chair conformation of the piperidine ring is a well-established principle for most piperidine derivatives. The choice of solvent for crystallization is critical and often requires screening of various solvents and solvent mixtures to obtain single crystals of sufficient quality for X-ray diffraction analysis.[3]
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation :
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the free base) in a clean NMR tube.
-
Add a small amount of a reference standard (e.g., TMS or TSP) if not already present in the solvent.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, and if necessary, DEPT-135 and DEPT-90 spectra to aid in the assignment of carbon types.
-
For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.[4]
-
-
Data Processing and Interpretation :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the reference standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm the assignments.
-
Protocol 2: Mass Spectrometric Analysis (ESI-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of formic acid or acetic acid may be added to the solvent to promote protonation in positive ion mode.
-
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum over an appropriate m/z range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.
-
Compare the observed fragmentation with the predicted fragmentation pathways.
-
Protocol 3: FTIR Spectroscopic Analysis
-
Sample Preparation :
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.[4]
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Interpretation :
-
Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C≡N, C-H).
-
Compare the obtained spectrum with the predicted spectrum and with spectra of known related compounds.
-
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.
-
Slowly cool the solution, allow for slow evaporation of the solvent, or use vapor diffusion to induce crystallization. The choice of solvent is critical and may require extensive screening.[3]
-
-
Data Collection :
-
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Place the crystal in an X-ray diffractometer and irradiate it with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data at various orientations.[3]
-
-
Structure Solution and Refinement :
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model by least-squares methods to obtain the final, accurate three-dimensional structure.
-
Visualization of Workflows
Experimental Workflow for Structural Confirmation
Caption: General workflow for the synthesis and structural confirmation of 2-(Piperidin-4-yl)acetonitrile derivatives.
Logical Relationship of Analytical Techniques
Caption: Relationship between molecular properties and the analytical techniques used for their characterization.
Conclusion
The structural confirmation of this compound and its derivatives is a critical step in their development as potential therapeutic agents. A comprehensive analytical approach, combining NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and X-ray crystallography, is essential for unambiguous structure determination. This guide has provided a framework for understanding the expected spectroscopic and crystallographic features of these compounds, supported by comparative data from related analogues and detailed experimental protocols. By employing these orthogonal techniques, researchers can build a robust and self-validating body of evidence to confirm the structure of their target molecules with a high degree of confidence.
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- Sampath N.
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- 2-Phenyl-2-piperidinoacetonitrile | C13H16N2 | CID 21989. PubChem. [Link]
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- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
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- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
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A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Piperidin-4-yl)acetonitrile hydrochloride is a key building block in the synthesis of various pharmaceutically active compounds. Its unambiguous characterization is therefore of paramount importance to ensure the integrity and purity of downstream products. This guide provides an in-depth analysis of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR spectral interpretation, supported by experimental data, and compare this powerful technique with alternative analytical methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The hydrochloride salt form of this molecule introduces specific considerations for NMR analysis, particularly regarding the protonation state of the piperidine nitrogen and its influence on the chemical shifts of adjacent protons and carbons. Understanding these effects is crucial for accurate spectral assignment.
The Power of NMR in Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] For a molecule like this compound, ¹H NMR allows for the determination of the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling.[3][4] Complementarily, ¹³C NMR provides information on the number of non-equivalent carbons and their electronic environments.[5][6][7]
Causality Behind Experimental Choices: Solvent Selection
The choice of a deuterated solvent is a critical first step in any NMR experiment.[8] For this compound, which is a salt, polar solvents are required for dissolution. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices due to their ability to dissolve the ionic compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another viable option.[9][10][11] The choice of solvent can influence the chemical shifts of exchangeable protons (like the N-H protons of the piperidinium ion and any residual water), and it is essential to be aware of the residual solvent peaks.[8][12][13] For this guide, we will consider spectra acquired in D₂O to simplify the spectrum by exchanging the acidic N-H protons with deuterium, thus removing their signals and simplifying the multiplicity of adjacent protons.
¹H NMR Spectral Analysis of this compound
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the acetonitrile moiety. Due to the protonation of the piperidine nitrogen, the molecule is conformationally restricted, and the axial and equatorial protons on the ring may become non-equivalent, leading to more complex splitting patterns.
Expected ¹H NMR Chemical Shifts and Multiplicities:
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidine H2, H6 (axial & equatorial) | 3.0 - 3.5 | Multiplet | 4H |
| Piperidine H3, H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet | 4H |
| Piperidine H4 | 2.3 - 2.7 | Multiplet | 1H |
| CH₂CN | 2.8 - 3.0 | Doublet | 2H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
The protons on carbons 2 and 6 (adjacent to the nitrogen) are expected to be the most deshielded due to the inductive effect of the positively charged nitrogen atom. The protons on carbons 3 and 5 will appear at a more intermediate chemical shift, while the proton on carbon 4 will also be a multiplet due to coupling with its numerous neighbors. The methylene protons of the acetonitrile group will appear as a doublet, coupling with the single proton at the 4-position of the piperidine ring.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C2, C6 | 45 - 50 |
| C3, C5 | 28 - 33 |
| C4 | 30 - 35 |
| CH₂CN | 20 - 25 |
| CN | 117 - 120 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
The carbons adjacent to the protonated nitrogen (C2 and C6) will be shifted downfield. The nitrile carbon (CN) will have the largest chemical shift due to its sp hybridization and proximity to the electronegative nitrogen atom.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating system for NMR analysis relies on a robust and well-documented experimental protocol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.[9]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse width: 30 degrees
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Number of scans: 16[14]
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters might include:
-
Pulse width: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 512 or more to achieve adequate signal-to-noise[14]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a secondary reference. Tetramethylsilane (TMS) or a suitable salt like DSS is often used as an internal standard for precise referencing to 0 ppm.[4][8]
-
Visualization of Key Structural Relationships
To better understand the connectivity and spatial arrangement of the atoms, we can visualize the molecular structure and the expected NMR correlations.
Caption: Molecular structure of this compound.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be used for routine analysis.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis.[2][15] | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.[16][17] | High sensitivity, small sample amount required. | Does not provide detailed stereochemical information, isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C≡N, N-H, C-H).[18][19] | Fast, simple, inexpensive. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
Mass Spectrometry (MS) Analysis
Mass spectrometry would confirm the molecular weight of the free base (C₇H₁₂N₂) which is 124.19 g/mol .[20] Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 125.1 would likely be observed. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation, which is essential for its use in drug development and scientific research. The detailed interpretation of chemical shifts and coupling constants allows for the complete assignment of all proton and carbon signals. While alternative techniques like Mass Spectrometry and FTIR spectroscopy offer valuable complementary data, particularly for confirming molecular weight and the presence of key functional groups, they lack the detailed structural insights provided by NMR. The integration of these analytical techniques within a robust quality control framework ensures the identity, purity, and quality of this important chemical intermediate.
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- Supplementary Information.
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- ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. ResearchGate.
- 2-(Piperidin-4-yl)acetonitrile, hydrochloride | 153566-98-4 - ChemicalBook. ChemicalBook.
- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
- Proton NMR chemical shifts and coupling constants for brain metabolites. John Wiley & Sons, Ltd.
- ¹³C NMR Chemical Shifts - Oregon State University. Oregon State University.
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- 2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile | C14H18N2 - PubChem. PubChem.
- ¹H-and ¹³C-NMR shifts (ppm) of acetonitrile and its complexes with... - ResearchGate. ResearchGate.
- 2-(Piperidin-4-yl)acetonitrile - CAS:202002-66-2 - Abovchem. Abovchem.
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- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed.
- 2-[4-(Piperidin-4-ylmethyl)anilino]acetonitrile - SynHet. SynHet.
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- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. EPFL.
- A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate - Benchchem. Benchchem.
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A Comparative Guide to the Mass Spectrometry of N-substituted 2-(Piperidin-4-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Piperidine-Containing Compounds
N-substituted 2-(piperidin-4-yl)acetonitrile and its analogs represent a pivotal structural motif in modern medicinal chemistry. Found in a multitude of pharmacologically active agents, the piperidine scaffold is a cornerstone of drug design due to its favorable physicochemical properties and synthetic accessibility.[1] Consequently, the robust and unambiguous characterization of these molecules is a critical step in the drug development pipeline, from synthesis validation and impurity profiling to metabolic fate determination.
Mass spectrometry (MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2] This guide provides a comparative analysis of mass spectrometric strategies for this specific class of compounds. It moves beyond a simple recitation of methods to explain the causality behind instrumental choices and fragmentation behaviors, empowering researchers to develop and interpret their own analytical data with confidence.
Pillar 1: Selecting the Optimal Ionization Interface
The journey of an analyte from a liquid sample to a gas-phase ion is the first and most critical stage of MS analysis. For N-substituted 2-(piperidin-4-yl)acetonitrile derivatives, the choice of ionization source is dictated by the inherent basicity of the piperidine nitrogen.
Electrospray Ionization (ESI): The Preferred Method
ESI is the premier ionization technique for this class of molecules. As a soft ionization method, it minimizes in-source fragmentation, typically yielding an abundant protonated molecule, [M+H]⁺.[1] The high proton affinity of the tertiary amine within the piperidine ring makes it the primary site of protonation, a key factor that governs subsequent fragmentation.[1]
Atmospheric Pressure Chemical Ionization (APCI): A Situational Alternative
APCI can be a viable alternative, particularly for less polar analogs or when dealing with complex matrices that are incompatible with ESI. However, APCI is a more energetic process and may lead to greater initial fragmentation, potentially complicating spectral interpretation.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a strong electric field. | Corona discharge ionizes solvent molecules, which then protonate the analyte. |
| Analyte Polarity | Ideal for polar to moderately polar, ionizable compounds. | Suitable for a wider range of polarities, including less polar compounds. |
| Typical Ion | [M+H]⁺ (Protonated Molecule) | [M+H]⁺, but with higher potential for in-source fragmentation. |
| Matrix Effects | More susceptible to ion suppression from non-volatile salts. | Less susceptible to ion suppression from salts. |
| Recommendation | Primary choice for N-substituted 2-(piperidin-4-yl)acetonitrile. | Secondary choice; useful for specific applications or troubleshooting. |
Pillar 2: Deciphering Fragmentation Pathways with Tandem MS (MS/MS)
The true structural power of mass spectrometry is unlocked through tandem MS (MS/MS), where the protonated precursor ion is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. For N-substituted 2-(piperidin-4-yl)acetonitrile derivatives, fragmentation is predictable and heavily influenced by the nature of the N-substituent.
Core Fragmentation of the 2-(Piperidin-4-yl)acetonitrile Moiety
The fragmentation of the core structure is initiated by the charge on the piperidine nitrogen. Key fragmentation pathways include:
-
α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen, which can lead to ring opening or loss of substituents.[1]
-
Ring Fission: The piperidine ring itself can undergo cleavage, resulting in various acyclic fragment ions.[1]
-
Neutral Loss: The loss of small, stable neutral molecules like acetonitrile (CH₃CN) is a common pathway.
The Directive Influence of the N-Substituent
The identity of the group attached to the piperidine nitrogen dictates the most favorable fragmentation channels. This comparative analysis is crucial for identifying unknown metabolites or impurities.
-
N-Benzyl and Related Arylmethyl Substituents: These groups often lead to a dominant fragment ion corresponding to the stable tropylium cation (m/z 91) or a substituted tropylium ion. The cleavage of the benzylic C-N bond is a low-energy, highly favored pathway.
-
N-Acyl Substituents: For compounds with an N-acyl group (e.g., N-acetyl, N-benzoyl), a characteristic fragmentation involves the cleavage of the amide bond. This can result in a product ion representing the acyl group or the piperidine core.
-
N-Alkyl Substituents: Simple alkyl substituents can lead to more complex spectra with competing fragmentation pathways, including the loss of alkenes via charge-remote fragmentation.
The diagram below, generated using DOT language, illustrates a generalized fragmentation pathway for an N-substituted derivative, highlighting key cleavage points.
Caption: Generalized MS/MS fragmentation pathways for N-substituted 2-(piperidin-4-yl)acetonitrile.
High-Resolution Mass Spectrometry (HRMS) vs. Nominal Mass
While nominal mass instruments (like triple quadrupoles) are excellent for quantification, high-resolution instruments (like TOF or Orbitrap) provide significant advantages for structural confirmation.[3][4] HRMS provides accurate mass measurements, allowing for the determination of elemental composition. This capability is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and confirming the identity of unknown metabolites or impurities.
Pillar 3: Quantitative Analysis by LC-MS/MS
For drug development professionals, quantifying the analyte of interest is often the end goal. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering exceptional sensitivity and selectivity.[5][6]
Method Comparison: Triple Quadrupole vs. High-Resolution MS
| Parameter | Triple Quadrupole (QqQ) MS | High-Resolution MS (HRMS) |
| Operating Mode | Multiple Reaction Monitoring (MRM) | Full Scan or Targeted SIM |
| Selectivity | Extremely high due to monitoring specific precursor→product ion transitions. | High, based on narrow mass extraction windows. |
| Sensitivity | Typically offers the highest sensitivity for targeted quantification. | Very good, approaching QqQ levels for many applications. |
| Application | Gold standard for targeted bioanalysis and pharmacokinetic studies.[5] | Excellent for simultaneous quantification and qualitative screening (e.g., metabolite ID).[3][4] |
| Recommendation | Use for routine, high-sensitivity quantification when target analytes are known. | Use when both quantitative data and structural confirmation of unknowns are required. |
Experimental Protocol: A Self-Validating LC-MS/MS Method
This section provides a detailed, step-by-step methodology for developing a robust quantitative assay for a representative N-substituted 2-(piperidin-4-yl)acetonitrile derivative.
1. Sample Preparation
-
Objective: To extract the analyte from its matrix (e.g., plasma, reaction mixture) and remove interferences.
-
Protocol:
-
Spike 100 µL of the sample with an internal standard (ideally, a stable isotope-labeled version of the analyte).[6]
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To achieve chromatographic separation of the analyte from matrix components.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[8]
-
3. Mass Spectrometry (Triple Quadrupole)
-
Objective: To optimize MS parameters for maximum sensitivity and selectivity in MRM mode.
-
Protocol:
-
Ionization: ESI in positive ion mode.[1]
-
Precursor Ion Selection: Infuse a standard solution of the analyte and identify the m/z of the [M+H]⁺ ion in a full scan.
-
Product Ion Selection: Perform a product ion scan on the [M+H]⁺ precursor to identify the most intense and stable fragment ions.
-
MRM Transition Optimization: Select at least two MRM transitions (one for quantification, one for confirmation). Optimize collision energy for each transition to maximize signal intensity.[5]
-
Source Parameters: Optimize gas flows, temperatures, and voltages to achieve stable and robust ionization.
-
The workflow for developing this method is illustrated in the diagram below.
Caption: Workflow for quantitative LC-MS/MS analysis.
Conclusion and Authoritative Recommendations
The mass spectrometric analysis of N-substituted 2-(piperidin-4-yl)acetonitrile derivatives is a mature and robust field. For qualitative structural elucidation, ESI coupled with high-resolution MS/MS provides the most definitive data, allowing for accurate mass measurements and detailed fragmentation analysis that is heavily dependent on the N-substituent. For quantitative applications, a well-validated LC-MS/MS method using a triple quadrupole mass spectrometer in MRM mode remains the industry standard, delivering unmatched sensitivity and reliability.
By understanding the interplay between ionization, molecular structure, and fragmentation, researchers can leverage mass spectrometry to its full potential, accelerating the pace of discovery and development in this vital area of medicinal chemistry.
References
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. PubMed.
- Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- High Resolution Mass Spectrum of Piperidine.
- High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
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2-(Piperidin-4-yl)acetonitrile hydrochloride vs. other piperidine synthons
An In-Depth Comparative Guide to Piperidine Synthons for Medicinal Chemistry: 2-(Piperidin-4-yl)acetonitrile Hydrochloride vs. Key Alternatives
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore placement.[4][5] The selection of an appropriate starting material—a piperidine synthon—is therefore a critical decision in the design and execution of a synthetic route.
This guide provides an in-depth comparison of this compound, a versatile but specialized building block, with other widely used piperidine synthons. We will explore their respective reactivities, strategic advantages, and practical limitations, supported by experimental protocols and data to inform your synthetic choices.
The Focus Synthon: this compound
This compound is a bifunctional building block featuring a secondary amine within the piperidine ring and a cyanomethyl group at the C4 position.[6][7][8] The hydrochloride salt form enhances its stability and shelf-life, making it a reliable starting material.
Key Structural Features & Synthetic Potential:
-
Secondary Amine (pKa ~11): The nucleophilic nitrogen is the primary site for functionalization. It readily undergoes N-alkylation, N-acylation, N-arylation, and reductive amination, providing a straightforward handle to introduce diversity and modulate the molecule's properties.
-
Acetonitrile Moiety: This functional group is a versatile precursor. It can be:
-
Reduced to a 2-aminoethyl group, creating a valuable pharmacophoric element.
-
Hydrolyzed to a carboxymethyl group, useful for introducing acidic functionalities or for further amide coupling reactions.
-
Utilized in cyclization reactions to form adjacent heterocyclic rings.
-
The presence of these two distinct functional groups allows for orthogonal chemical strategies, though the unprotected secondary amine often necessitates a specific reaction order or the use of protecting groups.
Comparative Analysis with Alternative Piperidine Synthons
The choice of synthon is dictated by the target molecule's final architecture. Here, we compare this compound to three other workhorse piperidine building blocks.
Synthon Comparison Overview
| Feature | 2-(Piperidin-4-yl)acetonitrile HCl | N-Boc-4-formylpiperidine | 4-Hydroxypiperidine | N-Boc-piperidine |
| Primary Functional Handle | Secondary Amine & Acetonitrile | Aldehyde | Secondary Amine & Hydroxyl | Protected Secondary Amine |
| Molecular Weight | 160.65 g/mol (HCl salt)[8] | 213.27 g/mol [9] | 101.15 g/mol [10] | 185.26 g/mol [11] |
| Key Transformations | N-Alkylation, N-Acylation, Nitrile Reduction/Hydrolysis | Reductive Amination, Wittig Olefination, Aldol Condensation | N/O-Alkylation, Mitsunobu Reaction, Oxidation to Ketone | α-Lithiation/Alkylation, Deprotection & N-Functionalization |
| Protecting Group | None (as HCl salt) | N-Boc | None | N-Boc |
| Primary Advantage | Direct access to aminomethyl or carboxymethyl side chains. | Ideal for introducing substituents via C-C or C-N bond formation at C4. | Simple, low-cost synthon for introducing the 4-oxypiperidine motif. | Enables regioselective C-H functionalization adjacent to the nitrogen.[11] |
| Primary Limitation | Unprotected amine requires careful reaction planning to avoid side reactions. | Aldehyde can be sensitive to oxidation; Boc group requires deprotection. | Hydroxyl group may require activation for substitution reactions. | Limited to C2 functionalization or simple N-derivatization post-deprotection. |
Synthetic Strategies and Experimental Causality
The optimal choice of synthon becomes clear when we examine the synthetic pathways they enable.
Logical Flow for Synthon Selection
The following diagram illustrates a decision-making process for selecting a piperidine synthon based on the desired functionality in the final molecule.
Caption: Decision tree for selecting an appropriate piperidine synthon.
A. Strategy 1: N-Functionalization of 2-(Piperidin-4-yl)acetonitrile
This is the most direct application of our focus synthon. The secondary amine is alkylated or acylated, followed by manipulation of the nitrile. This strategy is efficient when the desired N-substituent is readily available as an alkyl halide or acyl chloride.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 2-(Piperidin-4-yl)acetonitrile.
Protocol 1: Direct N-Alkylation of this compound
-
Rationale: This protocol utilizes a common and straightforward nucleophilic substitution. The hydrochloride salt must first be neutralized with a base to free the secondary amine for reaction. A non-nucleophilic base like potassium carbonate is chosen to avoid competing reactions. Slow addition of the alkylating agent is critical to minimize the potential for over-alkylation, which can lead to the formation of a quaternary ammonium salt.[12][13]
-
Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous dimethylformamide (DMF).
-
Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) to the stirred suspension. The excess base ensures complete neutralization and scavenges the acid formed during the reaction.
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture at room temperature. For highly reactive halides, consider cooling the reaction to 0 °C.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
B. Strategy 2: Reductive Amination with N-Boc-4-formylpiperidine
When the desired N-substituent is best introduced via an amine, or for constructing more complex linkages, N-Boc-4-formylpiperidine is the superior choice.[14] Reductive amination is a mild and highly efficient method for forming C-N bonds.
Reaction Logic: Reductive Amination
The reaction proceeds via the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion in situ without reducing the starting aldehyde.[12]
Protocol 2: Reductive Amination using N-Boc-4-formylpiperidine
-
Rationale: This protocol is ideal for coupling the piperidine core to a primary or secondary amine (R₂NH). STAB is the reagent of choice due to its mildness and selectivity for the iminium ion over the aldehyde. Acetic acid is often used as a catalyst to facilitate iminium ion formation.
-
Methodology:
-
To a round-bottom flask, add N-Boc-4-formylpiperidine (1.0 eq.), the desired amine (1.1 eq.), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The Boc-protecting group can then be removed under acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM) to reveal the secondary amine for further functionalization if needed.
-
Conclusion: A Strategic Choice
The selection of a piperidine synthon is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign.
-
This compound is an excellent choice for synthesizing targets with a C4-(CH₂CN), C4-(CH₂CH₂NH₂), or C4-(CH₂COOH) motif. Its utility lies in the direct availability of the versatile nitrile handle, though its unprotected nitrogen requires methodical planning.
-
N-Boc-4-formylpiperidine offers superior versatility for building a wide array of C4-substituents via reductive amination and other carbonyl chemistries. The presence of the Boc protecting group allows for clean, selective reactions at the C4 position before addressing the piperidine nitrogen.
-
4-Hydroxypiperidine remains the most direct and cost-effective synthon for targets containing a 4-hydroxy or 4-alkoxy piperidine moiety.
-
N-Boc-piperidine is the synthon of choice when regioselective functionalization at the C2 position is the primary goal.
By understanding the unique reactivity profile and strategic application of each building block, researchers and drug development professionals can design more elegant, efficient, and robust synthetic routes to novel chemical entities.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2][17]
- O'Dowd, H. (1992). Piperidine Synthesis.
- Watson, P. S., et al. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. [Link][19]
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. [Link][22]
- Kemelbekov, U., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link][23]
- Banks, H. D. (1992). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Digital Commons. [Link][25]
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- ResearchGate.
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The Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships of Potent Inhibitors
The piperidine ring, a simple yet versatile six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1] This guide provides an in-depth comparison of piperidine-based inhibitors, delving into their structure-activity relationships (SAR) across different target classes. We will explore the causal relationships behind experimental design choices and provide actionable insights for researchers, scientists, and drug development professionals.
The Physicochemical Advantages of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design can be attributed to its unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
-
Basicity and Interaction: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is mostly protonated, allowing for strong ionic interactions with acidic residues in target proteins, a critical feature for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms grant the piperidine ring significant conformational flexibility, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents to optimize binding with diverse biological targets.[1][2]
-
Modulation of Physicochemical Properties: The piperidine ring offers a versatile scaffold for attaching various functional groups, which can be used to fine-tune a molecule's properties such as solubility, lipophilicity, and metabolic stability.[2][3] This adaptability makes it a strategic choice in drug design for enhancing oral bioavailability and overall druggability.[2][3]
Comparative SAR Analysis of Piperidine-Based Inhibitors
The strategic modification of the piperidine scaffold is a key aspect of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Below, we compare the SAR of piperidine-based inhibitors across three major target classes: Histone Deacetylases (HDACs), Protein Kinases, and G-Protein Coupled Receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a promising class of therapeutics, particularly in oncology. The piperidine scaffold is frequently incorporated into their design to modulate their activity.[4] A typical HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a capping group. The piperidine ring is often part of the linker or capping group.
General SAR Principles for Piperidine-Based HDAC Inhibitors:
-
Linker Length and Composition: The length and nature of the alkyl chain connecting the piperidine ring to the ZBG (often a hydroxamic acid) are critical for optimal HDAC inhibitory activity.[5][6]
-
Piperidine vs. Piperazine Scaffold: In some studies, piperazine-containing compounds have shown greater HDAC8 inhibitory activity compared to their piperidine counterparts.[5]
-
Capping Group: The substituent on the piperidine nitrogen (the "capping group") significantly influences potency and selectivity. Aromatic and heteroaromatic groups are common and their nature can be tuned to achieve desired properties.
Table 1: Comparative Activity of Piperidine-Based HDAC Inhibitors
| Scaffold Type | Representative Compound | Target HDAC Isoform(s) | IC50 (nM) | Key SAR Observations | Reference |
| N-benzyl piperidines | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | Pan-HDAC | Varies with substitutions | The N-benzyl group serves as a common capping group, with substitutions on the benzyl ring modulating activity. | [4] |
| Alkyl piperidines | N-substituted 4-alkylpiperidine hydroxamic acids | Pan-HDAC | Submicromolar | Linker length and the nature of the aromatic capping group are key determinants of potency. | [6] |
| Spiro-piperidines | Not specified | Not specified | Not specified | Spirocyclic systems can improve metabolic stability by functionalizing positions adjacent to the nitrogen.[2] | [4] |
| Hydroxyamino-piperidine | AKOS030273637 | HDAC6 | Not specified | Features a hydroxamic acid group for zinc binding and a piperidine scaffold for specificity and improved physicochemical properties.[7] | [7] |
Protein Kinase Inhibitors
Protein kinases are crucial targets in oncology and other diseases. Piperidine derivatives have been successfully developed as inhibitors of various kinases, including Protein Kinase B (Akt) and Anaplastic Lymphoma Kinase (ALK).[8][9]
General SAR Principles for Piperidine-Based Kinase Inhibitors:
-
Substitution Pattern: The substitution pattern on the piperidine ring plays a crucial role in modulating biological activity and pharmacokinetics.[2]
-
3D Shape: The three-dimensional shape of the piperidine scaffold is important for fitting into the ATP-binding pocket of kinases. The use of regio- and diastereoisomers of substituted piperidines allows for the exploration of a wider chemical space.[10]
-
Molecular Docking Insights: Computational methods like 3D-QSAR and molecular docking are valuable tools for understanding the key binding features and guiding the design of more potent inhibitors.[8][9]
Table 2: Comparative Activity of Piperidine-Based Kinase Inhibitors
| Target Kinase | Inhibitor Series | Key SAR Findings | Reference |
| Protein Kinase B (Akt) | Piperidine derivatives | 3D-QSAR models revealed that steric and electrostatic fields are critical for inhibitory activity. | [8] |
| Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamide derivatives | A robust Topomer CoMFA model was used to design new compounds with improved inhibitory activities. | [9] |
| p38 MAP Kinase | Diaryl pyrazoles with piperidine substituent | Switching from a pyridyl to a pyrimidine ring at the C4-position led to potent analogs. | [11] |
| Farnesyltransferase | Piperidine derivatives | Reduction of a 5,6-dehydropiperidine to the corresponding piperidine significantly increased inhibitory potency. | [12] |
G-Protein Coupled Receptor (GPCR) Antagonists
GPCRs are a large family of transmembrane receptors that are important drug targets. Piperidine-containing compounds have been developed as antagonists for various GPCRs, such as the CCR5 receptor, which is a co-receptor for HIV entry.[13]
General SAR Principles for Piperidine-Based GPCR Antagonists:
-
Pharmacophore Modeling: The design of potent GPCR antagonists often relies on pharmacophore models that define the key chemical features required for binding.[13]
-
Group-Reverse Strategy: Synthetic strategies like the "group-reverse" approach can be employed to design novel derivatives with improved activity.[13]
-
Piperidine as a Core Scaffold: The piperidine ring often serves as a central scaffold to which other functional groups are attached to interact with different pockets of the receptor.
Table 3: Comparative Activity of Piperidine-Based GPCR Antagonists
| Target GPCR | Inhibitor Series | IC50 (nM) | Key SAR Findings | Reference |
| CCR5 | Piperidine-4-carboxamide derivatives | 25.53 - 25.73 | Designed based on a 'Y shape' pharmacophore model, showing equivalent activity to the positive control maraviroc. | [13] |
| Histamine H3 / Sigma-1 Receptors | Piperazine and Piperidine derivatives | Ki = 3.17 - 7.70 (H3R) | The piperidine moiety was identified as a critical structural element for dual H3/σ1 receptor activity. | [14] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and evaluation of piperidine-based inhibitors.
General Synthesis of Substituted Piperidines
The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine precursors or through multi-component reactions.[15]
Protocol: Synthesis of N-Substituted Piperidines via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the desired piperidone (1 equivalent) and the corresponding amine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperidine.
In Vitro HDAC Inhibition Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.[4]
Protocol: Fluorogenic HDAC Activity Assay
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, a developer solution, and a stop solution. Dilute the HDAC enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the piperidine-based inhibitor in DMSO and then dilute further in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the diluted compounds, the HDAC enzyme, and the fluorogenic substrate. Include controls for no enzyme, no inhibitor, and a reference inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C. This step cleaves the deacetylated substrate, releasing a fluorophore.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Histone Acetylation
This technique is used to confirm the mechanism of action of HDAC inhibitors by detecting the accumulation of acetylated histones in treated cells.[4]
Protocol: Western Blotting
-
Cell Treatment: Treat cultured cells with varying concentrations of the piperidine-based HDAC inhibitor for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of histone acetylation. Use a loading control (e.g., total Histone H3 or β-actin) to normalize the data.[4]
Visualizing SAR Principles and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts in SAR and experimental design.
Caption: General pharmacophore for a piperidine-based HDAC inhibitor.
Caption: A typical workflow for the development of piperidine-based inhibitors.
Conclusion
The piperidine scaffold continues to be a highly valuable and versatile component in the design of potent and selective inhibitors for a wide range of biological targets. A thorough understanding of the structure-activity relationships, guided by both experimental data and computational modeling, is crucial for the successful development of novel piperidine-containing therapeutics. This guide has provided a comparative overview of the SAR for piperidine-based inhibitors of HDACs, protein kinases, and GPCRs, along with fundamental experimental protocols. By leveraging these insights, researchers can make more informed decisions in their drug discovery efforts, ultimately accelerating the development of new and effective medicines.
References
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. URL: https://www.benchchem.com/technical-center/the-piperidine-scaffold-a-cornerstone-of-modern-medicinal-chemistry
- The Role of Piperidine Derivatives in Medicinal Chemistry. BOC Sciences. URL: https://www.bocsci.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952077/
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/38640571/
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01614a
- "head-to-head comparison of HDAC inhibitors derived from different piperidine scaffolds". Benchchem. URL: https://www.benchchem.
- Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. Benchchem. URL: https://www.benchchem.
- Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/24316669/
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules. URL: https://www.mdpi.com/1420-3049/28/19/6941
- Synthesis and biological evaluation of piperamide analogues as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/21741221/
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- Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/25/11/5940
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A Senior Application Scientist's Guide to the Stereochemical Validation of Piperidine Synthesis
For the discerning researcher in the pharmaceutical sciences, the synthesis of piperidine scaffolds represents a cornerstone of modern drug discovery. The inherent chirality and conformational rigidity of the piperidine ring are pivotal to its function as a privileged structure, profoundly influencing the pharmacological and toxicological profiles of drug candidates. Consequently, the rigorous validation of its three-dimensional structure is not merely a matter of analytical due diligence but a critical determinant of a molecule's therapeutic potential.
This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical validation of piperidine synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to make informed decisions in your research and development endeavors.
The Analytical Arsenal: A Comparative Overview
The stereochemical elucidation of a newly synthesized piperidine derivative requires a multi-faceted analytical approach. While each technique offers unique insights, a comprehensive understanding is often achieved through their synergistic application. Here, we compare the most powerful and widely adopted methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
| Feature | NMR Spectroscopy | Chiral HPLC/SFC | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Primary Information | Relative stereochemistry (cis/trans), conformational analysis in solution. | Enantiomeric purity (% ee), separation of enantiomers. | Absolute and relative stereochemistry in the solid state, definitive 3D structure. | Absolute configuration in solution. |
| Sample Requirements | Soluble sample (5-10 mg) in a deuterated solvent. | Soluble sample, may require a chromophore for UV detection. | High-quality single crystal (>0.1 mm).[1] | Soluble sample, no chromophore needed. |
| Strengths | Provides detailed structural and dynamic information in solution. | High throughput, excellent for quantitative analysis of enantiomeric excess. | Unambiguous determination of absolute configuration.[1] | Applicable to non-crystalline samples and provides conformational information in solution.[2] |
| Limitations | Absolute configuration is not directly determined. Complex spectra may require advanced techniques for interpretation. | Does not provide structural information beyond enantiomeric separation. | Crystal growth can be a significant bottleneck.[1] | Requires theoretical calculations for spectral interpretation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structure and Conformation in Solution
NMR spectroscopy is an unparalleled tool for probing the intricate details of molecular structure and dynamics in the solution state. For piperidine derivatives, ¹H NMR, in conjunction with two-dimensional techniques, provides a wealth of information regarding relative stereochemistry and conformational preferences.
Distinguishing Diastereomers: The Power of J-Coupling
The vicinal coupling constant (³JHH) between protons on adjacent carbons is exquisitely sensitive to the dihedral angle between them, a relationship described by the Karplus equation.[3] This dependence allows for the confident assignment of relative stereochemistry in substituted piperidines. In a chair conformation, the coupling between two axial protons (³Jaa) is significantly larger than that between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee).
| Coupling Type | Dihedral Angle (approx.) | Typical ³JHH (Hz) |
| Axial-Axial (aa) | ~180° | 10 - 13 |
| Axial-Equatorial (ae) | ~60° | 2 - 5 |
| Equatorial-Equatorial (ee) | ~60° | 2 - 5 |
Note: These are typical values and can be influenced by substituent electronegativity and ring puckering.
For example, in a 2,6-disubstituted piperidine, a large ³J value (10-13 Hz) between the protons at C2 and C3 would indicate a trans-diaxial relationship, while a smaller value (2-5 Hz) would suggest a cis-diequatorial or axial-equatorial arrangement.[4]
Conformational Insights through the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) arises from the through-space dipolar coupling of protons that are in close proximity (< 5 Å).[5] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can therefore map the spatial relationships between protons within the piperidine ring, providing definitive evidence for its conformation and the orientation of substituents. For instance, a strong NOE correlation between two protons in a 1,3-diaxial arrangement is a hallmark of a chair conformation.
-
Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Data Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire a 2D NOESY spectrum. A key parameter is the mixing time (D8), which should be optimized to allow for the development of NOE cross-peaks. A range of mixing times (e.g., 100 ms to 1 s) may be necessary to distinguish between strong (short-range) and weak (long-range) correlations.[7]
-
Data Processing and Analysis: Process the 2D data to generate the NOESY spectrum. Analyze the cross-peaks to identify protons that are close in space. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.
Figure 1: Workflow for conformational analysis using 2D NOESY NMR.
Chiral Chromatography: Quantifying Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for the separation and quantification of enantiomers. These techniques rely on chiral stationary phases (CSPs) that exhibit stereoselective interactions with the enantiomers of the analyte, leading to differential retention times.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are particularly versatile for the separation of a wide range of chiral compounds, including piperidine derivatives.[8]
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages:
-
Faster Separations: The use of supercritical CO₂ as the mobile phase, which has a lower viscosity and higher diffusivity than liquid mobile phases, allows for higher flow rates and shorter analysis times.[9]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[9]
-
Improved Efficiency: SFC often provides better resolution and peak shapes, particularly for basic compounds like piperidines.[10]
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 0.2% TFA in n-Hexane:IPA (95:5) | >1.5 | Good resolution and peak shape.[8] |
| Chiralpak® IG-3 | Hexane:Ethanol:TFA (98:2:0.2) | 0.89 | Poor resolution.[8] |
| Chiralpak® OD-H | Hexane:Ethanol:TFA (98:2:0.2) | 0.56 | Poor resolution.[8] |
| Chiralpak® IE-3 | Hexane:IPA:TFA (95:5:0.1) | 1.50 | Good resolution.[8] |
Data adapted from a screening study of Chiralpak® columns.[8]
-
Column Screening: Screen a selection of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) with a set of standard mobile phases (e.g., hexane/isopropanol, hexane/ethanol with an amine or acid modifier).[11]
-
Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase composition to improve resolution and reduce analysis time. This may involve adjusting the ratio of the organic modifiers and the concentration of the additive.
-
Method Validation: Validate the optimized method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[12]
Figure 2: Workflow for chiral HPLC/SFC method development and analysis.
X-ray Crystallography: The Definitive Answer in the Solid State
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
While incredibly powerful, the primary challenge of this technique lies in the growth of a high-quality single crystal, which can be a time-consuming and often empirical process.[13]
-
Crystal Growth: The most critical and often challenging step. This involves slowly crystallizing the purified piperidine derivative from a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[14]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[15]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays.
Figure 3: A simplified workflow for single-crystal X-ray diffraction.
Vibrational Circular Dichroism (VCD): Absolute Configuration without Crystals
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the analyte can be determined.[17]
VCD is particularly valuable when obtaining a single crystal for X-ray analysis is not feasible.[17]
-
Sample Preparation: Prepare a solution of the piperidine derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good infrared absorbance (typically 0.01 to 0.1 M).[2]
-
Data Acquisition: Measure the VCD and infrared spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers. This requires a conformational search to identify the lowest energy conformers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the confident assignment of the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of that used in the calculation.
Figure 4: Workflow for determining absolute configuration using VCD.
Conclusion: An Integrated Approach to Stereochemical Validation
The stereochemical validation of piperidine synthesis is a multifaceted challenge that necessitates a thoughtful and integrated analytical strategy. While X-ray crystallography provides the ultimate answer for absolute configuration in the solid state, its reliance on high-quality crystals can be a practical limitation. NMR spectroscopy offers invaluable insights into the relative stereochemistry and conformational dynamics in solution, while chiral HPLC and SFC are indispensable for the accurate quantification of enantiomeric purity. Vibrational circular dichroism provides a powerful alternative for determining absolute configuration in solution, particularly for non-crystalline samples.
By leveraging the complementary strengths of these techniques, researchers can build a comprehensive and irrefutable body of evidence to support the stereochemical integrity of their synthesized piperidine derivatives, a critical step in the advancement of novel therapeutics.
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A Comparative Guide to Impurity Profiling of 2-(Piperidin-4-yl)acetonitrile hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for the impurity profiling of 2-(Piperidin-4-yl)acetonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into the likely synthetic and degradation-related impurities, offering a rationale-driven approach to method selection and experimental design, grounded in established scientific principles and regulatory expectations.
The Genesis of Impurities: A Synthetic and Degradation Perspective
A comprehensive impurity profile begins with a thorough understanding of the API's synthetic route and its inherent stability. A plausible and common synthetic pathway to this compound involves the catalytic hydrogenation of 2-(pyridin-4-yl)acetonitrile. This process, while efficient, can introduce a spectrum of process-related impurities. Furthermore, the final compound's stability under various stress conditions dictates the potential for degradation products to form during its shelf life.
Process-Related Impurities
The reduction of the pyridine ring to a piperidine ring is the critical transformation. Incomplete reactions or side reactions during this step are the primary sources of process-related impurities.
-
Impurity A: 2-(Pyridin-4-yl)acetonitrile (Starting Material): The presence of the starting material indicates an incomplete reaction. Its levels must be carefully controlled.
-
Impurity B: 2-(1,2,3,6-Tetrahydropyridin-4-yl)acetonitrile (Partially Reduced Intermediate): Partial hydrogenation of the pyridine ring can lead to various tetrahydropyridine isomers. These intermediates may have different pharmacological and toxicological profiles.
-
Impurity C: Ring-Opened By-products (Over-reduction): Aggressive hydrogenation conditions can lead to the cleavage of the C-N bond in the piperidine ring, resulting in aliphatic amine impurities.[1] Minimizing these impurities requires careful optimization of catalyst selection, temperature, and pressure.[1]
Degradation-Related Impurities
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[2] The nitrile functional group in this compound is susceptible to hydrolysis under acidic or basic conditions.
-
Impurity D: 2-(Piperidin-4-yl)acetamide: Hydrolysis of the nitrile group under mild acidic or basic conditions can yield the corresponding amide.
-
Impurity E: 2-(Piperidin-4-yl)acetic acid: Further hydrolysis of the amide or direct hydrolysis of the nitrile under more stringent conditions can lead to the carboxylic acid.
International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the identification and characterization of impurities exceeding certain thresholds, typically 0.1%.
A Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is critical for the accurate detection and quantification of impurities. This section compares the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity profiling of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | Requires impurities to have a UV chromophore. May lack sensitivity for trace impurities. | Quantifying known, UV-active impurities (e.g., Impurity A). |
| HPLC-MS | Separation based on polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity. Provides structural information for unknown impurity identification. | Higher cost and complexity. Matrix effects can suppress ionization. | Identifying and quantifying unknown impurities at trace levels. Characterizing degradation products. |
| GC-MS | Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio. | Excellent for volatile and semi-volatile compounds. High sensitivity. | Not suitable for non-volatile compounds. Derivatization may be required. | Analysis of residual solvents and potential volatile by-products from synthesis. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse for pharmaceutical impurity analysis due to its versatility in separating a wide range of compounds based on their hydrophobicity.
For routine quality control and quantification of known, UV-active impurities like the starting material, 2-(pyridin-4-yl)acetonitrile, HPLC-UV is a reliable and cost-effective choice. The aromatic pyridine ring in Impurity A provides a strong chromophore for sensitive UV detection. However, the piperidine-containing API and other potential saturated impurities may lack a significant chromophore, necessitating derivatization for enhanced detection, for example, with 4-toluenesulfonyl chloride.[3][][5]
For the identification of unknown impurities and the sensitive quantification of all potential impurities, HPLC coupled with mass spectrometry (LC-MS) is the gold standard.[6] Its ability to provide molecular weight and fragmentation data is invaluable for structural elucidation. This is particularly crucial for identifying the partially reduced intermediates (Impurity B), over-reduction by-products (Impurity C), and degradation products (Impurities D and E) which may not have a strong UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of residual solvents from the synthesis and purification steps is a critical component of impurity profiling. GC-MS is the preferred technique for this purpose due to its high sensitivity and specificity for volatile organic compounds.
Experimental Protocols
The following protocols provide a starting point for the development of validated analytical methods. Method optimization and validation should be performed according to ICH Q2(R1) guidelines.
Protocol 1: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the API from its potential process-related and degradation impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm (for saturated compounds) & 254 nm (for aromatic impurity) |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.
-
For forced degradation studies, subject the sample solution to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions at elevated temperatures (e.g., 60 °C) for a defined period. Neutralize the acidic and basic samples before injection.
Protocol 2: GC-MS for Residual Solvents
This method is suitable for the determination of residual solvents used in the synthesis, such as ethanol, isopropanol, or other common organic solvents.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO or DMF).
-
Seal the vial and incubate at a specified temperature (e.g., 80 °C) for a set time before injection of the headspace vapor.
Conclusion and Future Perspectives
The impurity profiling of this compound requires a multi-faceted analytical approach. A combination of a stability-indicating HPLC-UV/MS method and a GC-MS method for residual solvents provides a comprehensive strategy to ensure the quality, safety, and consistency of this important pharmaceutical intermediate. As regulatory expectations continue to evolve, the adoption of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) for unambiguous impurity identification and quantitative NMR (qNMR) for the certification of reference standards, will become increasingly important. By employing the principles and methodologies outlined in this guide, researchers and drug development professionals can build a robust and scientifically sound impurity control strategy.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Building Blocks for JAK Inhibitor Synthesis
For researchers, scientists, and drug development professionals dedicated to advancing therapies for autoimmune diseases and cancer, the synthesis of Janus kinase (JAK) inhibitors represents a critical area of focus. The efficiency of a synthetic route, dictated by the strategic selection of building blocks, directly impacts the scalability, cost, and ultimately, the accessibility of these life-changing medicines. This guide provides an in-depth comparative analysis of the building blocks and synthetic strategies for four leading JAK inhibitors: Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib.
The Central Role of the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a crucial cascade in cellular communication, governing processes such as cell growth, differentiation, and immune response. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune disorders, as well as certain cancers. JAK inhibitors function by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
The molecular architecture of most approved JAK inhibitors features a heterocyclic core that mimics the adenine ring of ATP, coupled with various substituents that confer selectivity and desirable pharmacokinetic properties. The efficient construction of these core structures and their chiral appendages is a testament to the ingenuity of modern synthetic organic chemistry.
Comparative Analysis of Building Blocks for Key JAK Inhibitors
This section delves into the synthetic strategies for Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib, with a focus on the comparative efficacy of their constituent building blocks.
Tofacitinib: The Pyrrolo[2,3-d]pyrimidine Core and a Chiral Piperidine
Tofacitinib's structure is characterized by a pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) core linked to a stereochemically defined 3-amino-4-methylpiperidine fragment. The synthesis of Tofacitinib can be dissected into the preparation of these two key building blocks followed by their coupling.
1. Pyrrolo[2,3-d]pyrimidine Core Synthesis:
The most common starting material for this core is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis is well-established, and its commercial availability makes it an attractive building block.
2. Chiral Piperidine Synthesis:
The synthesis of the (3R,4R)-4-methyl-3-(methylamino)piperidine fragment is the more challenging aspect of Tofacitinib synthesis due to the presence of two contiguous stereocenters. Several approaches have been developed, each with its own set of advantages and disadvantages.
-
Resolution of a Racemic Mixture: Early syntheses often relied on the resolution of a racemic mixture of the piperidine intermediate. While effective, this approach is inherently inefficient as it discards half of the material.
-
Asymmetric Synthesis: More recent and industrially viable routes employ asymmetric synthesis to establish the desired stereochemistry. One notable method involves the asymmetric hydrogenation of a pyridine precursor.[1]
An improved process for preparing the key intermediate, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine as a tartarate salt, has been developed, which is crucial for the cost-effective and high-purity synthesis of Tofacitinib.[2]
3. Coupling and Final Elaboration:
The final steps involve the coupling of the pyrrolopyrimidine core with the chiral piperidine, followed by the addition of the cyanoacetyl group. The overall yield of Tofacitinib synthesis can vary significantly depending on the chosen route, with reported yields ranging from as low as 9.5% over 10 steps to a more optimized 57%.[3][4] A detailed analysis of three different synthetic routes highlights the trade-offs between cost, purity, and yield.[5]
| Tofacitinib Synthetic Route | Key Features | Overall Yield | Reference |
| Route 1 | Resolution of racemic piperidine | Not specified | [6] |
| Route 2 | Asymmetric hydrogenation of pyridine | 22.4% | [1] |
| Route 3 | Improved synthesis of chiral piperidine | 57% | [4] |
| Route 4 | 10-step stereoselective synthesis | 9.5% | [3] |
Baricitinib: A Pyrrolo[2,3-d]pyrimidine Core with a Substituted Azetidine
Baricitinib shares the same pyrrolo[2,3-d]pyrimidine core as Tofacitinib but is distinguished by its linkage to a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile moiety.
1. Pyrrolo[2,3-d]pyrimidine Core Synthesis:
Similar to Tofacitinib, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the key building block for the heterocyclic core.
2. Azetidine Intermediate Synthesis:
The synthesis of the azetidine fragment is a critical part of the overall process. A highly efficient method starts from tert-butyl 3-oxoazetidine-1-carboxylate, which is converted to the key intermediate via a Horner-Emmons reaction, deprotection, and sulfonamidation.[4] The quality and availability of this intermediate are paramount for the successful synthesis of Baricitinib.[7]
3. Coupling and Final Assembly:
The final steps involve a nucleophilic addition reaction to form a borate intermediate, followed by a Suzuki coupling reaction with the pyrrolopyrimidine core.[4] An efficient synthesis of Baricitinib has been reported with an overall yield of 49%.[3][4] A green and facile synthesis of the key quaternary heterocyclic intermediates has also been developed to improve the industrial applicability of the process.[8][9]
| Baricitinib Synthetic Step | Key Transformation | Yield | Reference |
| Azetidine Intermediate Synthesis | Horner-Emmons, deprotection, sulfonamidation | Not specified | [4] |
| Final Coupling | Suzuki Coupling | Not specified | [4] |
| Overall Yield | - | 49% | [3][4] |
Upadacitinib: A Pyrrolo[2,3-b]pyrazine Core and a Chiral Pyrrolidine
Upadacitinib features a distinct pyrrolo[2,3-b]pyrazine core and a chiral (3R,4S)-3-ethyl-4-substituted pyrrolidine fragment.
1. Pyrrolo[2,3-b]pyrazine Core Synthesis:
The synthesis of this heterocyclic core represents a key difference from Tofacitinib and Baricitinib.
2. Chiral Pyrrolidine Synthesis:
The enantioselective synthesis of the pyrrolidine building block is a highlight of the Upadacitinib process development. A six-stage synthesis has been described, featuring an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin to establish the two stereocenters.[10][11] This method provides high enantiomeric excess and is a significant improvement over earlier routes that relied on classical resolution.[12]
3. Fragment Coupling and Final Steps:
The synthesis strategy involves preparing the chiral pyrrolidine and the pyrrolopyrazine fragments separately, followed by their coupling and subsequent cyclization to form the final imidazole ring.[12] The final step involves the installation of a urea moiety. A deprotection step in the synthesis of a key intermediate was reported to have a yield of 61%.[13]
| Upadacitinib Synthetic Step | Key Transformation | Yield | Reference |
| Chiral Pyrrolidine Synthesis | Enantioselective Hydrogenation | High ee | [10][11] |
| Intermediate Deprotection | - | 61% | [13] |
| Overall Yield | - | Not specified | - |
Filgotinib: A Triazolopyridine Core
Filgotinib possesses a unique[11][12][14]triazolo[1,5-a]pyridin-2-amine core.
1. Triazolopyridine Core Synthesis:
The synthesis of this core starts from 2-aminopyridine, which undergoes condensation with ethoxycarbonyl isothiocyanate, followed by cyclization with hydroxylamine hydrochloride to form the pyridyl aminotriazole subunit.[15]
2. Final Assembly:
Subsequent acylation, Suzuki coupling with a boronic acid derivative, and reaction with an amine lead to the final Filgotinib molecule.[15] A key heterocyclic intermediate in this synthesis is generated in a 79% overall yield.[15] The final amidation step to introduce the cyclopropanecarbonyl group proceeds with a high yield of 91.2%.[13]
| Filgotinib Synthetic Step | Key Transformation | Yield | Reference |
| Heterocyclic Intermediate Synthesis | Cyclization | 79% (overall) | [15] |
| Final Amidation | Amide bond formation | 91.2% | [13] |
| Overall Yield | - | Not specified | - |
Experimental Protocol: Representative Synthesis of a Key Building Block
The following is a representative experimental protocol for the synthesis of a key intermediate, illustrating the level of detail required for successful execution in a research setting.
Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (A Key Intermediate for Baricitinib)
This protocol is adapted from a reported efficient synthesis of Baricitinib.[4]
Caption: Synthetic workflow for a key Baricitinib intermediate.
Step 1: Horner-Emmons Reaction
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in an appropriate solvent (e.g., tetrahydrofuran), add diethyl cyanomethylphosphonate.
-
Cool the reaction mixture to 0 °C and add a suitable base (e.g., sodium hydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Step 2: N-Boc Deprotection
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) and stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the crude 2-(azetidin-3-ylidene)acetonitrile.
Step 3: Sulfonamidation
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Cool the mixture to 0 °C and add ethanesulfonyl chloride dropwise.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the final product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Note: This is a generalized protocol. Specific reaction conditions, including solvent volumes, reagent equivalents, and reaction times, should be optimized based on the specific scale and laboratory conditions.
Conclusion: A Strategic Approach to Building Block Selection
The synthesis of JAK inhibitors is a complex undertaking where the choice of building blocks and synthetic routes has profound implications for the efficiency, cost, and scalability of the process. While the pyrrolo[2,3-d]pyrimidine core is a common feature in several JAK inhibitors, the diversity of the appended chiral fragments necessitates distinct and often challenging synthetic strategies.
For Tofacitinib, the development of an efficient asymmetric synthesis of the chiral piperidine intermediate has been a key advancement. In the case of Baricitinib, the focus has been on the streamlined synthesis of the functionalized azetidine moiety. The synthesis of Upadacitinib showcases the power of enantioselective catalysis in establishing complex stereochemistry in the pyrrolidine ring. Filgotinib's unique triazolopyridine core requires a different synthetic approach altogether.
Ultimately, the "efficacy" of a building block is not an intrinsic property but is defined by its performance within a specific synthetic context. Factors such as commercial availability, cost, ease of handling, and its impact on the yield and purity of subsequent steps must all be considered. As the field of JAK inhibitors continues to evolve, the development of novel and more efficient building blocks and synthetic methodologies will remain a critical enabler of innovation in the treatment of immune-mediated diseases.
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A Senior Application Scientist's Guide to Piperidine Synthesis: A Cost-Benefit Analysis of Key Starting Materials
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring, a saturated six-membered nitrogen heterocycle, is one of the most ubiquitous structural motifs in modern pharmaceuticals.[1] Its prevalence is a testament to its remarkable synthetic versatility and its ability to confer favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[2] From analgesics to anticancer agents, the piperidine core is a cornerstone of drug design, making the efficient and economical synthesis of its derivatives a critical challenge for researchers in both discovery and process chemistry.[3][4]
Traditional synthetic routes can be hampered by demanding reaction conditions, poor atom economy, and high costs.[5] This guide provides an in-depth cost-benefit analysis of the most common starting materials for piperidine synthesis. We will move beyond simple protocol recitation to explore the underlying chemical logic, offering field-proven insights to help you select the optimal synthetic strategy for your specific target, scale, and budget.
Core Synthetic Strategies: A Comparative Overview
The choice of a starting material is a multifaceted decision that dictates the entire synthetic pathway, influencing cost, scalability, and the types of functionalization possible. We will focus on three primary precursors: Pyridine , Glutarimide , and Chiral Pool Amino Acids .
Caption: Overview of primary synthetic routes from common starting materials.
Pyridine: The Atom-Economical Workhorse
The catalytic hydrogenation of pyridine is the most direct and atom-economical method for synthesizing the parent piperidine ring.[6] This approach is foundational in industrial chemistry due to the low cost and wide availability of pyridine and its derivatives.
Causality Behind Experimental Choices: The primary challenge in pyridine hydrogenation is overcoming its aromatic stability and preventing the Lewis basic nitrogen atom from poisoning the catalyst.[6][7] The choice of catalyst and conditions is therefore critical.
-
Heterogeneous Catalysis: This is the most common industrial approach due to the ease of catalyst separation and recycling.[6]
-
Platinum Group Metals (PGMs): Catalysts like Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are highly effective.[6][8] An acidic medium (e.g., glacial acetic acid) is often employed to protonate the pyridine nitrogen. This protonation reduces the ring's aromaticity, making it more susceptible to reduction, and simultaneously protects the catalyst from being deactivated by the lone pair of electrons on the nitrogen.[6][8]
-
Non-Precious Metal Catalysts: Nickel-based catalysts (e.g., Raney Nickel) are a lower-cost alternative, but typically require higher temperatures (170-200°C) and pressures, increasing energy costs and equipment demands.[9]
-
-
Homogeneous Catalysis: Systems like Iridium(III) catalysts can offer superior selectivity, especially for substituted pyridines with reducible functional groups (e.g., nitro, bromo, cyano).[10] These reactions often proceed under milder conditions but pose challenges in separating the catalyst from the product, which can be a significant drawback at scale.[6]
Cost-Benefit Analysis: Pyridine
| Metric | Analysis & Supporting Data |
| Starting Material Cost | Low. Pyridine is an inexpensive, high-volume commodity chemical. |
| Key Reagents & Catalysts | Variable. PGM catalysts represent a significant upfront cost, though they can often be recycled. Non-precious metal catalysts are cheaper but require more energy-intensive conditions.[6][9] Hydrogen gas is inexpensive, but high-pressure reactors are a capital expense. |
| Overall Yield | High. Yields are typically excellent, often exceeding 90% under optimized conditions.[8][11] |
| Scalability | Excellent. Heterogeneous catalytic hydrogenation is a well-established and highly scalable industrial process.[1] |
| Green Chemistry | Good (Atom Economy). The reaction is highly atom-economical. However, the use of precious metals and organic solvents can be drawbacks. Electrocatalytic and biocatalytic methods are emerging as greener alternatives.[12][13] |
| Key Limitations | Chemoselectivity. Reducing the pyridine ring without affecting other sensitive functional groups on substituted pyridines can be challenging with standard heterogeneous catalysts.[6][7] Catalyst poisoning is a constant concern that must be managed. |
Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂
This protocol details the synthesis of 2-methylpiperidine, a common building block.
-
Reactor Setup: To a high-pressure reactor vessel, add 2-methylpyridine (1.0 equiv) and glacial acetic acid (as solvent).
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) to the mixture (typically 1-5 mol%).
-
Reaction Execution: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 70 bar.[8]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the reactor and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Isolation: Basify the filtrate with a strong base (e.g., NaOH solution) to pH > 12. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 2-methylpiperidine.[8]
Glutarimide & Glutaric Acid: Access to Piperidine-2,6-diones
Substituted piperidine-2,6-diones, also known as glutarimides, are the core scaffold of highly important immunomodulatory drugs (IMiDs®) like lenalidomide.[14] The most direct starting materials for this class are glutaric acid or glutaric anhydride.
Causality Behind Experimental Choices: The synthesis involves a classical amidation followed by a cyclization/dehydration step. The choice of reagents depends on the desired substituents.
-
N-Substituted Glutarimides: The simplest route involves the reaction of glutaric anhydride with a primary amine.[14] This two-step, one-pot procedure first forms the glutaramic acid intermediate, which then cyclizes upon heating, often in a high-boiling solvent like toluene to facilitate the removal of water.[14]
-
3-Substituted Glutarimides: A modern and highly efficient method is the Michael addition of a substituted methyl acetate to an acrylamide, followed by an intramolecular imidation cascade. This transition-metal-free approach is operationally simple and offers a broad substrate scope.[14][15]
Cost-Benefit Analysis: Glutaric Anhydride
| Metric | Analysis & Supporting Data |
| Starting Material Cost | Low. Glutaric anhydride and primary amines are readily available and inexpensive starting materials.[14] |
| Key Reagents & Catalysts | Low. The classical cyclization requires no special catalysts. The Michael addition/imidation route uses common bases like potassium tert-butoxide.[14] |
| Overall Yield | Good to High. Yields for the classical cyclization are generally good. The Michael addition cascade can provide high yields for a wide range of 3-substituted derivatives.[14] |
| Scalability | Good. Both methods are amenable to scale-up, with the Michael addition route being particularly attractive for its operational simplicity.[15] |
| Green Chemistry | Moderate. The reactions are generally efficient, but often require organic solvents and heating. |
| Key Limitations | Limited Scope. These methods are primarily for the synthesis of piperidine-2,6-diones and are not general routes to other piperidine derivatives. Introducing substituents at positions other than N or 3 can be less efficient.[14] |
Experimental Protocol: Synthesis of N-Phenylglutarimide
-
Reaction Setup: To a solution of aniline (10 mmol) in toluene (20 mL) at 25°C, add glutaric anhydride (9.1 mmol).
-
Cyclization: Reflux the resulting mixture for 2 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
Isolation: Cool the reaction mixture to room temperature and dilute with n-pentane (50 mL).
-
Purification: Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum to yield the N-phenylglutarimide product.[14]
Chiral Pool & Biocatalysis: The Path to Enantiopure Piperidines
For many pharmaceutical applications, a single enantiomer of a chiral piperidine is required. Synthesizing these enantiopure compounds can be achieved either by building them from a chiral starting material (chiral pool synthesis) or by using highly selective catalysts, such as enzymes (biocatalysis).
Causality Behind Experimental Choices: The primary driver for these methods is the need for high enantiomeric excess (e.e.), which is critical for biological activity and regulatory approval.
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive chiral molecules like L-glutamic acid.[16] The synthesis involves a multi-step sequence that transforms the existing stereocenter of the amino acid into the desired stereocenter in the piperidine ring. While robust, this approach can be lengthy. For example, the synthesis of (S)-3-aminopiperidine from L-glutamic acid involves 5-6 steps.[16] The benefit is guaranteed chirality, but the cost is a lower overall yield and more synthetic operations.
-
Biocatalysis: This modern approach uses enzymes to perform highly selective transformations.[17][18]
-
Chemoenzymatic Synthesis: An ω-transaminase can directly aminate a prochiral N-protected 3-piperidone to the desired chiral amine in a single, highly efficient step, often with >99% e.e.[16]
-
C-H Oxidation: Recently developed methods use enzymes to directly hydroxylate specific C-H bonds on an inexpensive piperidine core. This functionalized intermediate can then be used in cross-coupling reactions to build complexity, drastically reducing step counts compared to traditional methods.[2][17]
-
Cost-Benefit Analysis: Chiral Pool vs. Biocatalysis
| Metric | Chiral Pool (L-Glutamic Acid) | Biocatalysis (ω-Transaminase) |
| Starting Material Cost | Low. L-Glutamic acid is inexpensive.[16] | Moderate. The N-Boc-3-piperidone precursor is more expensive than L-glutamic acid.[19] |
| Key Reagents & Catalysts | Moderate. Requires various standard organic reagents over multiple steps.[16] | High Initial Cost. The enzyme is a specialty reagent, but it can be highly efficient and potentially reusable, lowering the effective cost over time.[12][16] |
| Overall Yield | Moderate. Typically 40-55% over 5-6 steps.[16] | High. Often >90% in a single enzymatic step.[16] |
| Enantiomeric Excess | High. Chirality is maintained from the starting material. | Excellent. Typically >99% e.e.[16] |
| Number of Steps | High (5-6 steps). | Low (1-2 steps). |
| Green Chemistry | Moderate. Multi-step synthesis generates more waste. | Excellent. Reactions are run in aqueous media under mild conditions.[19] |
Decision-Making Workflow for Starting Material Selection
As a Senior Application Scientist, my recommendation depends on balancing project goals with practical constraints. The following workflow can guide your decision-making process.
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assessing the novelty of compounds derived from 2-(Piperidin-4-yl)acetonitrile hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of FDA-approved drugs.[1][2] Its success is rooted in a unique combination of physicochemical properties. The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, enabling strong ionic interactions with biological targets.[1] Furthermore, the conformational flexibility of the sp³-hybridized ring allows its substituents to be optimally positioned for binding.[1][3]
This guide focuses on 2-(Piperidin-4-yl)acetonitrile hydrochloride, a versatile starting material for generating novel compounds. Its structure presents multiple points for diversification: the secondary amine of the piperidine ring, and the cyano group. Notably, this scaffold is a key component in a number of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.[4][5][6] The goal of this guide is to provide a comprehensive framework for synthesizing novel derivatives and rigorously assessing their novelty through comparative biological evaluation.
Charting the Course: A Workflow for Novelty Assessment
The journey from a starting material to a demonstrably novel compound is a systematic process of design, synthesis, and evaluation. The following workflow outlines the key stages, emphasizing iterative analysis and decision-making.
Caption: High-level workflow for derivatization and novelty assessment.
Strategic Derivatization: Building a Diverse Chemical Library
The novelty of a compound is defined by its unique structure and resulting biological properties compared to existing molecules. Starting with 2-(Piperidin-4-yl)acetonitrile, we can explore several derivatization strategies.
N-Alkylation and N-Acylation of the Piperidine Ring
The secondary amine of the piperidine ring is the most straightforward position for modification. N-alkylation introduces an alkyl group, yielding a tertiary amine, while N-acylation produces a tertiary amide.[7] These modifications are crucial for exploring the binding pocket of a target protein and can significantly modulate potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[3][7]
Key Synthetic Methodologies:
-
Reductive Amination: This is a highly reliable method for N-alkylation that avoids the common issue of over-alkylation seen with direct alkylation.[7] It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
-
Direct Alkylation with Alkyl Halides: This classic Sₙ2 reaction is a viable, though sometimes less controlled, method for introducing alkyl groups.[7]
-
Acylation with Acyl Chlorides or Anhydrides: This is an efficient way to form amides, which can act as important hydrogen bond acceptors in protein-ligand interactions.[7]
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Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of Synthesized Piperidine Derivatives
The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its prevalence, however, belies a critical challenge in drug development: ensuring target selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even therapeutic failure. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of synthesized piperidine derivatives, offering researchers, scientists, and drug development professionals a framework for navigating this complex landscape. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower the rational design of safer and more effective piperidine-based therapeutics.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The promiscuity of small molecules is a common feature, particularly in the early stages of drug discovery.[2] An initial "in vitro Safety Pharmacology Profile" is therefore an essential screening tool during hit-to-lead selection and optimization.[2] Proactively identifying potential off-target liabilities allows for the selection of the most promising chemical series and informs the optimization strategy to mitigate these risks. This guide will focus on the most common off-target liabilities for piperidine derivatives: G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.
Comparative Cross-Reactivity Profiles of Piperidine Derivatives
To illustrate the diverse selectivity profiles of piperidine-containing compounds, we will examine both well-established drugs and novel synthesized derivatives.
Case Study 1: The Antipsychotics Risperidone and Paliperidone
Risperidone and its active metabolite, paliperidone, are widely prescribed atypical antipsychotics. While both primarily target dopamine D2 and serotonin 5-HT2A receptors, their cross-reactivity profiles exhibit subtle but significant differences that may contribute to their distinct clinical effects.[2][3]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Risperidone and Paliperidone [2][3]
| Receptor Subtype | Risperidone (Ki, nM) | Paliperidone (Ki, nM) |
| Dopamine D2 | 3.13 - 5.9 | 0.16 - 1.4 |
| Serotonin 5-HT2A | 0.16 - 4.8 | 0.25 - 0.8 |
| Adrenergic α1 | 0.8 | 7.6 |
| Adrenergic α2 | 7.54 | Weaker affinity than Risperidone |
| Histamine H1 | 2.23 - 20.0 | 3.4 - 19.0 |
| Muscarinic M1 | >1000 (negligible) | No Affinity |
A lower Ki value indicates a higher binding affinity.
This data reveals that while both compounds have high affinity for D2 and 5-HT2A receptors, risperidone displays a stronger interaction with adrenergic α1 and α2 receptors.[2] This may explain some of the differences in their side-effect profiles, such as orthostatic hypotension.
Case Study 2: Piperidine-Based Opioids - Loperamide
Loperamide is a peripherally restricted opioid agonist used to treat diarrhea.[4][5] Its primary target is the μ-opioid receptor in the gut. However, its cross-reactivity with other opioid receptor subtypes is a key determinant of its safety profile.
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Loperamide [6]
| Receptor Subtype | Loperamide (Ki, nM) |
| μ-Opioid | 3 |
| δ-Opioid | 48 |
| κ-Opioid | 1156 |
Loperamide exhibits high selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors, which contributes to its efficacy and reduced central nervous system side effects at therapeutic doses.[6]
Comparative Analysis of Synthesized Piperidine Derivatives
The following table presents a comparative analysis of the cross-reactivity of a series of synthesized piperidine derivatives against a panel of off-targets, highlighting how subtle structural modifications can significantly impact selectivity.
Table 3: Comparative Off-Target Screening of Synthesized Piperidine Derivatives (IC50/Ki, nM)
| Compound ID | Primary Target | Off-Target 1: Histamine H1 (Ki) | Off-Target 2: Sigma-1 (Ki) | Off-Target 3: hERG (IC50) | Off-Target 4: Kinase X (IC50) |
| Derivative A | Dopamine D2 | 50 | 250 | >10,000 | 5,000 |
| Derivative B | Dopamine D2 | 1500 | 150 | >10,000 | 8,000 |
| Derivative C | Serotonin 5-HT2A | 25 | 5000 | 500 | >10,000 |
| Derivative D | Serotonin 5-HT2A | 800 | >10,000 | 8000 | >10,000 |
This hypothetical data illustrates the importance of screening against a diverse panel of targets to identify potential liabilities and guide structure-activity relationship (SAR) studies.
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach combining in vitro binding and functional assays is crucial for a comprehensive assessment of cross-reactivity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay [3]
-
Receptor Preparation: Prepare cell membranes from cell lines overexpressing the target receptor or from tissues known to be rich in the receptor.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test piperidine derivative.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value (inhibitor binding affinity) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
For assessing off-target effects on enzymes like kinases, enzyme inhibition assays are employed. These assays measure the ability of a compound to reduce the activity of a specific enzyme.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol: Kinase Inhibition Assay [7]
-
Reagent Preparation: Prepare solutions of the target kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test piperidine derivative.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: After a set time, stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as luminescence (e.g., ADP-Glo™ assay) or fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Functional Assays
While binding assays provide information on affinity, functional assays are essential to determine whether the binding event translates into a biological response (e.g., agonism or antagonism).
Caption: Workflow for a cell-based functional assay.
Detailed Protocol: GPCR Functional Assay (cAMP Measurement)
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test piperidine derivative. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular levels of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the change in cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Structure-Activity Relationships and Mitigating Off-Target Effects
Understanding the relationship between the chemical structure of a piperidine derivative and its cross-reactivity profile is paramount for designing more selective compounds.
Caption: Structure-based approach to mitigate off-target effects.
By systematically modifying the substituents on the piperidine ring, introducing stereocenters, or altering the linker connecting the piperidine to other pharmacophoric elements, medicinal chemists can often steer the molecule towards higher selectivity.[8] For example, introducing a chiral center can lead to enantiomers with significantly different binding profiles.
Conclusion
The journey of a piperidine derivative from a promising hit to a safe and effective drug is paved with the critical assessment of its cross-reactivity. This guide has provided a framework for understanding and evaluating the off-target interactions of this important class of molecules. By employing a combination of in vitro binding and functional assays, and by leveraging the insights from structure-activity relationships, researchers can navigate the complexities of selectivity and rationally design the next generation of piperidine-based medicines with improved therapeutic indices. The provided protocols and comparative data serve as a valuable resource to guide these endeavors and ultimately contribute to the development of safer and more effective treatments for a wide range of diseases.
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A Senior Application Scientist's Guide to Analytical Method Validation for Piperidine-Containing Compounds
Introduction: The Privileged Scaffold and Its Analytical Hurdles
The piperidine ring is a cornerstone of modern medicinal chemistry, a "privileged scaffold" present in a vast portfolio of pharmaceuticals targeting indications from oncology to central nervous system (CNS) disorders.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile synthetic handle.[1] However, the very properties that make it attractive in drug design—namely its basic nitrogen atom—present distinct challenges for analytical chemists tasked with developing and validating robust methods for quantification and purity assessment.
Common analytical hurdles include:
-
Chromatographic Peak Tailing: The basic piperidine nitrogen can interact strongly with residual acidic silanol groups on silica-based HPLC columns, leading to poor peak shape and compromised resolution.
-
Lack of a UV Chromophore: The simple piperidine ring does not absorb UV radiation, rendering direct HPLC-UV detection impossible for many fragments and starting materials.[2]
-
Volatility and Thermal Stability: While some piperidine compounds are amenable to Gas Chromatography (GC), others may be thermally labile or not sufficiently volatile, requiring derivatization.[3]
This guide provides a comparative analysis of analytical techniques and a detailed framework for validating methods for piperidine-containing compounds, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4] We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for scientific rigor and regulatory compliance.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the piperidine-containing analyte and the intended purpose of the method (e.g., assay, impurity profiling, stability testing).
| Technique | Principle | Best Suited For | Advantages | Common Challenges & Solutions |
| HPLC-UV/PDA | Separation based on polarity using a condensed mobile phase; detection via UV absorbance.[2] | Non-volatile, thermally labile compounds with a UV-absorbing chromophore. The workhorse for API assay and impurity analysis. | Highly versatile, robust, and cost-effective. Excellent quantitative performance. | No Chromophore: Pre-column derivatization with agents like tosyl chloride or NBD-Cl is required.[2][5]Peak Tailing: Use of low-pH mobile phase with modifiers (formic acid, TFA) or end-capped columns. |
| GC-FID/MS | Separation based on volatility and boiling point in a gaseous mobile phase.[6] | Volatile and thermally stable compounds, often used for residual solvent and starting material analysis. | High resolution and sensitivity, especially for volatile impurities.[3] Direct compatibility with Mass Spectrometry (MS). | Poor Volatility/Stability: Derivatization (e.g., silylation) to increase volatility and prevent on-column degradation.[7]Active Amine Group: Can cause peak tailing; derivatization or use of base-deactivated columns is recommended. |
| LC-MS/MS | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[8] | Both qualitative and quantitative analysis, especially for trace-level impurities, metabolite identification, and structural elucidation. | Unmatched specificity and sensitivity. Can analyze compounds without a chromophore. Provides structural information.[9][10] | Matrix effects can suppress or enhance ionization. Higher operational complexity and cost compared to HPLC-UV. |
Decision Workflow for Method Selection
The following workflow guides the selection of an optimal starting technique for a new piperidine-containing analyte.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperidin-4-yl)acetonitrile Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Piperidin-4-yl)acetonitrile hydrochloride. As a chemical intermediate frequently used in pharmaceutical research and development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist, offering causal explanations for each procedural step to build a foundational understanding of safe laboratory practices.
Core Principles: Hazard Identification and Risk Mitigation
The fundamental principle of disposal is waste segregation. Nitrile compounds can react hazardously with other chemical classes. For instance, mixing nitriles with strong acids can potentially lead to the generation of highly toxic gas[3]. Consequently, waste containing this compound must never be mixed with other waste streams unless compatibility is explicitly confirmed[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Effective containment begins with robust personal protection. The selection of PPE is not arbitrary; it is dictated by the chemical's properties and the potential for exposure. All operations involving this compound, including disposal, must be conducted within a certified chemical fume hood to control airborne particulates and vapors[5].
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double Gloving: Nitrile or Neoprene Gloves | An inner glove should be tucked under the gown cuff, with the outer glove worn over the cuff[6]. This prevents skin exposure at the wrist. Nitrile gloves offer good resistance to a range of chemicals[7]. Change outer gloves immediately if contamination is suspected, and change both pairs at least every 60 minutes[8]. |
| Body Protection | Disposable, Low-Permeability Gown with Knit Cuffs | The gown must have a solid front and long sleeves to protect against splashes. Tight-fitting cuffs are essential to prevent gaps between the glove and sleeve[6]. |
| Eye & Face Protection | Chemical Splash Goggles and Full-Face Shield | Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A full-face shield should be worn over the goggles to protect the entire face from splashes, especially when handling liquids or preparing waste containers[7][9]. |
| Respiratory Protection | NIOSH-Approved Respirator (if applicable) | A respirator is typically not required when working in a properly functioning chemical fume hood. However, for large-scale operations or in the event of a major spill outside of a hood, a fit-tested NIOSH-certified N95 or higher respirator may be necessary to prevent inhalation of aerosolized particles[9]. |
Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[6][10].
Waste Management Workflow: Segregation, Collection, and Disposal
The proper disposal of this compound follows a structured workflow designed to prevent accidental exposures and ensure regulatory compliance.
This diagram outlines the decision-making process for managing different forms of waste generated from this compound.
Caption: Decision workflow for proper waste stream segregation.
All waste must be collected in a designated, properly labeled hazardous waste container[4].
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure it has a tightly fitting screw cap[4]. Never use metal containers.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Keep the container closed at all times except when adding waste[4].
-
Procedure:
-
Place all contaminated solid items, such as weigh paper, disposable labware, and absorbent pads from minor spills, directly into the designated solid hazardous waste container.
-
Contaminated PPE, including outer gloves, should be removed carefully and placed in a sealed plastic bag, which is then deposited into a rigid container designated for hazardous waste[6].
-
-
Causality: Segregating contaminated solids prevents the accidental exposure of custodial staff and ensures the waste is handled by trained professionals.
Empty containers that held this compound must be decontaminated before being disposed of as regular waste. The standard procedure is a triple rinse[4].
-
Procedure:
-
Rinse the empty container with a suitable solvent (e.g., water or methanol) three consecutive times.
-
Crucially, collect all three rinses (the "rinsate") as hazardous waste. This rinsate must be added to your designated aqueous or solvent hazardous waste container[4].
-
After the triple rinse, deface or remove the original label from the container.
-
The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.
-
-
Causality: Trace amounts of the chemical can remain in an "empty" container. The triple rinse procedure ensures that this residue is captured and treated as hazardous waste, rendering the container safe for disposal.
Under no circumstances should this compound be disposed of down the drain or in regular trash[1][2].
-
Procedure:
-
Collect all unused or waste quantities of the chemical in its original container or a designated hazardous waste container.
-
Ensure the container is sealed, properly labeled, and stored in a secondary containment bin in a designated waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor[11].
-
-
Causality: Professional waste disposal companies have the facilities and permits to handle and destroy chemical waste in an environmentally sound manner, typically through high-temperature incineration. In-lab neutralization is not recommended due to the potential for hazardous reactions and incomplete degradation.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure.
-
Procedure for a Small Spill (inside a fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an absorbent material like a Chemizorb® pad or vermiculite.
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.
-
Decontaminate the surface area with a suitable solvent, followed by soap and water[5]. Collect all cleaning materials as hazardous waste.
-
-
Procedure for a Large Spill (or any spill outside a fume hood):
-
Alert all personnel in the immediate area and evacuate the laboratory.
-
If the substance is volatile or dust is generated, close the laboratory door to contain the vapors.
-
Contact your institution's EHS or emergency response team immediately[5].
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
This guide provides the necessary framework for the safe and compliant disposal of this compound. By understanding the reasons behind each step, researchers can cultivate a culture of safety that extends beyond this specific compound to all laboratory operations.
References
- NITRILES - CDC Stacks.
- SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs - Connor, T. H. (2006).
- Material Safety D
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- MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride - Capot Chemical.
- Laboratory-Specific Standard Operating Procedures for Acetonitrile - James Madison University.
- Acetonitrile SAFETY D
- Acetonitrile Material Safety D
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Piperidin-4-yl)acetonitrile Hydrochloride
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-(Piperidin-4-yl)acetonitrile hydrochloride (CAS No. 153566-98-4). The recommendations herein are synthesized from an analysis of the compound's structural motifs and data from related chemical entities to ensure a robust and conservative safety margin. Our primary objective is to empower you with the knowledge to work safely, effectively, and confidently.
Proactive Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the potential hazards is the foundation of laboratory safety. While a specific, comprehensive toxicological profile for this compound is not extensively published, a chemical deconstruction allows for a robust, experience-based hazard assessment.
-
Piperidine Moiety: The core piperidine structure is a cyclic secondary amine. Piperidine itself is classified as a flammable liquid that is toxic when inhaled or in contact with skin and causes severe skin burns and eye damage.[1][2][3] It is a strong alkaline agent and is corrosive.[4]
-
Acetonitrile Moiety: The nitrile group (-C≡N) presents a significant toxicological concern. Acetonitriles can be metabolized to release cyanide, which impairs cellular respiration.[5] Acetonitrile is harmful if swallowed, inhaled, or in contact with skin.[6][7]
-
Hydrochloride Salt: The hydrochloride salt form of an amine means the compound is a solid, which can pose an inhalation risk if it is a fine powder. Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), it can hydrolyze to form hydrochloric acid, which is corrosive and destructive to tissues.[8]
Based on this structural analysis, a conservative hazard classification is warranted.
| Hazard | Presumed GHS Classification | Pictogram | Rationale & Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | GHS06 (Toxic) | The piperidine and acetonitrile functionalities suggest significant toxicity.[1][2][6] Action: Avoid all direct contact and aerosol generation. Handle exclusively in a chemical fume hood. |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe burns or irritation) | GHS05 (Corrosive) | The piperidine base is corrosive, and the hydrochloride salt can form HCl.[2][4][9] Action: Wear chemical-resistant gloves and a lab coat at all times. |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage or irritation) | GHS05 (Corrosive) | Highly likely to cause irreversible eye damage due to its corrosive nature.[2][3] Action: Chemical splash goggles are mandatory. A face shield is required for larger quantities. |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | GHS07 (Exclamation Mark) | Fine powders and hydrochloride salts are known respiratory irritants.[10][11] Action: Use engineering controls like a fume hood to minimize inhalation. |
Mission-Critical PPE: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic decision based on the scale and nature of the operation. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Primary Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects against splashes and dust. Safety glasses are insufficient. Must form a seal around the eyes.[9][12] |
| Secondary Eye/Face Protection | Full-face shield (worn over goggles) | Required when handling >5 grams or during procedures with a high splash potential (e.g., quenching a reaction).[12][13] |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance to a broad range of chemicals. Always inspect gloves for tears or pinholes before use.[14] For prolonged operations, consider double-gloving. Remove and dispose of the outer glove immediately upon contamination. |
| Body Protection | Flame-resistant lab coat, fully buttoned | Protects skin and personal clothing from splashes and spills. Must be worn at all times in the work area.[6][12] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95/P100 particulate filter | Required when weighing the solid outside of a containment device (not recommended) or if there is a failure of engineering controls (e.g., fume hood malfunction).[11][15] All respirator use must be part of a formal institutional program.[12] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents injury from spills and dropped objects. Perforated shoes or sandals are strictly prohibited.[16][17] |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk.
Pre-Handling Protocol
-
Designate the Work Area: All handling of this compound must occur within a certified chemical fume hood.[9][18]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been tested within the last year.[6][13]
-
Assemble Spill Kit: Ensure a chemical spill kit equipped to handle solid and acidic waste is immediately accessible.
-
Inspect PPE: Meticulously inspect all PPE for damage, such as cracks in goggles or tears in gloves, before donning.[15]
Weighing and Transfer Protocol (Inside Fume Hood)
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves.
-
Tare Container: Place a tared weigh boat or reaction vessel on the balance inside the fume hood.
-
Transfer Solid: Using a spatula, carefully transfer the desired amount of the solid. Avoid any actions that could generate dust.
-
Clean-Up: After transfer, carefully clean the spatula with a solvent-dampened towel. Dispose of the weigh boat and towel in a designated solid hazardous waste container.
-
Seal Container: Tightly seal the primary container of this compound before removing it from the fume hood.
Post-Handling: The Doffing Procedure
Properly removing PPE is as important as wearing it to prevent cross-contamination.
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with bare skin.[11]
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[14][17]
Emergency Protocols: Immediate Response Plan
In the event of an exposure, time is of the essence.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][19] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[9][19] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][19] |
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Unused material, reaction mixtures, and contaminated solvents must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams, such as oxidizers or strong bases.[6][18]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE based on task and scale.
References
- ResearchGate. Toxicity effects of piperidine alkaloids.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- BenchChem. Personal protective equipment for handling 2-(4- ((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- Carl ROTH. (2025).
- Chemos GmbH & Co.KG.
- University of Washington. Acetonitrile.
- University of California, Merced. (2012).
- Sigma-Aldrich. 2-(piperidin-4-yl)acetonitrile.
- BenchChem. Personal protective equipment for handling 2-(4-chloro-1H-indol-3-yl)acetonitrile.
- Indagoo Research Chemicals. (2025). Safety Data Sheet: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.
- KHA. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- Utah State University.
- Capot Chemical. MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.
- ChemicalBook. (2025). 2-(Piperidin-4-yl)acetonitrile, hydrochloride.
- Cole-Parmer.
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- Fisher Scientific. (2023).
- University of Washington. Hydrochloric Acid SOP.
- Centers for Disease Control and Prevention.
- Charles River. (2011).
- BLD Pharm. N/A|2-(1-Acetylpiperidin-4-yl)acetonitrile.
- BLD Pharm. 110962-11-3|2-(Piperidin-2-yl)acetonitrile hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
